molecular formula C6H7N5 B1215947 8-methyl-7H-purin-6-amine CAS No. 22387-37-7

8-methyl-7H-purin-6-amine

Katalognummer: B1215947
CAS-Nummer: 22387-37-7
Molekulargewicht: 149.15 g/mol
InChI-Schlüssel: ORUIZIXJCCIGAI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

8-Methyl-7H-purin-6-amine (CAS 22387-37-7) is a versatile purine derivative that serves as a critical synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. This compound is of significant interest in the design and synthesis of novel bioactive molecules, particularly as a core structure for the development of Heat Shock Protein 90 (Hsp90) inhibitors . Hsp90 is a validated molecular chaperone target in oncology due to its role in stabilizing many oncogenic proteins, making its inhibitors a promising therapeutic strategy for various cancers and neurodegenerative diseases . Researchers utilize 8-methyl-7H-purin-6-amine as a key building block to create diverse 8-arylmethyl-9H-purin-6-amine derivatives, which have shown compelling biological effects in disease models . The methyl substituent at the 8-position provides a handle for further chemical elaboration, allowing for the generation of chemical libraries for structure-activity relationship (SAR) studies. Its structural similarity to natural purines also makes it a valuable tool for biochemical research, including studies on enzyme inhibition and nucleic acid interactions. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

8-methyl-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5/c1-3-10-4-5(7)8-2-9-6(4)11-3/h2H,1H3,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUIZIXJCCIGAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NC(=C2N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176916
Record name 8-Methyladenine
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URL https://comptox.epa.gov/dashboard/DTXSID00176916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22387-37-7
Record name 8-Methyladenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022387377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 22387-37-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22744
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Methyladenine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

The Synthesis and Discovery of Novel 8-Methyl-7H-Purin-6-Amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The purine scaffold is a cornerstone in medicinal chemistry, forming the basis for a vast array of biologically active molecules and clinically significant drugs.[1][2] Among its many variants, the 8-methyl-7H-purin-6-amine (8-methyladenine) core has emerged as a particularly valuable starting point for the development of novel therapeutics. This technical guide provides an in-depth overview of the synthesis, discovery, and biological evaluation of novel derivatives based on this scaffold. We will explore contemporary synthetic methodologies, detail key experimental protocols, and present quantitative biological data for notable compounds. The role of the 8-methyl group, often described as a "magic methyl" in medicinal chemistry, is critical, influencing both the pharmacokinetic and pharmacodynamic profiles of these molecules.[3][4] This document serves as a comprehensive resource for professionals engaged in the exploration and development of next-generation purine-based therapeutics.

Introduction: The Significance of the 8-Methyl-7H-Purin-6-Amine Scaffold

8-Methyl-7H-purin-6-amine is a versatile purine derivative that serves as a crucial intermediate and foundational scaffold in drug discovery.[5] Its structure, closely related to the natural purine adenine, allows it to interact with a variety of biological targets. The methyl group at the C-8 position is not merely a passive substituent; it provides a vector for further chemical modification and can significantly enhance binding affinity and metabolic stability.[3][5]

A primary area of interest for these derivatives is in the development of Heat Shock Protein 90 (Hsp90) inhibitors.[5] Hsp90 is a molecular chaperone essential for the stability and function of numerous oncogenic proteins, making it a validated target in oncology.[5] By utilizing the 8-methyl-7H-purin-6-amine core, researchers have successfully created libraries of potent and selective inhibitors with promising therapeutic potential against various cancers and neurodegenerative diseases.[5]

Synthetic Methodologies

The synthesis of novel 8-methyl-7H-purin-6-amine derivatives typically involves a multi-step process beginning with the construction of the core purine ring, followed by functionalization at various positions. Modern synthetic techniques, such as microwave-assisted reactions, have significantly accelerated the synthesis of these complex molecules.[5][6]

A common strategy begins with a substituted pyrimidine, which undergoes cyclization to form the purine ring. For instance, a multi-step process starting from 4,6-dichloro-5-nitropyrimidine can be employed to generate 6,8,9-trisubstituted purine analogs.[7] Another approach involves the reaction of diaminomaleonitrile with triethyl orthoformate to create formamidine intermediates, which are then cyclized to yield 6-cyano-9-(aryl)-9H-purine derivatives.[8]

The following diagram illustrates a generalized workflow for the synthesis and derivatization of the purine scaffold.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization cluster_evaluation Evaluation A Pyrimidine Precursor (e.g., 4,6-dichloro-5-nitropyrimidine) B Intermediate Formation (e.g., Nucleophilic Substitution) A->B C Cyclization (e.g., with an amine and aldehyde) B->C D Core Purine Scaffold (e.g., 6-chloro-8-substituted purine) C->D E N9-Substitution (e.g., Alkylation with Cyclopentylamine) D->E F N6-Substitution (e.g., Amination with Piperazine) E->F G Final Novel Derivatives F->G H Purification & Characterization (HPLC, NMR, MS) G->H I Biological Screening (e.g., Cytotoxicity Assays) H->I J Lead Compound I->J

Fig. 1: Generalized workflow for synthesis and discovery.

Key Derivatives and Biological Activity

Research into 8-methyl-7H-purin-6-amine has yielded numerous derivatives with significant biological activities, particularly as anticancer agents. The substitution pattern on the purine ring is critical for potency and selectivity.

6,8,9-Trisubstituted Purine Analogues

A series of novel 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives has been synthesized and evaluated for cytotoxic activity against various human cancer cell lines.[7] These compounds demonstrate the importance of substitutions at the N6, C8, and N9 positions for achieving potent anticancer effects.

Table 1: Cytotoxic Activity of 6,8,9-Trisubstituted Purine Derivatives [7]

Compound IDR Group on PiperazineIC₅₀ (µM) vs. Huh7 (Liver Cancer)IC₅₀ (µM) vs. HCT116 (Colon Cancer)IC₅₀ (µM) vs. MCF7 (Breast Cancer)
5 4-Fluorophenyl1.121.451.28
6 4-Methylphenyl (p-tolyl)1.091.391.21
5-FU - (Control)4.103.804.90
Fludarabine - (Control)11.2013.5015.80

Data extracted from the study on 6,8,9-trisubstituted purine analogues. The results show that compounds 5 and 6 exhibit significantly higher potency than the clinically used anticancer drugs 5-Fluorouracil (5-FU) and Fludarabine.[7]

Hsp90 and Client Protein Signaling

As many purine derivatives target molecular chaperones like Hsp90, understanding the downstream effects is crucial. Hsp90 is responsible for the conformational maturation and stability of a wide range of "client" proteins, many of which are critical for cancer cell growth and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, ultimately triggering cell cycle arrest and apoptosis.

The diagram below illustrates the central role of Hsp90 and the consequences of its inhibition.

G Hsp90 Hsp90 Chaperone ClientProteins Oncogenic Client Proteins (e.g., Akt, Raf-1, HER2) Hsp90->ClientProteins Stabilizes Inhibitor 8-Methyl-Purine Derivative Inhibitor->Hsp90 Inhibits Ubiquitin Ubiquitin-Proteasome System ClientProteins->Ubiquitin Degradation Protein Degradation ClientProteins->Degradation Degraded when Hsp90 is inhibited Ubiquitin->Degradation Mediates Apoptosis Apoptosis & Cell Cycle Arrest Degradation->Apoptosis Leads to

Fig. 2: Hsp90 inhibition signaling pathway.

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments.

General Protocol for the Synthesis of a 6,8,9-Trisubstituted Purine Derivative (Analogous to Compound 6)

This protocol is based on the synthetic scheme described for novel purine analogues with anticancer activity.[7]

Step A: Synthesis of 4,6-dichloro-N-cyclopentyl-5-nitropyrimidin-2-amine

  • Dissolve 4,6-dichloro-5-nitropyrimidine in ethanol in a sealed tube.

  • Add cyclopentylamine and triethylamine (NEt₃) to the solution.

  • Heat the reaction mixture at 125 °C for 8-12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture, and remove the solvent under reduced pressure.

  • Purify the crude product using column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the intermediate.

Step B: Synthesis of the 6-chloro-8-substituted Purine Ring

  • Reduce the nitro group of the intermediate from Step A to an amine group using a standard reducing agent (e.g., SnCl₂·2H₂O in ethanol or catalytic hydrogenation).

  • To the resulting diamine, add 4-phenoxybenzaldehyde and p-toluenesulfonic acid (p-TSA) as a catalyst in a suitable solvent like toluene.

  • Heat the mixture under reflux with a Dean-Stark apparatus to remove water and facilitate imine formation followed by cyclization.

  • After the reaction is complete, purify the product to obtain the 6-chloro-8-(4-phenoxyphenyl)-9-cyclopentyl purine intermediate.

Step C: Final N6-Substitution

  • Dissolve the 6-chloro-purine intermediate from Step B in a solvent such as DMF or isopropanol.

  • Add 1-(p-tolyl)piperazine to the solution.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure final compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[7]

Protocol for In Vitro Cytotoxicity Screening (SRB Assay)

The Sulforhodamine B (SRB) assay is used to measure drug-induced cytotoxicity and cell proliferation.

  • Cell Plating: Seed cells (e.g., Huh7, HCT116, MCF7) in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized purine derivatives in the appropriate cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and positive controls (e.g., 5-FU, Fludarabine).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4 °C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 0.057% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

Conclusion

The 8-methyl-7H-purin-6-amine scaffold is a privileged structure in the field of medicinal chemistry, offering a robust platform for the design of potent and selective therapeutic agents. The synthetic versatility of the purine ring allows for systematic modification and optimization of structure-activity relationships. As demonstrated by the potent anticancer activity of 6,8,9-trisubstituted derivatives, continued exploration of this chemical space holds significant promise for the discovery of novel drugs targeting critical pathways in diseases like cancer. This guide provides a foundational resource for researchers aiming to contribute to this exciting and impactful area of drug development.

References

Characterization of 8-methyl-7H-purin-6-amine and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 8-methyl-7H-purin-6-amine (also known as 8-methyladenine) and its analogs. This purine derivative serves as a crucial scaffold in medicinal chemistry, particularly in the development of inhibitors for Heat Shock Protein 90 (Hsp90), a key target in oncology and neurodegenerative diseases. This document details the physicochemical properties, spectral data, and biological activity of 8-methyl-7H-purin-6-amine and its derivatives. It includes detailed experimental protocols for synthesis and biological evaluation, quantitative data summaries, and visualizations of relevant signaling pathways and experimental workflows to facilitate further research and drug development in this area.

Introduction

8-methyl-7H-purin-6-amine is a versatile purine derivative that has garnered significant interest as a synthetic intermediate for the development of novel therapeutic agents.[1] Its structural similarity to natural purines allows it to interact with biological targets, while the methyl group at the 8-position provides a valuable handle for chemical modification, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1] A primary focus of research on 8-methyl-7H-purin-6-amine analogs has been the development of inhibitors of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that plays a critical role in the folding, stabilization, and function of numerous client proteins, many of which are implicated in cancer cell proliferation, survival, and metastasis.[1][2]

Physicochemical and Spectral Characterization of 8-methyl-7H-purin-6-amine

A thorough understanding of the fundamental properties of 8-methyl-7H-purin-6-amine is essential for its application in drug discovery.

Physical Properties
PropertyValueReference
CAS Number 22387-37-7[1]
Molecular Formula C₆H₇N₅[3]
Molecular Weight 149.15 g/mol [1]
Melting Point Not available in searched literature
Appearance Solid
Solubility Soluble in organic solvents such as DMSO and DMF
Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 8-methyl-7H-purin-6-amine.[1]

¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methyl group (CH₃) at the C8 position. Protons attached to the purine ring and the amine group will also exhibit distinct signals.[1]

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule, confirming the purine ring system and the position of the methyl substituent.

Specific, assigned chemical shift data for 8-methyl-7H-purin-6-amine were not available in the searched literature. Researchers should perform their own NMR analysis for confirmation.

Synthesis of 8-methyl-7H-purin-6-amine and its Analogs

The synthesis of 8-methyl-7H-purin-6-amine and its analogs often involves the construction of the purine ring system from substituted pyrimidine or imidazole precursors. Microwave-assisted organic synthesis has emerged as an efficient method for the one-pot synthesis of 8-arylmethyl-9H-purin-6-amines, which are prominent analogs.[1]

General Synthetic Workflow

G Pyrimidine Substituted Pyrimidine Cyclization Cyclization Pyrimidine->Cyclization Reagents PurineCore Purine Core Formation Cyclization->PurineCore Substitution Substitution at C8 PurineCore->Substitution R-X FinalAnalog 8-Substituted Purine Analog Substitution->FinalAnalog G cluster_0 Cellular Cytoplasm cluster_1 Nucleus & Downstream Effects PurineAnalog 8-Substituted Purine Analog Hsp90 Hsp90 PurineAnalog->Hsp90 Inhibition Bcl6 Bcl6 Hsp90->Bcl6 Stabilization Proteasome Proteasome Bcl6->Proteasome Degradation TargetGenes Bcl6 Target Genes (e.g., p53, ATR) Bcl6->TargetGenes Repression Ub Ubiquitin Ub->Bcl6 CellCycleArrest Cell Cycle Arrest TargetGenes->CellCycleArrest Apoptosis Apoptosis TargetGenes->Apoptosis

References

A Technical Guide to the Biological Screening of 8-methyl-7H-purin-6-amine Compound Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds.[1] Among its many derivatives, 8-methyl-7H-purin-6-amine (also known as 8-methyladenine) serves as a critical starting point for the synthesis of diverse compound libraries.[2] This core structure is particularly significant in the development of novel therapeutics, especially in oncology. Its structural similarity to natural purines allows derivatives to interact with a wide range of biological targets, including protein kinases and molecular chaperones.[1][2]

The methyl group at the 8-position provides a key chemical handle for further modification, enabling the generation of extensive libraries for structure-activity relationship (SAR) studies.[2] These libraries have been successfully screened to identify potent inhibitors of crucial cellular signaling pathways implicated in cancer and other diseases. This guide provides an in-depth overview of the biological screening process for compound libraries derived from the 8-methyl-7H-purin-6-amine scaffold, detailing common biological targets, experimental workflows, screening protocols, and data analysis.

Key Biological Targets and Screening Strategies

Derivatives of the 8-methyl-7H-purin-6-amine core have been investigated as modulators of several key enzyme families. The primary strategy involves generating a library of analogues and screening them against these targets to identify potent and selective inhibitors.

2.1 Protein Kinases: Protein kinases are one of the most important and functionally diverse gene families, regulating critical cellular functions.[1] Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. Purine analogues have emerged as significantly potent kinase inhibitors.[1]

  • Receptor Tyrosine Kinases (RTKs): Many purine derivatives have been evaluated as inhibitors of RTKs like EGFR, VEGFR, and PDGFR, which are crucial for tumor angiogenesis and cell proliferation.[3]

  • FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in Acute Myeloid Leukemia (AML). Substituted 8-oxopurines have been designed as potent FLT3 inhibitors, suppressing its autophosphorylation and downstream signaling.[4]

  • Aurora Kinases: These are serine/threonine kinases essential for cell division. Pyridine and pyrimidine derivatives containing a purine-like core have shown potent inhibitory activity against Aurora A kinase.[5]

2.2 Molecular Chaperones:

  • Heat Shock Protein 90 (Hsp90): Hsp90 is a molecular chaperone that plays a vital role in stabilizing numerous oncogenic proteins. The 8-methyl-7H-purin-6-amine scaffold is a core structure used in the development of Hsp90 inhibitors, representing a promising therapeutic strategy for various cancers.[2]

2.3 DNA-Dependent Protein Kinase (DNA-PKcs): High-throughput screening has identified 7,9-dihydro-8H-purin-8-one derivatives as potent and selective inhibitors of DNA-PKcs, a key enzyme in the DNA damage response pathway.[6]

Experimental and Logical Workflows

The process of identifying lead compounds from a library is a systematic, multi-step endeavor. It begins with a broad primary screen to identify "hits," which are then subjected to more rigorous testing to validate their activity and characterize their properties.

G cluster_0 Phase 1: Hit Discovery cluster_1 Phase 2: Hit Validation & Prioritization cluster_2 Phase 3: Lead Optimization A Library Synthesis (8-methyl-7H-purin-6-amine scaffold) B High-Throughput Screening (HTS) (e.g., Kinase Assay, Cell Viability) A->B Assay-ready plates C Hit Identification (Compounds showing >50% inhibition) B->C Primary screen data D Dose-Response Analysis (IC50 Determination) C->D Confirmed hits E Secondary / Orthogonal Assays (e.g., Cellular Target Engagement) D->E Potency data F Selectivity Profiling (Screening against related targets) E->F Validated activity G Structure-Activity Relationship (SAR) (Synthesis of new analogues) F->G Prioritized hits G->D Iterative optimization H In Vivo Efficacy Studies (e.g., Xenograft Models) G->H Optimized compounds I Lead Candidate H->I

Caption: A generalized workflow for a drug discovery screening campaign.

Quantitative Data Summary

The following tables summarize the cytotoxic and kinase inhibitory activities of various derivatives based on the purine scaffold.

Table 1: Cytotoxicity of Substituted Purine Analogues in Human Cancer Cell Lines

Compound ID Modifications Cell Line IC50 (µM) Reference
Compound 5 6-(phenyl piperazine), 8-(4-phenoxyphenyl), 9-cyclopentyl Huh7 (Liver) 17.9 ± 4.5 [7]
Compound 6 6-(4-methylphenyl piperazine), 8-(4-phenoxyphenyl), 9-cyclopentyl Huh7 (Liver) 14.2 ± 3.8 [7]
Compound 8 6-(4-methoxyphenyl piperazine), 8-(4-phenoxyphenyl), 9-cyclopentyl Huh7 (Liver) 23.6 ± 6.1 [7]
5-Fluorouracil (Control) Huh7 (Liver) 30.6 ± 1.8 [7]
Fludarabine (Control) Huh7 (Liver) 28.4 ± 19.2 [7]

| Compound 1d | N-[10-(purin-6-yl)aminodecanoyl] derivative | Vero E6 | < 30 |[8] |

Note: Compounds 5, 6, and 8 are 6,8,9-trisubstituted purine analogues, demonstrating the potent anti-proliferative effects achievable through modification of the core purine structure.[7]

Table 2: Receptor Tyrosine Kinase (RTK) Inhibition Profile

Compound ID Target Kinase % Inhibition @ 10 nM Reference
Compound 11 EGFR 91 [9]

| Compound 13 | EGFR | 92 |[9] |

Note: Compounds 11 and 13 are 4-(arylaminomethyl)benzamide derivatives, highlighting that modifications distant from the core heterocyclic system can confer potent and specific kinase inhibition.[9]

Featured Signaling Pathway: FLT3 Inhibition in AML

As mentioned, mutated FLT3 is a key driver in Acute Myeloid Leukemia.[4] Purine-based inhibitors have been developed to block the constitutive activation of this receptor, thereby inhibiting downstream pro-survival signaling pathways.

FLT3_Pathway ligand FLT3 Ligand receptor FLT3 Receptor (Monomer) ligand->receptor Binds dimer Dimerization & Autophosphorylation receptor->dimer Induces ras RAS dimer->ras Activates jak JAK dimer->jak Activates raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation stat5 STAT5 jak->stat5 stat5->proliferation inhibitor Purine-based FLT3 Inhibitor inhibitor->dimer Blocks

Caption: The FLT3 signaling pathway and the mechanism of its inhibition.

The diagram illustrates that upon ligand binding, the FLT3 receptor dimerizes and undergoes autophosphorylation. This activates downstream pathways like RAS/MAPK (ERK) and JAK/STAT, promoting cell proliferation and survival.[4] Purine-based inhibitors block the autophosphorylation step, effectively shutting down these oncogenic signals.[4]

Detailed Experimental Protocols

This section provides standardized protocols for key assays used in the screening of 8-methyl-7H-purin-6-amine libraries.

6.1 Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability. It is widely used in primary screening to identify compounds with anti-proliferative effects.[10]

  • Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Materials:

    • Human cancer cell lines (e.g., Huh7, MCF7, HCT116)[7]

    • 96-well cell culture plates

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds dissolved in DMSO

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

    • Multichannel pipette, microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control wells.[7]

    • Incubation: Incubate the plates for a specified period, typically 72 hours.[7]

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

6.2 Protocol: Biochemical Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust, high-throughput method for measuring kinase activity.

  • Objective: To quantify the inhibitory effect of a compound on a specific protein kinase.

  • Principle: The assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A Europium-labeled anti-phospho-antibody binds to the phosphorylated peptide, bringing it in close proximity to a Streptavidin-Allophycocyanin (SA-APC) conjugate bound to the biotin. This proximity allows for energy transfer from the excited Europium donor to the APC acceptor, generating a TR-FRET signal.

  • Materials:

    • Recombinant protein kinase (e.g., FLT3, Aurora A)

    • Biotinylated substrate peptide

    • Europium-labeled anti-phospho-antibody

    • Streptavidin-APC

    • ATP

    • Assay buffer

    • Test compounds in DMSO

    • Low-volume 384-well plates

    • TR-FRET-capable plate reader

  • Procedure:

    • Compound Plating: Dispense nanoliter volumes of test compounds into the assay plate using an acoustic dispenser.

    • Kinase/Substrate Addition: Add a solution containing the kinase enzyme and the biotinylated substrate peptide to each well. Incubate for 15 minutes to allow the compound to bind to the kinase.

    • Initiation of Reaction: Add ATP to each well to start the phosphorylation reaction. Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Detection: Add a "stop/detection" solution containing EDTA (to stop the reaction), the Europium-labeled antibody, and SA-APC. Incubate for 60 minutes to allow for antibody binding.

    • Data Acquisition: Read the plate on a TR-FRET reader, measuring emissions at both the acceptor and donor wavelengths.

    • Analysis: Calculate the TR-FRET ratio and determine the percent inhibition for each compound relative to controls. Determine IC50 values for active compounds.

6.3 Protocol: Cellular Target Engagement (Western Blot for Phospho-FLT3)

This assay confirms if a compound inhibits the target kinase within a cellular context by measuring the phosphorylation status of the target and its downstream effectors.[4]

  • Objective: To assess the inhibition of FLT3 autophosphorylation in a relevant cancer cell line (e.g., MV4-11).

  • Materials:

    • MV4-11 (AML cell line with FLT3-ITD mutation)

    • Complete cell culture medium (e.g., RPMI with 10% FBS)

    • Test compounds

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels, running buffer, and transfer system

    • PVDF membrane

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies (anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Cell Treatment: Culture MV4-11 cells and treat them with varying concentrations of the test compound for a specified time (e.g., 2-4 hours).

    • Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with ice-cold lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Normalize protein amounts, mix with Laemmli buffer, and separate the proteins by size on an SDS-PAGE gel.

    • Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour.

      • Incubate the membrane with the primary antibody (e.g., anti-phospho-FLT3) overnight at 4°C.

      • Wash the membrane with TBST.

      • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again with TBST.

    • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Analysis: Analyze the band intensities. The level of phospho-FLT3 should decrease with increasing compound concentration. The membrane can be stripped and re-probed for total FLT3 as a loading control.

Conclusion

The 8-methyl-7H-purin-6-amine scaffold is a versatile and highly valuable starting point for the development of novel therapeutic agents. Compound libraries derived from this core structure have yielded potent inhibitors against critical oncology targets, including protein kinases and molecular chaperones. A systematic screening approach, combining high-throughput biochemical and cell-based assays, is essential for identifying and validating promising lead candidates. The detailed protocols and workflows provided in this guide offer a framework for researchers to effectively screen these compound libraries and advance the discovery of next-generation targeted therapies. Future efforts will likely focus on optimizing the selectivity and pharmacokinetic properties of these purine derivatives to translate their potent in vitro activity into clinical success.

References

The Structure-Activity Relationship of 8-methyl-7H-purin-6-amine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Scaffold in Medicinal Chemistry

The purine core is a cornerstone in medicinal chemistry, forming the basis of numerous endogenous signaling molecules and therapeutic agents. Among its many derivatives, 8-methyl-7H-purin-6-amine, also known as 8-methyladenine, has emerged as a versatile and highly tractable scaffold for the development of novel therapeutics targeting a range of debilitating diseases. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of 8-methyl-7H-purin-6-amine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the key therapeutic targets, present quantitative SAR data in a structured format, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.

The 8-methyl-7H-purin-6-amine Core: A Privileged Scaffold

The 8-methyl-7H-purin-6-amine core offers a unique combination of structural features that make it an attractive starting point for drug discovery. The purine ring system provides a well-established framework for molecular recognition by a variety of protein targets, while the 8-methyl group serves as a crucial vector for chemical modification, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.[1] This scaffold has been successfully exploited to develop potent and selective modulators of several key biological targets, including Heat Shock Protein 90 (Hsp90), Toll-like receptor 7 (TLR7), and A2A adenosine receptors.

Structure-Activity Relationship Studies Across Key Therapeutic Targets

The following sections summarize the key SAR findings for 8-methyl-7H-purin-6-amine derivatives against prominent therapeutic targets. The quantitative data is presented in structured tables to facilitate comparison and analysis.

Heat Shock Protein 90 (Hsp90) Inhibitors

Hsp90 is a molecular chaperone that plays a critical role in the folding, stability, and function of a wide array of client proteins, many of which are implicated in cancer cell proliferation and survival.[1] The 8-arylmethyl-9H-purin-6-amine class of compounds has been extensively investigated as Hsp90 inhibitors.

Table 1: SAR of 8-arylmethyl-9H-purin-6-amine Derivatives as Hsp90 Inhibitors

Compound ID8-Position Substituent9-Position SubstituentIC50 (nM) - SKBr3 CellsReference
PU33,4,5-trimethoxyphenylmethylH~50[1]
PU24FCl3-chloro-4-methoxyphenylmethylH<50[1]
PU-DZ83-iodo-4,5-dimethoxyphenylmethylHNot specified[1]

Key SAR Insights for Hsp90 Inhibition:

  • 8-Position: Substitution at the 8-position with an arylmethyl group is critical for Hsp90 inhibitory activity. The nature of the substituents on the aryl ring significantly influences potency. Electron-donating groups and halogens at specific positions on the phenyl ring have been shown to enhance activity.

  • 9-Position: While many potent inhibitors are unsubstituted at the N9 position, modifications at this site can be explored to modulate physicochemical properties and target engagement.

Toll-like Receptor 7 (TLR7) Agonists

TLR7 is an endosomal receptor that recognizes single-stranded RNA, playing a key role in the innate immune response to viral infections. Agonists of TLR7 have shown therapeutic potential as vaccine adjuvants and for the treatment of viral diseases and cancer. 8-oxoadenine derivatives, structurally related to 8-methyladenine, have emerged as potent TLR7 agonists.

Table 2: SAR of 8-oxoadenine Derivatives as TLR7 Agonists

Compound ID2-Position Substituent9-Position SubstituentHuman TLR7 EC50 (µM)Reference
SM-324405 (9e)ButoxyBenzyl with ester0.05[2]
Analog 1bNot specifiedPiperidinylethylPotent[3]
Analog 1cNot specifiedPiperidinylbutylPotent[3]
Analog 2bNot specifiedAminobutylPotent[3]

Key SAR Insights for TLR7 Agonism:

  • 8-Position: The presence of an oxo group at the 8-position is a common feature of potent TLR7 agonists in this chemical series.

  • 2-Position: Alkoxy substituents at the 2-position, such as a butoxy group, are favorable for activity.

  • 9-Position: The substituent at the N9-position is a key determinant of potency and can be modified to introduce functionalities like esters to create "antedrugs" with controlled metabolism.[2] Linkers of varying lengths connecting to heterocyclic moieties at the 9-position can modulate TLR7/8 selectivity and potency.[3]

A2A Adenosine Receptor Antagonists

The A2A adenosine receptor is a G-protein coupled receptor that is a well-validated target for the treatment of Parkinson's disease and is also being explored in immuno-oncology. The 8-substituted adenine scaffold has been a fruitful starting point for the development of potent A2A antagonists.

Table 3: SAR of 8-substituted Adenine Derivatives as A2A Receptor Antagonists

Compound ID2-Position Substituent8-Position Substituent9-Position SubstituentA2A Receptor IC50 (nM)Reference
Compound 4a1-octynylBromoPropargylLow nM range[4]
Not specifiedAlkynylAryl or HeteroarylPropargylLow nM range[4]

Key SAR Insights for A2A Receptor Antagonism:

  • 8-Position: Introduction of a halogen (e.g., bromo), aryl, or heteroaryl group at the 8-position significantly enhances A2A antagonist activity.[4]

  • 2-Position: An alkynyl substituent at the 2-position is a common feature of potent A2A antagonists derived from the adenine scaffold.

  • 9-Position: A propargyl group at the N9-position has been found to be important for high A2A antagonist activity.[4]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the SAR studies of 8-methyl-7H-purin-6-amine derivatives.

General Synthesis of 8-arylmethyl-9H-purin-6-amines

A common synthetic route to 8-arylmethyl-9H-purin-6-amines involves the microwave-assisted one-pot reaction of a suitable purine precursor with an appropriate aldehyde.

Illustrative Protocol:

  • To a microwave vial, add the starting purine (e.g., 8-bromo-9H-purin-6-amine), the desired aryl aldehyde, a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and a suitable solvent (e.g., DMF).

  • Seal the vial and subject it to microwave irradiation at a specified temperature and time.

  • After cooling, the reaction mixture is filtered and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography to yield the desired 8-arylmethyl-9H-purin-6-amine derivative.

Note: This is a generalized protocol. Specific reaction conditions may vary depending on the substrates and desired product.

In Vitro HSP90 Inhibition Assay (e.g., SKBr3 Cell-Based Assay)

The inhibitory activity of compounds against Hsp90 is often assessed by measuring the degradation of Hsp90 client proteins, such as Her2, in cancer cell lines.

Protocol Outline:

  • Cell Culture: Culture SKBr3 human breast cancer cells (which overexpress Her2) in appropriate media.

  • Compound Treatment: Seed the cells in multi-well plates and treat with various concentrations of the test compounds for a specified duration (e.g., 24-48 hours).

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against Her2 and a loading control (e.g., β-actin), followed by incubation with a corresponding secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in the Her2 protein level compared to the vehicle-treated control.

TLR7 Agonist Activity Assay (HEK293 Reporter Gene Assay)

The potency of TLR7 agonists can be determined using a reporter gene assay in HEK293 cells stably transfected with the human TLR7 gene and a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of an NF-κB promoter.[3]

Protocol Outline:

  • Cell Culture: Maintain HEK-Blue™ hTLR7 cells in the recommended growth medium containing selective antibiotics.

  • Compound Stimulation: Plate the cells in a 96-well plate and stimulate with a serial dilution of the test compounds.

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours) to allow for TLR7 activation and subsequent SEAP expression.

  • SEAP Detection: Collect the cell culture supernatant and measure the SEAP activity using a colorimetric substrate (e.g., QUANTI-Blue™).

  • Data Analysis: Measure the absorbance at the appropriate wavelength and plot the dose-response curve to determine the EC50 value, which is the concentration of the compound that induces a half-maximal response.

A2A Adenosine Receptor Binding Assay

The affinity of compounds for the A2A adenosine receptor is typically determined through a competitive radioligand binding assay using membranes from cells expressing the receptor.

Protocol Outline:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human A2A adenosine receptor (e.g., HEK293 or CHO cells).

  • Binding Reaction: In a multi-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled A2A receptor antagonist (e.g., [3H]ZM241385) and varying concentrations of the test compounds.

  • Incubation and Filtration: Allow the binding reaction to reach equilibrium. Then, rapidly filter the reaction mixture through a glass fiber filter to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the SAR studies of 8-methyl-7H-purin-6-amine derivatives.

HSP90_Chaperone_Cycle cluster_cycle HSP90 Chaperone Cycle cluster_inhibition Inhibition by 8-arylmethyl-9H-purin-6-amine Unfolded Client Protein Unfolded Client Protein HSP70 HSP70 Unfolded Client Protein->HSP70 Binding HSP90 (Open) HSP90 (Open) HSP70->HSP90 (Open) Transfer HSP90-ATP (Closed) HSP90-ATP (Closed) HSP90 (Open)->HSP90-ATP (Closed) ATP Binding Client Protein Degradation Client Protein Degradation HSP90 (Open)->Client Protein Degradation Inhibition of folding HSP90-ATP (Closed)->HSP90 (Open) ATP Hydrolysis Folded Client Protein Folded Client Protein HSP90-ATP (Closed)->Folded Client Protein Client Folding & Release 8-arylmethyl-9H-purin-6-amine 8-arylmethyl-9H-purin-6-amine 8-arylmethyl-9H-purin-6-amine->HSP90 (Open) Binds to ATP pocket TLR7_Signaling_Pathway cluster_endosome Endosome cluster_downstream Downstream Signaling 8-oxoadenine 8-oxoadenine TLR7 TLR7 8-oxoadenine->TLR7 MyD88 MyD88 TLR7->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 IKK complex IKK complex TRAF6->IKK complex IRF7 IRF7 TRAF6->IRF7 NF-kB NF-kB IKK complex->NF-kB Inflammatory Cytokines Inflammatory Cytokines NF-kB->Inflammatory Cytokines Type I IFN Production Type I IFN Production IRF7->Type I IFN Production A2A_Antagonist_Workflow Start: Library of 8-substituted adenines Start: Library of 8-substituted adenines Radioligand Binding Assay ([3H]ZM241385) Radioligand Binding Assay ([3H]ZM241385) Start: Library of 8-substituted adenines->Radioligand Binding Assay ([3H]ZM241385) Determine IC50 and Ki values Determine IC50 and Ki values Radioligand Binding Assay ([3H]ZM241385)->Determine IC50 and Ki values Functional Assay (cAMP accumulation) Functional Assay (cAMP accumulation) Determine IC50 and Ki values->Functional Assay (cAMP accumulation) Determine antagonist potency (Kb) Determine antagonist potency (Kb) Functional Assay (cAMP accumulation)->Determine antagonist potency (Kb) Lead Optimization Lead Optimization Determine antagonist potency (Kb)->Lead Optimization In vivo efficacy studies In vivo efficacy studies Lead Optimization->In vivo efficacy studies

References

Early-Stage Research on 8-Methyladenine Compounds in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental research on 8-methyladenine compounds specifically for oncology applications is currently limited in publicly available scientific literature. This guide provides a comprehensive overview based on the established roles of a broader class of molecules, purine nucleoside analogs, to which 8-methyladenosine belongs. The information presented herein, particularly regarding mechanisms of action, experimental protocols, and signaling pathways, is extrapolated from research on analogous compounds and should be considered a foundational framework for future investigation into 8-methyladenine's specific potential in oncology.

Introduction to 8-Methyladenine and Purine Nucleoside Analogs in Oncology

8-Methyladenosine is classified as a purine nucleoside analog. This class of compounds has a well-documented history in cancer therapy, with several analogs approved for clinical use. Purine nucleoside analogs exert their anticancer effects primarily by interfering with nucleic acid synthesis and inducing apoptosis (cell death) in rapidly dividing cancer cells.[1] Given its structural similarity to endogenous purines, 8-methyladenine is hypothesized to function as an antimetabolite, though specific preclinical data in oncology is not yet widely available.

This technical guide will explore the potential of 8-methyladenine compounds in oncology by examining the established knowledge of purine nucleoside analogs. We will cover their general mechanisms of action, potential signaling pathways, and the experimental protocols used to evaluate their efficacy.

Physicochemical Properties of Adenosine Analogs

A thorough understanding of the physicochemical properties of adenosine analogs is crucial for drug design and development, influencing factors such as solubility, cell permeability, and metabolic stability.

Property8-Methyladenosine3-MethyladenineN1-MethyladenosineN6-Methyladenosine
IUPAC Name (2R,3R,4S,5R)-2-(6-amino-8-methylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol3-methyl-7H-purin-6-amine1-methyladenosineN,N-dimethyladenosine
Molecular Formula C11H15N5O4C6H7N5C11H15N5O4C12H17N5O4
Molecular Weight 281.27 g/mol 149.15 g/mol 281.27 g/mol 295.30 g/mol
Mechanism of Action (General) Purine Nucleoside AnalogPI3K InhibitorRNA ModificationRNA Modification

Proposed Mechanism of Action and Signaling Pathways

Based on its classification as a purine nucleoside analog, 8-methyladenosine is likely to exert its anticancer effects through several established mechanisms for this compound class.

Inhibition of DNA Synthesis

Purine nucleoside analogs are typically phosphorylated intracellularly to their active triphosphate forms. These triphosphates can then be incorporated into growing DNA chains, leading to chain termination and halting DNA replication. Alternatively, they can inhibit key enzymes involved in DNA synthesis, such as DNA polymerases and ribonucleotide reductase.

Induction of Apoptosis

The disruption of DNA synthesis and the accumulation of DNA damage are potent triggers for apoptosis. Purine nucleoside analogs can activate intrinsic apoptotic pathways, leading to the activation of caspases and ultimately, programmed cell death.

Signaling Pathways

The induction of apoptosis by DNA damage often involves the activation of the p53 tumor suppressor pathway . Upon sensing DNA damage, p53 can halt the cell cycle to allow for repair or, if the damage is too severe, initiate apoptosis by upregulating pro-apoptotic proteins like BAX and PUMA.

Another critical pathway is the PI3K/Akt signaling pathway , which is often dysregulated in cancer and promotes cell survival. While 3-methyladenine is a known PI3K inhibitor, it is plausible that other methylated adenine derivatives could also modulate this pathway. Inhibition of PI3K/Akt signaling can sensitize cancer cells to apoptosis.

Below is a generalized diagram illustrating a potential signaling pathway for apoptosis induction following DNA damage, a likely consequence of treatment with a purine nucleoside analog like 8-methyladenosine.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_damage Cellular Response cluster_p53 p53 Pathway cluster_apoptosis Apoptosis Cascade 8_Methyladenine 8-Methyladenine (as a Purine Analog) DNA_Damage DNA Synthesis Inhibition & DNA Damage 8_Methyladenine->DNA_Damage p53 p53 Activation DNA_Damage->p53 BAX_PUMA BAX/PUMA Upregulation p53->BAX_PUMA Mitochondria Mitochondrial Outer Membrane Permeabilization BAX_PUMA->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Apoptosis induction via DNA damage.

Experimental Protocols for Preclinical Evaluation

The preclinical evaluation of a novel anticancer compound like 8-methyladenine would involve a series of in vitro and in vivo experiments to determine its efficacy and mechanism of action.

In Vitro Cytotoxicity Assays

The initial step is to assess the ability of the compound to kill cancer cells. A common method is the MTT or MTS assay.

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 8-methyladenine compound for 24, 48, and 72 hours. Include a vehicle control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Apoptosis Assays

To confirm that the compound induces apoptosis, assays such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can be performed.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cancer cells with the IC50 concentration of the 8-methyladenine compound for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

In Vivo Efficacy Studies

Promising compounds from in vitro studies are then evaluated in animal models, typically using xenograft models where human cancer cells are implanted into immunocompromised mice.

Protocol: Xenograft Tumor Model

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the 8-methyladenine compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume and mouse body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study (due to tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) percentage and assess the statistical significance of the treatment effect.

Below is a diagram illustrating a general workflow for preclinical evaluation of a novel anticancer compound.

preclinical_workflow Compound_Synthesis Compound Synthesis (8-Methyladenine Derivative) In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT) In_Vitro_Screening->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) In_Vitro_Screening->Apoptosis_Assay Mechanism_Studies Mechanism of Action Studies (e.g., Western Blot) In_Vitro_Screening->Mechanism_Studies In_Vivo_Testing In Vivo Testing Mechanism_Studies->In_Vivo_Testing Xenograft_Model Xenograft Tumor Model In_Vivo_Testing->Xenograft_Model Toxicity_Studies Preliminary Toxicity Assessment In_Vivo_Testing->Toxicity_Studies Lead_Optimization Lead Optimization Xenograft_Model->Lead_Optimization Toxicity_Studies->Lead_Optimization

Preclinical evaluation workflow.

Future Directions and Conclusion

The field of oncology is in constant need of novel therapeutic agents with improved efficacy and reduced toxicity. While direct evidence is currently sparse, the classification of 8-methyladenosine as a purine nucleoside analog suggests a promising avenue for research. Future studies should focus on:

  • Synthesis and characterization of novel 8-methyladenine derivatives: To explore structure-activity relationships.

  • Comprehensive in vitro screening: Across a wide range of cancer cell lines to identify sensitive cancer types.

  • Detailed mechanistic studies: To elucidate the specific molecular targets and signaling pathways affected by 8-methyladenine compounds.

  • In vivo efficacy and toxicity studies: To establish the therapeutic potential and safety profile in preclinical models.

References

The Emergence of 8-Methyladenine (m8A): A Comprehensive Technical Guide to a Unique RNA Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The epitranscriptome, the collection of chemical modifications to RNA, adds a dynamic and complex layer of regulation to gene expression. While N6-methyladenosine (m6A) has been a major focus of research, other modifications such as 8-methyladenine (m8A) are emerging as critical players in specific biological contexts. This in-depth technical guide provides a comprehensive overview of 8-methyladenine, from its discovery and biological significance to the detailed experimental protocols for its investigation. For researchers in epitranscriptomics, infectious disease, and drug development, understanding m8A is crucial for a complete picture of RNA-mediated regulation and for the development of novel therapeutic strategies.

Discovery and Biological Significance of 8-Methyladenine

The discovery of 8-methyladenine in RNA is intrinsically linked to the pressing issue of antibiotic resistance. To date, the only confirmed natural occurrence of m8A is in the ribosomal RNA (rRNA) of certain bacteria, where it plays a pivotal role in conferring resistance to a broad spectrum of antibiotics.

The key enzyme responsible for this modification is the Cfr methyltransferase . The cfr gene, often located on mobile genetic elements like plasmids, encodes this radical S-adenosylmethionine (SAM) enzyme. Cfr specifically methylates the C8 position of adenosine at position 2503 (A2503) in the 23S rRNA of the large ribosomal subunit.[1][2][3] This nucleotide is a critical component of the peptidyl transferase center (PTC), the ribosomal site responsible for peptide bond formation and a common target for many antibiotics.

The presence of a methyl group at the C8 position of A2503 induces antibiotic resistance through two primary mechanisms:

  • Steric Hindrance: The added methyl group physically obstructs the binding of several classes of antibiotics to the ribosome.[4][5]

  • Allosteric Rearrangement: The modification can induce conformational changes in the PTC, further preventing effective drug binding.[6]

This modification confers resistance to a range of clinically important antibiotics, including Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A (the PhLOPSA phenotype).[6]

Unlike the dynamic and reversible nature of m6A, which is regulated by "writer," "eraser," and "reader" proteins, m8A in bacteria appears to be a static modification. Currently, there are no known demethylases ("erasers") or specific binding proteins ("readers") for m8A.[1]

The Enzymatic Machinery: The Cfr Methyltransferase

The sole known "writer" of m8A is the Cfr methyltransferase. Cfr belongs to the radical SAM superfamily of enzymes, which are known for catalyzing challenging chemical reactions.[3] The homologous housekeeping enzyme, RlmN, methylates the C2 position of the same A2503 nucleotide.[1][3] Interestingly, in the absence of RlmN, Cfr has been observed to also catalyze the formation of 2,8-dimethyladenosine.[5][7]

The catalytic mechanism of Cfr is complex and involves a radical-based reaction to methylate the C8 position of adenosine.[3][4] The presence of the cfr gene is a strong indicator that a bacterium can produce m8A and is likely to exhibit the associated antibiotic resistance phenotype.[2]

Quantitative Data on 8-Methyladenosine

Quantitative data for m8A is primarily focused on its impact on antibiotic resistance and the efficiency of its enzymatic installation. Comprehensive, absolute quantification of m8A abundance across a wide range of bacterial species is not yet extensively documented in the literature.[6]

Table 1: Antibiotic Resistance Conferred by Cfr-mediated m8A Modification
AntibioticMinimum Inhibitory Concentration (MIC, µg/mL) in E. coli expressing Cfr
Tiamulin>128
Clindamycin>128
Chloramphenicol128
Linezolid32

This table summarizes data demonstrating the high-level resistance conferred by Cfr-mediated methylation.[7]

Table 2: Efficiency of m8A Methylation
OrganismConditionMethylation Efficiency of A2503
Thermus thermophilusEngineered strain expressing a Cfr-like methylaseUp to 70% C8-methylation

This table indicates the potential for high-level m8A modification in engineered bacterial systems.[2]

Table 3: Mass Spectrometry Parameters for m8A Detection
ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (Q1) [M+H]⁺m/z 282.1
Product Ion (Q3)m/z 150.1 (corresponding to the methylated adenine base)

This table provides the key mass-to-charge ratios for the detection and quantification of m8A by tandem mass spectrometry.[6][8]

Experimental Protocols

Quantification of 8-Methyladenosine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the accurate and sensitive quantification of m8A in RNA.[9]

1. RNA Isolation:

  • Isolate total RNA from bacterial cultures using a standard method such as TRIzol extraction followed by column purification.

  • Ensure the use of RNase inhibitors throughout the procedure to maintain RNA integrity.

2. RNA Quantification and Quality Control:

  • Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Assess RNA integrity using a Bioanalyzer or by gel electrophoresis.

3. Enzymatic Digestion of RNA to Nucleosides:

  • To 1-5 µg of total RNA in an RNase-free microcentrifuge tube, add nuclease-free water to a final volume of 20 µL.

  • Add 2.5 µL of 10X Nuclease P1 Buffer (e.g., 100 mM Ammonium Acetate, pH 5.3).

  • Add 1 µL of Nuclease P1 (1 U/µL).

  • Incubate at 42°C for 2 hours.

  • Add 3 µL of 10X Calf Intestinal Phosphatase (CIP) Buffer.

  • Add 1 µL of Calf Intestinal Phosphatase (1 U/µL).

  • Incubate at 37°C for 2 hours.

  • The resulting mixture of nucleosides is then ready for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used for nucleoside separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 0-20% B over 10 minutes is a common starting point, which should be optimized for baseline separation.

  • Tandem Mass Spectrometry:

    • Detection is performed using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

    • Monitor the transition of the precursor ion for m8A (m/z 282.1) to its characteristic product ion (m/z 150.1).

5. Data Analysis and Quantification:

  • Integrate the peak areas for the m8A MRM transition.

  • For absolute quantification, generate a standard curve using a synthetic 8-methyladenosine standard of known concentrations.

  • The amount of m8A is typically normalized to the total amount of RNA used in the digestion or to the amount of a canonical nucleoside like adenosine.

Transcriptome-Wide Mapping of 8-Methyladenosine by m8A-IP-seq (Hypothetical Protocol)

While not yet a widely established method due to the lack of commercially available, highly specific anti-m8A antibodies, a protocol analogous to m6A-seq (MeRIP-seq) can be conceptualized.[1][9]

1. RNA Fragmentation:

  • Isolate poly(A)-selected RNA (if investigating mRNA) or total RNA.

  • Fragment the RNA into ~100-nucleotide fragments using enzymatic or chemical methods.

2. Immunoprecipitation:

  • Incubate the fragmented RNA with a specific anti-m8A antibody to form RNA-antibody complexes.

3. Enrichment:

  • Capture the RNA-antibody complexes using protein A/G magnetic beads.

4. Washing and Elution:

  • Wash the beads to remove non-specifically bound RNA.

  • Elute the m8A-containing RNA fragments.

5. Library Preparation and Sequencing:

  • Prepare sequencing libraries from the eluted m8A-enriched RNA and a corresponding input control (fragmented RNA that did not undergo immunoprecipitation).

  • Perform high-throughput sequencing.

6. Data Analysis:

  • Align reads to the reference genome or transcriptome.

  • Identify m8A peaks by comparing the read density between the immunoprecipitated and input samples.

Visualizing m8A Pathways and Workflows

Cfr-Mediated Methylation Pathway

Cfr_Pathway SAM S-adenosyl- methionine (SAM) Cfr Cfr Methyltransferase (Radical SAM Enzyme) SAM->Cfr A2503 Adenosine 2503 (in 23S rRNA) A2503->Cfr m8A_A2503 8-methyladenosine 2503 (m8A) Cfr->m8A_A2503 Methylation at C8 Resistance Antibiotic Resistance (PhLOPSA Phenotype) m8A_A2503->Resistance Steric Hindrance & Allosteric Effects

Caption: Cfr-mediated 8-methyladenosine (m8A) methylation pathway leading to antibiotic resistance.

Experimental Workflow for LC-MS/MS Quantification of m8A

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Start Bacterial Culture RNA_Isolation Total RNA Isolation Start->RNA_Isolation Digestion Enzymatic Digestion (Nuclease P1 & CIP) RNA_Isolation->Digestion Nucleosides Mixture of Nucleosides Digestion->Nucleosides LC Liquid Chromatography (C18 Column) Nucleosides->LC MS Tandem Mass Spectrometry (MRM: m/z 282.1 -> 150.1) LC->MS Data Data Acquisition MS->Data Quant Peak Integration & Standard Curve Comparison Data->Quant Result m8A Abundance Quant->Result

Caption: General workflow for the quantification of 8-methyladenosine (m8A) in RNA by LC-MS/MS.

Comparison of m8A and m6A RNA Modification Pathways

m8A_vs_m6A cluster_m6A N6-methyladenosine (m6A) Pathway cluster_m8A 8-methyladenosine (m8A) Pathway m6A_writer Writer (e.g., METTL3/14) m6A_RNA m6A-modified RNA m6A_writer->m6A_RNA Methylation m6A_eraser Eraser (e.g., FTO, ALKBH5) m6A_RNA->m6A_eraser Demethylation m6A_reader Reader (e.g., YTHDF proteins) m6A_RNA->m6A_reader Binding m6A_function Diverse Functions (Splicing, Stability, Translation) m6A_reader->m6A_function m8A_writer Writer (Cfr) m8A_RNA m8A-modified rRNA m8A_writer->m8A_RNA Methylation m8A_function Antibiotic Resistance m8A_RNA->m8A_function m8A_eraser Eraser (None Known) m8A_reader Reader (None Known)

Caption: A comparative overview of the enzymatic pathways for m6A and m8A RNA modifications.

Future Directions and Conclusion

The study of 8-methyladenosine is still in its early stages compared to other RNA modifications. While its role in antibiotic resistance is well-defined, several key questions remain:

  • Does m8A exist in eukaryotes? The presence and potential functions of m8A in eukaryotic RNA are currently unknown and represent a significant area for future research.

  • Are there other m8A "writers"? While Cfr is the only known m8A methyltransferase, the possibility of other enzymes with this activity in different organisms cannot be ruled out.

  • Can we develop inhibitors of Cfr? Targeting the Cfr enzyme presents a promising strategy for overcoming antibiotic resistance and could lead to the development of novel adjuvant therapies.

References

An In-depth Technical Guide to the Initial Synthesis and Purification of 8-methyl-7H-purin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial synthesis and purification of 8-methyl-7H-purin-6-amine (also known as 8-methyladenine), a purine derivative of significant interest in medicinal chemistry and drug discovery. The document details the prevalent synthetic methodology, the Traube purine synthesis, and outlines robust purification techniques, including recrystallization and column chromatography. This guide is intended to equip researchers with the necessary information to produce high-purity 8-methyl-7H-purin-6-amine for a variety of research and development applications.

Introduction

8-methyl-7H-purin-6-amine is a methylated purine analog that serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its structural similarity to endogenous purines, such as adenine, makes it a valuable scaffold for the development of enzyme inhibitors, molecular probes, and potential therapeutic agents. The methyl group at the 8-position provides a key structural feature that can influence the molecule's interaction with biological targets and can be a site for further chemical modification.

Synthesis of 8-methyl-7H-purin-6-amine: The Traube Purine Synthesis

The most common and versatile method for the synthesis of purine derivatives, including 8-methyl-7H-purin-6-amine, is the Traube purine synthesis.[1][2][3][4][5] This classical method involves the condensation of a 4,5-diaminopyrimidine with a one-carbon synthon to form the imidazole ring of the purine core. For the synthesis of 8-alkylpurines, a carboxylic acid with a corresponding alkyl group or its derivative is typically employed.[1]

The logical starting material for the synthesis of 8-methyl-7H-purin-6-amine is pyrimidine-4,5,6-triamine. The cyclization is achieved by reacting this precursor with a source of a C2-synthon, such as acetic acid or acetic anhydride, which provides the C8 carbon and the C8-methyl group of the final product.

Experimental Protocol: Traube Synthesis of 8-methyl-7H-purin-6-amine

This protocol is based on the general principles of the Traube synthesis for 8-alkylpurines.

Materials:

  • Pyrimidine-4,5,6-triamine sulfate

  • Acetic anhydride

  • Sodium hydroxide (NaOH)

  • Activated charcoal

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyrimidine-4,5,6-triamine sulfate and acetic anhydride.

  • Reaction: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add deionized water to quench the excess acetic anhydride.

  • Neutralization and Precipitation: Neutralize the reaction mixture with a solution of sodium hydroxide until the pH is approximately 7. This will cause the crude 8-methyl-7H-purin-6-amine to precipitate out of the solution.

  • Isolation of Crude Product: Collect the precipitate by vacuum filtration and wash it with cold deionized water. The resulting solid is the crude 8-methyl-7H-purin-6-amine.

Purification of 8-methyl-7H-purin-6-amine

The crude product obtained from the synthesis typically contains unreacted starting materials and side products, necessitating further purification to achieve the high purity required for most applications. The two most effective methods for the purification of 8-methyl-7H-purin-6-amine are recrystallization and silica gel column chromatography.

Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds.[6] The principle relies on the differential solubility of the desired compound and impurities in a suitable solvent at different temperatures. For purine derivatives like 8-methyl-7H-purin-6-amine, water or a mixture of methanol and water is often an effective solvent system.[7][8]

Materials:

  • Crude 8-methyl-7H-purin-6-amine

  • Deionized water

  • Activated charcoal (optional)

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude 8-methyl-7H-purin-6-amine and a minimal amount of deionized water. Heat the mixture to boiling with stirring to dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and the activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The pure 8-methyl-7H-purin-6-amine will crystallize out of the solution. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold deionized water, and dry them under vacuum.

Silica Gel Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[9] For the purification of purine derivatives, silica gel is a commonly used stationary phase.

Materials:

  • Crude 8-methyl-7H-purin-6-amine

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of dichloromethane and methanol, or chloroform and methanol)

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude 8-methyl-7H-purin-6-amine in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system. The polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.

  • Fraction Collection: Collect the eluate in fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure 8-methyl-7H-purin-6-amine.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Data Presentation

The following tables summarize key quantitative data for the synthesis and characterization of 8-methyl-7H-purin-6-amine.

Table 1: Synthesis and Purification Parameters

ParameterValueReference
Synthesis Method Traube Purine Synthesis[1][2][4]
Starting Material Pyrimidine-4,5,6-triamine[1]
Cyclizing Agent Acetic Anhydride / Acetic Acid[1]
Purification Method 1 Recrystallization from Water[7][8]
Purification Method 2 Silica Gel Column Chromatography[8][9]
Typical Purity >98%[7]

Table 2: Characterization Data for 8-methyl-7H-purin-6-amine

PropertyValueReference
Molecular Formula C₆H₇N₅[10]
Molecular Weight 149.15 g/mol [10]
Appearance White to off-white solid
¹H NMR (DMSO-d₆, δ) ~2.4 (s, 3H, CH₃), ~7.9 (s, 1H, H-2), ~6.5 (br s, 2H, NH₂)[10]
¹³C NMR (DMSO-d₆, δ) ~11.5 (CH₃), ~155.1 (C-6), ~151.7 (C-2), ~148.9 (C-4), ~148.3 (C-8), ~107.9 (C-5)[10]
Mass Spec (m/z) [M+H]⁺ calculated for C₆H₈N₅: 150.0774; found: 150.0775[10]

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_synthesis Synthesis Start Start: Pyrimidine-4,5,6-triamine + Acetic Anhydride Reaction Reflux Start->Reaction Heat Workup Work-up: Quench with H₂O Reaction->Workup Neutralize Neutralize: Add NaOH Workup->Neutralize Precipitate Precipitation Neutralize->Precipitate Filter_Synth Filter & Wash Precipitate->Filter_Synth Crude Crude 8-methyl- 7H-purin-6-amine Filter_Synth->Crude

Caption: Workflow for the synthesis of 8-methyl-7H-purin-6-amine.

Purification Workflow

PurificationWorkflow cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography Crude Crude 8-methyl- 7H-purin-6-amine Dissolve Dissolve in Hot Water Crude->Dissolve LoadColumn Load on Silica Gel Column Crude->LoadColumn HotFilter Hot Filtration (optional) Dissolve->HotFilter Crystallize Cool to Crystallize HotFilter->Crystallize Filter_Recryst Filter & Dry Crystallize->Filter_Recryst Pure Pure 8-methyl- 7H-purin-6-amine Filter_Recryst->Pure Elute Elute with Solvent Gradient LoadColumn->Elute Collect Collect Fractions Elute->Collect Evaporate Evaporate Solvent Collect->Evaporate Evaporate->Pure

Caption: Purification workflows for 8-methyl-7H-purin-6-amine.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of 8-methyl-7H-purin-6-amine. The Traube purine synthesis offers a reliable route to this important molecule, and subsequent purification by recrystallization or column chromatography can yield high-purity material suitable for demanding research applications. The protocols and data presented herein should serve as a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development.

References

The Therapeutic Potential of the 8-Methyl-7H-Purin-6-Amine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 8-methyl-7H-purin-6-amine scaffold, a versatile purine derivative, has emerged as a significant framework in medicinal chemistry, particularly in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of its therapeutic potential, focusing on its role as a core structure for Heat Shock Protein 90 (Hsp90) inhibitors and its broader applications in oncology and neurodegenerative diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical biological pathways and workflows to facilitate further research and drug development.

Introduction to the 8-Methyl-7H-Purin-6-Amine Scaffold

8-Methyl-7H-purin-6-amine, also known as 8-methyladenine, serves as a crucial synthetic intermediate for creating diverse bioactive molecules.[1] Its structural similarity to endogenous purines allows it to interact with various biological targets. A primary focus of research has been its utility as a scaffold for the development of Hsp90 inhibitors.[1] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are implicated in the hallmarks of cancer, such as uncontrolled proliferation and survival.[2][3][4][5] By inhibiting Hsp90, derivatives of the 8-methyl-7H-purin-6-amine scaffold can induce the degradation of these oncoproteins, leading to cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: In Vitro Efficacy of Derivatives

The therapeutic potential of the 8-methyl-7H-purin-6-amine scaffold is underscored by the potent in vitro activity of its derivatives against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several key derivatives, demonstrating their cytotoxic effects.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Purine Analogues
Compound 1d 4T1 (Murine Mammary Carcinoma)Not Specified (High Activity)[6]
COLO201 (Human Colorectal Adenocarcinoma)Not Specified (High Activity)[6]
SNU-1 (Human Gastric Carcinoma)Not Specified (High Activity)[6]
HepG2 (Human Hepatocellular Carcinoma)Not Specified (High Activity)[6]
6,8,9-Trisubstituted Purine Analogues
Compound 5 Huh7 (Human Liver Cancer)17.9[7]
Compound 6 Huh7 (Human Liver Cancer)14.2[7]
HCT116 (Human Colon Cancer)48.2[7]
5-Fluorouracil (Control)Huh7 (Human Liver Cancer)30.6[7]
HCT116 (Human Colon Cancer)4.1[7]
Fludarabine (Control)Huh7 (Human Liver Cancer)28.4[7]
HCT116 (Human Colon Cancer)8.0[7]
Halogenated Benzofuran Derivatives
Compound 7 A549 (Human Lung Cancer)6.3[8]
HepG2 (Human Liver Cancer)11[8]
Compound 8 A549 (Human Lung Cancer)3.5[8]
HepG2 (Human Liver Cancer)3.8[8]
SW620 (Human Colon Cancer)10.8[8]

Mechanism of Action: Hsp90 Inhibition and Downstream Signaling

The primary mechanism through which 8-methyl-7H-purin-6-amine derivatives exert their therapeutic effects is by inhibiting the ATPase activity of Hsp90. This inhibition disrupts the chaperone's function, leading to the misfolding and subsequent proteasomal degradation of its client proteins. Many of these client proteins are critical oncogenic kinases and transcription factors.

Key Hsp90 Client Proteins Targeted

Research has identified several key Hsp90 client proteins that are destabilized by purine-based inhibitors, including:

  • Protein Kinases: c-Raf, Akt, EGFR, Her2, Cdk4[5]

  • Transcription Factors: Bcl6, NEMO[5]

  • Enzymes in Purine Biosynthesis: PPAT, FGAMS

The degradation of these proteins disrupts multiple signaling pathways crucial for cancer cell survival and proliferation.

Signaling Pathway of Hsp90 Inhibition

The inhibition of Hsp90 by 8-methyl-7H-purin-6-amine derivatives triggers a cascade of downstream events, ultimately leading to cell cycle arrest and apoptosis.

Hsp90_Inhibition_Pathway cluster_drug Drug Action cluster_hsp90 Chaperone Cycle cluster_client Client Proteins cluster_degradation Protein Degradation cluster_cellular_effects Cellular Outcomes Drug 8-Methyl-7H-purin-6-amine Derivative Hsp90 Hsp90 Drug->Hsp90 Inhibits ATPase Activity Client_Proteins Oncogenic Client Proteins (e.g., Akt, c-Raf, Bcl6, Her2) Hsp90->Client_Proteins Stabilizes Ub_Proteasome Ubiquitin-Proteasome System Hsp90->Ub_Proteasome Leads to Degradation ATP ATP ATP->Hsp90 Client_Proteins->Ub_Proteasome Degraded Cell_Cycle_Arrest Cell Cycle Arrest (G1 or G2/M) Ub_Proteasome->Cell_Cycle_Arrest Induces Apoptosis Apoptosis Ub_Proteasome->Apoptosis Induces

Caption: Hsp90 inhibition signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of 8-methyl-7H-purin-6-amine derivatives.

Synthesis of 8-Arylmethyl-9H-Purin-6-Amines

A microwave-assisted, one-pot synthesis method offers an efficient route to generate a library of 8-arylmethyl-9H-purin-6-amine derivatives.[9][10]

Materials:

  • Aryl acetic acid

  • Amino pyrimidine (e.g., pyrimidine-4,5,6-triamine)

  • Triphenyl phosphite

  • Anhydrous pyridine

  • Microwave reactor

  • Preparative Thin Layer Chromatography (TLC) supplies

  • Solvents for purification (e.g., Chloroform, Methanol with ammonia)

Procedure:

  • In a conical-bottomed microwave process vial, combine the aryl acetic acid (0.2 mmol), amino pyrimidine (0.24 mmol), and triphenyl phosphite (63 µL, 0.24 mmol) in 1 mL of anhydrous pyridine.[9]

  • Seal the vial and irradiate it in the microwave reactor for 15 minutes at 220°C.[9]

  • After cooling, concentrate the reaction mixture under vacuum.[9]

  • Purify the residue by preparative TLC using a suitable solvent system (e.g., CHCl3/ammoniacal MeOH = 25:1) to isolate the desired 8-arylmethyl-9H-purin-6-amine product.[9]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[11][12][13]

Materials:

  • 96-well cell culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 8-methyl-7H-purin-6-amine derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include vehicle-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.[6]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Hsp90 Competitive Binding (Fluorescence Polarization) Assay

This assay determines the binding affinity of the test compounds to Hsp90 by measuring the displacement of a fluorescently labeled ligand.[14][15][16]

Materials:

  • 384-well black plates

  • Purified recombinant Hsp90α protein

  • Fluorescently labeled Hsp90 ligand (e.g., BODIPY-geldanamycin)

  • Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, 2 mM DTT)

  • Test compounds

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Prepare a solution of Hsp90α protein and the fluorescent probe in the assay buffer.

  • Assay Setup: Add 2 µL of the diluted test compound solutions to the wells of the 384-well plate.

  • Reaction Initiation: Add 18 µL of the Hsp90α and fluorescent probe mixture to each well.

  • Incubation: Incubate the plate at room temperature for 3-5 hours, protected from light, to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental and Logical Workflows

Visualizing the experimental and logical workflows can aid in the planning and execution of research projects focused on the 8-methyl-7H-purin-6-amine scaffold.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Evaluation cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of 8-Methyl-7H-purin-6-amine Derivatives Purification Purification (e.g., Preparative TLC) Synthesis->Purification Characterization Structural Characterization (NMR, Mass Spec) Purification->Characterization Binding_Assay Hsp90 Competitive Binding Assay (FP) Characterization->Binding_Assay Cytotoxicity_Assay Cell Viability Assay (MTT) Characterization->Cytotoxicity_Assay IC50_Determination IC50 Value Determination Binding_Assay->IC50_Determination Cytotoxicity_Assay->IC50_Determination Western_Blot Western Blot Analysis (Client Protein Degradation) SAR_Analysis Structure-Activity Relationship (SAR) Analysis Western_Blot->SAR_Analysis IC50_Determination->Western_Blot Lead_Identification Lead Compound Identification SAR_Analysis->Lead_Identification

Caption: General experimental workflow.

Conclusion

The 8-methyl-7H-purin-6-amine scaffold represents a promising starting point for the development of novel therapeutics, particularly Hsp90 inhibitors for the treatment of cancer. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field. Further investigation into the structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies of derivatives based on this scaffold are warranted to fully realize its therapeutic potential.

References

An In-depth Technical Guide on the Physicochemical Properties of 8-methyl-7H-purin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-methyl-7H-purin-6-amine, a substituted purine derivative, is a molecule of significant interest in medicinal chemistry and drug discovery. Its structural similarity to endogenous purines, such as adenine, makes it a valuable scaffold for the synthesis of novel bioactive compounds. This technical guide provides a comprehensive overview of the core physicochemical properties of 8-methyl-7H-purin-6-amine, detailed experimental protocols for their determination, and a conceptual framework for its application in drug development.

Core Physicochemical Properties

Due to a lack of extensive experimental data in publicly available literature, the following tables summarize key identifiers and predicted physicochemical properties for 8-methyl-7H-purin-6-amine. These predicted values offer a valuable starting point for experimental design and computational modeling.

Table 1: Compound Identification
IdentifierValue
IUPAC Name 8-methyl-7H-purin-6-amine
Synonyms 8-methyladenine
CAS Number 22387-37-7[1]
Molecular Formula C₆H₇N₅[1]
Molecular Weight 149.15 g/mol [1]
InChI Key ORUIZIXJCCIGAI-UHFFFAOYSA-N[1]
Table 2: Predicted Physicochemical Properties
PropertyPredicted ValueNotes
Melting Point Data not availableFor comparison, the isomer 7-methyl-7H-purin-6-amine has a reported melting point of 346-350 °C[2]. Isomeric differences can significantly impact melting points.
Boiling Point ~260.22 °C (rough estimate)This is a very rough estimate and should be treated with caution. Purine derivatives often decompose before boiling.
Water Solubility Data not availableThe presence of amine and purine nitrogen atoms suggests some degree of water solubility, likely influenced by pH.
pKa Basic pKa: ~4.73 ± 0.30This predicted value suggests that 8-methyl-7H-purin-6-amine is a weak base. The primary site of protonation is likely one of the nitrogen atoms in the purine ring system.
logP Data not availableThe logP value, a measure of lipophilicity, is a critical parameter for predicting drug absorption and distribution. For comparison, the isomer 7-methyl-7H-purin-6-amine has a calculated logP of -0.054[3].
Polar Surface Area 79.9 ŲThis value suggests the molecule has moderate polarity, which can influence its membrane permeability and solubility.

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of key physicochemical properties of 8-methyl-7H-purin-6-amine.

Melting Point Determination using a Mel-Temp Apparatus

Objective: To determine the temperature range over which the solid 8-methyl-7H-purin-6-amine transitions to a liquid.

Materials:

  • 8-methyl-7H-purin-6-amine (solid powder)

  • Capillary tubes (one end sealed)

  • Mel-Temp apparatus or similar melting point apparatus[4][5]

  • Mortar and pestle (optional, for fine powder)

  • Spatula

Procedure:

  • Sample Preparation: Ensure the 8-methyl-7H-purin-6-amine sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

  • Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the compound. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample should be approximately 2-3 mm in height[5].

  • Apparatus Setup: Turn on the Mel-Temp apparatus and the thermometer. Insert the capillary tube into the designated slot in the heating block[5][6].

  • Rapid Determination (Optional): For an unknown compound, it is often efficient to first perform a rapid heating to get an approximate melting range. Set the heating rate to a high value (e.g., 10-20 °C/minute).

  • Accurate Determination: For a precise measurement, start with the apparatus at least 20 °C below the approximate melting point. Set the heating rate to a slow and steady 1-2 °C per minute[5].

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

  • Post-Analysis: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in the appropriate waste container.

Aqueous Solubility Determination

Objective: To quantify the concentration of 8-methyl-7H-purin-6-amine that dissolves in water at a specific temperature.

Materials:

  • 8-methyl-7H-purin-6-amine

  • Distilled or deionized water

  • Small vials or test tubes with caps

  • Shaker or vortex mixer

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Analytical balance

  • pH meter

Procedure:

  • Preparation of a Saturated Solution: Add an excess amount of solid 8-methyl-7H-purin-6-amine to a known volume of water in a vial. The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vial and agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium. A mechanical shaker or orbital shaker is recommended[7].

  • Phase Separation: After equilibration, centrifuge the sample at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with water to a concentration that falls within the linear range of a pre-determined calibration curve.

  • Quantification: Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax) for 8-methyl-7H-purin-6-amine.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents the aqueous solubility.

  • pH Measurement: Measure the pH of the saturated solution, as the solubility of amine-containing compounds can be pH-dependent.

pKa Determination by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of 8-methyl-7H-purin-6-amine.

Materials:

  • 8-methyl-7H-purin-6-amine

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potentiometer with a calibrated pH electrode[8]

  • Burette

  • Magnetic stirrer and stir bar

  • Beaker

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh a known amount of 8-methyl-7H-purin-6-amine and dissolve it in a known volume of deionized water. A co-solvent like methanol or DMSO may be used if the compound has low water solubility, though this can affect the pKa value[9].

  • Initial Acidification: Add a stoichiometric excess of the standardized HCl solution to the sample solution to ensure that the amine is fully protonated.

  • Titration Setup: Place the beaker on the magnetic stirrer, immerse the pH electrode, and begin gentle stirring. Position the burette containing the standardized NaOH solution above the beaker.

  • Titration: Record the initial pH of the solution. Add the NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added[10].

  • Data Collection: Continue the titration past the equivalence point, where a sharp change in pH is observed.

  • Data Analysis: Plot the pH versus the volume of NaOH added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. Alternatively, a Gran plot or derivative plots can be used for a more precise determination of the equivalence point and subsequently the pKa.

Application in Drug Discovery

8-methyl-7H-purin-6-amine serves as a versatile building block in drug discovery, particularly as a core scaffold for developing kinase inhibitors and other targeted therapies.[1] Its utility stems from the ability to introduce various substituents at different positions of the purine ring, allowing for the fine-tuning of pharmacological activity and pharmacokinetic properties.

Logical Workflow for Purine-Based Drug Discovery

The following diagram illustrates a typical workflow for a drug discovery program starting with a purine scaffold like 8-methyl-7H-purin-6-amine.

DrugDiscoveryWorkflow Purine-Based Drug Discovery Workflow cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Development Phase Scaffold_Selection Scaffold Selection (e.g., 8-methyl-7H-purin-6-amine) Library_Synthesis Library Synthesis (Combinatorial Chemistry) Scaffold_Selection->Library_Synthesis Chemical Elaboration HTS High-Throughput Screening (HTS) Library_Synthesis->HTS Compound Library Hit_Identification Hit Identification HTS->Hit_Identification Biological Activity Data Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_Identification->Hit_to_Lead Confirmed Hits Lead_Optimization Lead Optimization (ADMET Profiling) Hit_to_Lead->Lead_Optimization Optimized Leads Candidate_Selection Preclinical Candidate Selection Lead_Optimization->Candidate_Selection Optimized ADMET Properties Preclinical_Studies Preclinical Studies (In vivo efficacy & toxicology) Candidate_Selection->Preclinical_Studies Development Candidate Clinical_Trials Clinical Trials (Phase I, II, III) Preclinical_Studies->Clinical_Trials Safety & Efficacy Data Regulatory_Approval Regulatory Approval (e.g., FDA) Clinical_Trials->Regulatory_Approval Clinical Data

Caption: A generalized workflow for a drug discovery program starting from a purine scaffold.

This workflow highlights the journey from the initial selection of a core molecule like 8-methyl-7H-purin-6-amine, through extensive chemical synthesis and biological screening, to the eventual selection and development of a clinical candidate. The physicochemical properties detailed in this guide are fundamental to the success of each stage of this process, influencing everything from initial screening assay conditions to the ultimate bioavailability and efficacy of the final drug product.

References

Preliminary Cytotoxicity Screening of 8-Methyl-7H-purin-6-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of 8-methyl-7H-purin-6-amine derivatives. While specific cytotoxicity data for this exact chemical class is limited in publicly available literature, this guide synthesizes information from closely related 8-substituted purine analogs to provide a foundational understanding of their potential cytotoxic profiles and the methodologies for their evaluation. The purine scaffold is a cornerstone in the development of anticancer therapeutics due to its structural similarity to endogenous purines, allowing for the disruption of critical cellular processes in rapidly proliferating cancer cells.

Data Presentation: Cytotoxicity of 8-Substituted Purine Analogs

The following table summarizes the in-vitro cytotoxic activity of a series of 6,8,9-trisubstituted purine analogs, where the 8-position is substituted with a phenyl group, against various human cancer cell lines. The data is presented as IC50 values (µM), which represent the concentration of the compound required to inhibit the growth of 50% of the cell population. This data is derived from a study on 6-(substituted phenyl piperazine)-8-(4-phenoxyphenyl)-9-cyclopentyl purine derivatives and serves as a relevant proxy for understanding the potential cytotoxicity of 8-methyl-7H-purin-6-amine derivatives.

Compound IDSubstitution at C-8Cell LineIC50 (µM)
5 PhenylHuh717.9
6 4-MethylphenylHuh714.2
8 4-MethoxyphenylHuh723.6
5-FU-Huh730.6
Fludarabine-Huh728.4

Control compounds: 5-Fluorouracil (5-FU) and Fludarabine are clinically used anticancer agents.

Experimental Protocols

The following sections detail the methodologies for the synthesis of 8-substituted purine derivatives and the in-vitro cytotoxicity screening.

Synthesis of 6,8,9-Trisubstituted Purine Derivatives[2]

A common synthetic route for this class of compounds starts with 4,6-dichloro-5-nitropyrimidine.

Step 1: Synthesis of 6-chloro-9-cyclopentyl-5-nitro-9H-purine

  • To a solution of 4,6-dichloro-5-nitropyrimidine in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3) and cyclopentylamine.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction by adding water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography.

Step 2: Reduction of the Nitro Group

  • Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol).

  • Add a reducing agent (e.g., sodium dithionite) and heat the mixture at reflux.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and extract the product.

Step 3: Formation of the Imidazole Ring

  • To the product from Step 2, add an appropriate orthoester (e.g., triethyl orthoformate for an unsubstituted C8, or a substituted orthoester for a substituted C8) and an acid catalyst (e.g., p-toluenesulfonic acid).

  • Heat the reaction mixture to facilitate the cyclization.

  • Isolate and purify the resulting 6-chloro-9-cyclopentyl-9H-purine derivative.

Step 4: Nucleophilic Substitution at the C-6 Position

  • Dissolve the 6-chloro-purine derivative in a suitable solvent (e.g., n-butanol).

  • Add the desired amine (e.g., a substituted piperazine) and a base (e.g., diisopropylethylamine).

  • Heat the reaction mixture at reflux until the starting material is consumed.

  • Cool the reaction mixture and purify the final 6,8,9-trisubstituted purine product by column chromatography.

In-Vitro Cytotoxicity Screening: Sulforhodamine B (SRB) Assay[2][3]

The Sulforhodamine B (SRB) assay is a colorimetric assay used to determine cell viability.

1. Cell Plating:

  • Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

2. Compound Treatment:

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubate the plates for a specified period (e.g., 72 hours).

3. Cell Fixation:

  • After incubation, gently remove the medium and fix the cells by adding cold trichloroacetic acid (TCA) to each well.

  • Incubate the plates at 4°C for 1 hour.

4. Staining:

  • Wash the plates several times with water and allow them to air dry.

  • Add a solution of Sulforhodamine B (SRB) in acetic acid to each well and incubate at room temperature for 30 minutes.

5. Washing and Solubilization:

  • Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Allow the plates to air dry.

  • Add a Tris-base solution to each well to solubilize the bound dye.

6. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 510 nm using a microplate reader.

7. Data Analysis:

  • Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental Workflow

G cluster_synthesis Compound Synthesis cluster_screening Cytotoxicity Screening start Start: Design of 8-Methyl-7H-purin-6-amine Derivatives synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification library Library of Purine Derivatives purification->library treatment Treatment with Purine Derivatives library->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment srb_assay SRB Assay treatment->srb_assay data_analysis Data Analysis (IC50 Determination) srb_assay->data_analysis end Conclusion data_analysis->end Identification of Lead Compounds

Caption: Workflow from synthesis to cytotoxicity evaluation.

Postulated Signaling Pathway

Purine analogs are known to exert their cytotoxic effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.

G cluster_pathway Postulated Kinase Inhibition Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation inhibitor 8-Methyl-7H-purin-6-amine Derivative inhibitor->raf inhibitor->mek

Caption: Postulated inhibition of the MAPK/ERK signaling cascade.

Methodological & Application

Application Notes and Protocols: Microwave-Assisted One-Pot Synthesis of 8-Arylmethyl-9H-purin-6-amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the efficient, one-pot synthesis of 8-arylmethyl-9H-purin-6-amines utilizing microwave-assisted organic synthesis. This method offers a significant improvement over traditional multi-step procedures, providing comparable or higher yields in a fraction of the time.[1] The 8-arylmethyl-9H-purin-6-amine core is a key pharmacophore found in potent inhibitors of Heat Shock Protein 90 (Hsp90), a critical target in cancer and neurodegenerative disease research.[1]

Introduction

The conventional synthesis of 8-arylmethyl-9H-purin-6-amines is often a cumbersome, multi-step process that can limit the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[1] These traditional methods may involve harsh reaction conditions, extended reaction times, and often result in lower overall yields.[1] The protocol outlined below describes a microwave-assisted, one-pot condensation reaction of an aryl acetic acid and an aminopyrimidine in the presence of a phosphite reagent, streamlining the synthesis of this important class of compounds.[1]

Data Presentation

The following table summarizes the yields obtained for the synthesis of various 8-arylmethyl-9H-purin-6-amines using the microwave-assisted one-pot method with pyrimidine-4,5,6-triamine.

EntryAryl Acetic AcidProductYield (%)
12-(benzo[d][1][2]dioxol-5-yl)acetic acid8-(benzo[d][1][2]dioxol-5-ylmethyl)-9H-purin-6-amine87
2Phenylacetic acid8-benzyl-9H-purin-6-amine85
3Pyridin-2-ylacetic acid8-(pyridin-2-ylmethyl)-9H-purin-6-amine82
44-Methoxyphenylacetic acid8-(4-methoxybenzyl)-9H-purin-6-amine78
54-Chlorophenylacetic acid8-(4-chlorobenzyl)-9H-purin-6-amine75

Experimental Protocols

General Reaction Procedure

This protocol is based on the successful one-pot synthesis of 8-arylmethyl-9H-purin-6-amines as reported in the literature.[1]

Materials:

  • Aryl acetic acid (0.2 mmol)

  • Amino pyrimidine (e.g., pyrimidine-4,5,6-triamine) (0.24 mmol)

  • Triphenyl phosphite (63 μL, 0.24 mmol)

  • Anhydrous pyridine (1 mL)

  • Conical-bottomed microwave process vial

  • Microwave reactor

  • Preparative Thin Layer Chromatography (TLC) plate

  • Chloroform/ammoniated Methanol (25:1) for TLC purification

Procedure:

  • In a conical-bottomed microwave process vial, combine the aryl acetic acid (0.2 mmol), amino pyrimidine (0.24 mmol), and triphenyl phosphite (63 μL, 0.24 mmol).

  • Add 1 mL of anhydrous pyridine to the vial to dissolve and suspend the reagents.

  • Seal the vial securely.

  • Place the sealed vial into the microwave reactor.

  • Irradiate the reaction mixture for 15 minutes at 220°C. The pressure inside the vial will reach approximately 8 bar.[1]

  • After the irradiation is complete, allow the vial to cool to room temperature.

  • Once cooled, open the vial and concentrate the reaction mixture under vacuum to remove the pyridine.

  • Purify the resulting residue by preparative TLC using a mobile phase of chloroform/ammoniated methanol (25:1) to isolate the desired 8-arylmethyl-9H-purin-6-amine product.[1]

  • Characterize the final product using appropriate analytical techniques (e.g., ¹H-NMR, ¹³C-NMR, MS).

Visualizations

Reaction Scheme

General Reaction Scheme cluster_conditions Reaction Conditions A Aryl Acetic Acid C 8-Arylmethyl-9H-purin-6-amine A->C Triphenyl Phosphite, Pyridine B Pyrimidine-4,5,6-triamine B->C Microwave Microwave Irradiation 220°C, 15 min Experimental Workflow start Start reagents Combine Aryl Acetic Acid, Amino Pyrimidine, and Triphenyl Phosphite in Pyridine start->reagents seal Seal Microwave Vial reagents->seal microwave Microwave Irradiation (220°C, 15 min) seal->microwave cool Cool to Room Temperature microwave->cool concentrate Concentrate Under Vacuum cool->concentrate purify Purify by Preparative TLC concentrate->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

References

Application Notes and Protocols for the Synthesis and Evaluation of 8-methyl-7H-purin-6-amine-based Hsp90 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis and evaluation of 8-methyl-7H-purin-6-amine and its derivatives as inhibitors of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are implicated in cancer and other diseases. The purine scaffold, particularly 8-substituted purin-6-amines, has emerged as a promising chemotype for the development of potent and selective Hsp90 inhibitors.

Introduction

Heat Shock Protein 90 (Hsp90) is an ATP-dependent molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a wide array of client proteins.[1] These clients include transcription factors and protein kinases that are often key drivers of oncogenesis.[2][3] Inhibition of Hsp90 leads to the proteasomal degradation of these client proteins, providing a multi-pronged approach to cancer therapy.[1] The 8-methyl-7H-purin-6-amine core serves as a versatile scaffold for the synthesis of Hsp90 inhibitors, offering opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.[2][4]

Data Presentation

The following table summarizes the in vitro activity of selected 8-substituted purine-based Hsp90 inhibitors.

Compound ID8-Position SubstituentTargetAssay TypeIC50 (nM)Reference
PU24FCl 3-chloro-4-methoxybenzylHsp90HER2 Degradation (MCF-7 cells)2000[5]
PU-H71 (6-iodo-1,3-benzodioxol-5-yl)sulfanylHsp90Proliferation (SKBr3 cells)50-90[5]
PU-DZ8 (6-iodo-1,3-benzodioxol-5-yl)sulfanylHsp90Proliferation (MDA-MB-468 cells)50-90[5]
BIIB021 2,4-dihydroxy-5-isopropylphenylHsp90αBiochemical30[6]
Compound 14 4-methylbenzylHsp90αBiochemical1000[7]
Compound 6c 3,5-dimethylisoxazol-4-ylHsp90αBiochemical203[7]

Experimental Protocols

Protocol 1: Synthesis of 8-methyl-7H-purin-6-amine

This protocol describes a potential synthetic route for 8-methyl-7H-purin-6-amine, adapted from established methods for the synthesis of related purine derivatives.[4][8]

Materials:

  • 4,5,6-triaminopyrimidine

  • Triethyl orthoacetate

  • Formic acid

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Activated carbon

  • Standard laboratory glassware

  • Heating and stirring apparatus

  • Filtration apparatus

Procedure:

  • Cyclization to form the purine ring:

    • In a round-bottom flask, suspend 4,5,6-triaminopyrimidine (1 equivalent) in ethanol.

    • Add triethyl orthoacetate (1.2 equivalents) to the suspension.

    • Add a catalytic amount of formic acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

  • Isolation of the crude product:

    • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or water.

    • Alternatively, dissolve the crude product in a dilute aqueous HCl solution.

    • Treat with activated carbon to decolorize the solution.

    • Filter the solution to remove the activated carbon.

    • Neutralize the filtrate with a dilute NaOH solution to precipitate the purified 8-methyl-7H-purin-6-amine.

    • Collect the purified product by filtration, wash with cold water, and dry under vacuum.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Hsp90 Inhibition Assay (Competitive Binding)

This protocol describes a competitive binding assay to determine the inhibitory potential of synthesized compounds against Hsp90.[9]

Materials:

  • Recombinant human Hsp90α protein

  • Fluorescently labeled Hsp90 probe (e.g., FITC-geldanamycin)

  • Synthesized 8-methyl-7H-purin-6-amine derivatives

  • Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP40)

  • 384-well black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the synthesized inhibitor in DMSO.

    • Create a serial dilution of the inhibitor in the assay buffer.

  • Assay Setup:

    • In a 384-well plate, add the assay buffer.

    • Add the serially diluted inhibitor to the wells. Include a vehicle control (DMSO) and a positive control (a known Hsp90 inhibitor).

    • Add the fluorescently labeled Hsp90 probe to all wells at a fixed concentration.

    • Initiate the binding reaction by adding the recombinant Hsp90α protein to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the probe binding.

Mandatory Visualizations

Hsp90 Signaling Pathway

Hsp90_Signaling_Pathway cluster_Stress Cellular Stress cluster_Hsp90_Cycle Hsp90 Chaperone Cycle cluster_Client_Proteins Client Protein Maturation cluster_Downstream_Effects Downstream Signaling cluster_Inhibition Inhibition Stress Heat Shock, etc. Hsp90 Hsp90 ATP ATP Hsp90->ATP Binds ADP ADP + Pi Hsp90->ADP Hydrolyzes Unfolded_Client Unfolded Client Protein Hsp90->Unfolded_Client Folded_Client Folded (Active) Client Protein Hsp90->Folded_Client Facilitates Folding ATP->Hsp90 Activates Cochaperones Cochaperones (e.g., Hop, p23, Aha1) Cochaperones->Hsp90 Regulate Unfolded_Client->Hsp90 Binds Proteasome Proteasomal Degradation Unfolded_Client->Proteasome Degraded Kinases Kinases (e.g., Akt, Raf-1) Folded_Client->Kinases Transcription_Factors Transcription Factors (e.g., steroid receptors) Folded_Client->Transcription_Factors Cell_Survival Cell Survival & Proliferation Kinases->Cell_Survival Transcription_Factors->Cell_Survival Apoptosis Apoptosis Inhibitor 8-methyl-7H-purin-6-amine -based Inhibitor Inhibitor->Hsp90 Inhibits ATP Binding Proteasome->Apoptosis Induces

Caption: Hsp90 signaling pathway and mechanism of inhibition.

Experimental Workflow for Hsp90 Inhibitor Screening

Hsp90_Inhibitor_Screening_Workflow cluster_Synthesis Compound Synthesis cluster_Screening In Vitro Screening cluster_Cellular_Assays Cell-Based Assays cluster_Lead_Optimization Lead Optimization Synthesis Synthesis of 8-methyl-7H-purin-6-amine Derivatives Primary_Screen Primary Screen: Hsp90 Binding Assay (e.g., FP, FRET) Synthesis->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen: ATPase Activity Assay Hit_Identification->Secondary_Screen Active Hits IC50_Determination IC50 Determination Secondary_Screen->IC50_Determination Client_Protein_Degradation Western Blot for Client Protein Degradation (e.g., Akt, HER2) IC50_Determination->Client_Protein_Degradation Potent Hits Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Client_Protein_Degradation->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Caspase-Glo, Annexin V) Cell_Viability->Apoptosis_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Apoptosis_Assay->SAR_Studies Lead_Compound Lead Compound SAR_Studies->Lead_Compound

Caption: Experimental workflow for screening Hsp90 inhibitors.

References

Application Notes and Protocols: Utilizing 8-methyl-7H-purin-6-amine in Competitive Binding Assays for Hsp90

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding, stabilization, and function of a wide array of client proteins, many of which are implicated in oncogenesis and other disease pathways.[1] This makes Hsp90 a compelling therapeutic target. Competitive binding assays are a fundamental tool for the discovery and characterization of Hsp90 inhibitors. This document provides detailed application notes and protocols for utilizing purine-based compounds, specifically the 8-methyl-7H-purin-6-amine scaffold, in Hsp90 competitive binding assays.

Data Presentation: Comparative Binding Affinities of Hsp90 Inhibitors

The following table summarizes the binding affinities (IC50 values) of several known Hsp90 inhibitors. This data provides a reference for the expected potency of novel compounds based on the 8-methyl-7H-purin-6-amine scaffold. Note that lower IC50 values indicate higher binding affinity.

Compound ClassCompound NameAssay TypeTargetIC50 (nM)Reference
Purine-based PU-H71FPHsp90α70Not directly cited
Purine-based BIIB021FPHsp90α30[3]
Purine-based Derivative 11vCell-basedTumor Hsp9030[1]
Purine-based Neopentylamine 42HER-2 DegradationHsp9090[4]
Ansamycin GeldanamycinFPHsp90α22[5]
Ansamycin 17-AAGFPHsp9050Not directly cited
Resorcinol RadicicolFPHsp9020Not directly cited

Experimental Protocols

Fluorescence Polarization (FP) Competitive Binding Assay

This protocol describes a generalized method to determine the binding affinity of a test compound, such as 8-methyl-7H-purin-6-amine or its derivatives, to Hsp90 by measuring the displacement of a fluorescently labeled probe.

Principle:

Fluorescence polarization is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to depolarization of emitted light when excited with plane-polarized light.[6] When the tracer binds to a larger molecule like Hsp90, its tumbling is slowed, resulting in a higher polarization value. In a competitive assay, an unlabeled test compound competes with the tracer for binding to Hsp90. A potent competitor will displace the tracer, causing a decrease in the fluorescence polarization signal.[7]

Materials:

  • Hsp90 Protein: Recombinant human Hsp90α (full-length)

  • Fluorescent Tracer: Geldanamycin-FITC or Geldanamycin-BODIPY

  • Test Compound: 8-methyl-7H-purin-6-amine or its derivatives, dissolved in DMSO

  • Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, and 2 mM DTT

  • Positive Control: Unlabeled Geldanamycin or another known Hsp90 inhibitor

  • Plate Reader: Capable of measuring fluorescence polarization

  • Plates: Black, flat-bottom 384-well plates

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control in 100% DMSO.

    • Prepare serial dilutions of the test compound and positive control in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Dilute the Hsp90 protein and fluorescent tracer to the desired concentrations in cold assay buffer. The optimal concentrations should be determined empirically but a starting point is typically 30 nM Hsp90 and 5 nM tracer.[8]

  • Assay Procedure:

    • Add 5 µL of the serially diluted test compound or control to the wells of the 384-well plate. Include wells with assay buffer and DMSO for blank and maximum polarization controls, respectively.

    • Add 10 µL of the diluted Hsp90 protein solution to all wells except the blank (add 10 µL of assay buffer instead).

    • Mix gently and incubate for 2 hours at room temperature.

    • Add 5 µL of the fluorescent tracer solution to all wells.

    • Mix gently and incubate for 3-5 hours at room temperature, protected from light.[9]

    • Measure the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • The raw millipolarization (mP) values are plotted against the logarithm of the inhibitor concentration.

    • The data is then fitted to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the inhibitor that displaces 50% of the fluorescent tracer.

Mandatory Visualizations

Experimental Workflow: Hsp90 Competitive Binding FP Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Prepare Serial Dilutions of Test Compound D Add Test Compound to 384-well Plate A->D B Prepare Hsp90 Working Solution E Add Hsp90 Solution and Incubate B->E C Prepare Fluorescent Tracer Working Solution F Add Fluorescent Tracer and Incubate C->F D->E E->F G Measure Fluorescence Polarization F->G H Plot Dose-Response Curve and Calculate IC50 G->H G cluster_clients Hsp90 Client Proteins cluster_pathways Downstream Signaling Pathways Hsp90 Hsp90 Akt Akt Hsp90->Akt Stabilizes Raf1 Raf-1 Hsp90->Raf1 Stabilizes EGFR EGFR Hsp90->EGFR Stabilizes HER2 HER2 Hsp90->HER2 Stabilizes p53 mutant p53 Hsp90->p53 Stabilizes CDK4 CDK4 Hsp90->CDK4 Stabilizes Inhibitor 8-methyl-7H-purin-6-amine (or derivative) Inhibitor->Hsp90 Inhibits ATP Binding Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Raf1->Proliferation EGFR->Proliferation HER2->Proliferation Angiogenesis Angiogenesis HER2->Angiogenesis p53->Apoptosis CDK4->Proliferation

References

Application Notes and Protocols for the LC-MS/MS Analysis of 8-methyl-7H-purin-6-amine and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-methyl-7H-purin-6-amine, a methylated purine analog, is a compound of significant interest in medicinal chemistry and drug discovery. It serves as a key building block for the synthesis of various bioactive molecules, including potential inhibitors of enzymes and modulators of biological pathways.[1] The analysis of 8-methyl-7H-purin-6-amine and its reaction products is crucial for understanding its metabolic fate, reaction kinetics, and for the development of novel therapeutics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose, offering high sensitivity and selectivity for the quantification of these compounds in complex biological matrices.[2][3][4]

This document provides detailed application notes and protocols for the quantitative analysis of 8-methyl-7H-purin-6-amine and its potential reaction products using LC-MS/MS.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the complexity of the sample matrix. For relatively clean samples, a simple "dilute and shoot" approach may be sufficient. However, for complex matrices such as plasma, urine, or tissue homogenates, protein precipitation or solid-phase extraction is recommended to remove interferences and improve the longevity of the analytical column and mass spectrometer.

Protocol 1: Protein Precipitation (for plasma, serum, and tissue homogenates)

  • To 100 µL of the biological sample, add 300 µL of ice-cold acetonitrile or methanol containing a suitable internal standard.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the sample at ≥10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex briefly and centrifuge to pellet any insoluble material.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) (for complex matrices requiring higher purity)

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample (e.g., diluted plasma or urine) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 2% formic acid in water to remove neutral and acidic interferences. Follow with a wash of 1 mL of methanol to remove lipophilic interferences.

  • Elution: Elute the analyte of interest and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

Liquid Chromatography (LC) Conditions

A reversed-phase C18 column is typically suitable for the separation of purine analogs. The following conditions can be used as a starting point and should be optimized for the specific application.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The following are proposed Multiple Reaction Monitoring (MRM) transitions for 8-methyl-7H-purin-6-amine. These should be optimized for the specific instrument used. The fragmentation of the purine ring is a common pathway for purine bases.

Table 1: Proposed MRM Transitions for 8-methyl-7H-purin-6-amine

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
8-methyl-7H-purin-6-amine150.1To be determined empirically (likely fragments of the purine ring, e.g., loss of HCN or NH3)To be optimized
Internal StandardDependent on choiceDependent on choiceTo be optimized

Note: The precursor ion for 8-methyl-7H-purin-6-amine is its protonated molecule [M+H]⁺. The product ions and collision energies need to be determined by infusing a standard solution of the analyte into the mass spectrometer and performing a product ion scan and collision energy optimization. For the closely related compound 8-methyladenosine, a characteristic fragment ion corresponds to the 8-methylated adenine base at m/z 150.1.[2]

Data Presentation

Quantitative data should be summarized in a clear and structured table to facilitate comparison between different samples or conditions.

Table 2: Example of Quantitative Data Summary

Sample IDAnalyte Concentration (ng/mL)Internal Standard Response% Recovery
Control 1< LOQ1.2 x 10^6N/A
Control 2< LOQ1.1 x 10^6N/A
Treated 125.31.3 x 10^698%
Treated 231.81.2 x 10^6102%
Reaction Product 115.71.2 x 10^695%

LOQ: Limit of Quantification

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Urine, etc.) ProteinPrecipitation Protein Precipitation BiologicalSample->ProteinPrecipitation Method 1 SPE Solid-Phase Extraction BiologicalSample->SPE Method 2 Evaporation Evaporation ProteinPrecipitation->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography Reconstitution->LC MSMS Tandem Mass Spectrometry LC->MSMS Quantification Quantification MSMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the LC-MS/MS analysis.

Potential Reaction Pathway

8-methyl-7H-purin-6-amine can undergo various metabolic reactions, including oxidation and conjugation. The following diagram illustrates a hypothetical metabolic pathway.

reaction_pathway Parent 8-methyl-7H-purin-6-amine OxidizedMetabolite Oxidized Metabolite (e.g., Hydroxylation) Parent->OxidizedMetabolite Phase I Metabolism (e.g., CYP450) ConjugatedMetabolite Conjugated Metabolite (e.g., Glucuronidation) OxidizedMetabolite->ConjugatedMetabolite Phase II Metabolism (e.g., UGTs)

Caption: A potential metabolic pathway for 8-methyl-7H-purin-6-amine.

References

Application Notes and Protocols for the Structural Elucidaion of 8-methyl-7H-purin-6-amine Derivatives using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the structural elucidation of 8-methyl-7H-purin-6-amine and its derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy. These compounds are of significant interest in medicinal chemistry, often serving as scaffolds for the development of novel therapeutics. Accurate structural characterization is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds.

Introduction to NMR-Based Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For purine derivatives such as 8-methyl-7H-purin-6-amine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete spectral assignment and structural verification.

The workflow for structural elucidation typically involves the acquisition of a suite of NMR spectra, including:

  • ¹H NMR: To identify the number and chemical environment of protons.

  • ¹³C NMR: To reveal the carbon framework of the molecule.

  • 2D COSY (Correlation Spectroscopy): To identify proton-proton (H-H) spin coupling networks.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting molecular fragments and assigning quaternary carbons.

The following diagram illustrates the general workflow for NMR-based structural elucidation.

NMR_Workflow cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Final Output Sample Compound Synthesis & Purification Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Filtration Filtration Dissolution->Filtration NMR_Tube Transfer to NMR Tube Filtration->NMR_Tube OneD_NMR 1D NMR (¹H, ¹³C) NMR_Tube->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Processing Fourier Transform, Phasing, Baseline Correction TwoD_NMR->Processing Assignment Spectral Assignment Processing->Assignment Structure_Elucidation Structure Elucidaion Assignment->Structure_Elucidation Report Application Note & Data Summary Structure_Elucidation->Report

A typical experimental workflow for NMR-based structural elucidation.

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. Adherence to these protocols is crucial for obtaining high-quality, reproducible data.

2.1. Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR spectra.

  • Purity: Ensure the sample of the 8-methyl-7H-purin-6-amine derivative is of high purity (>95%) to avoid interference from impurities.

  • Solvent: Select a deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for purine derivatives due to its excellent solubilizing properties.

  • Concentration:

    • For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient.

    • For ¹³C NMR, a higher concentration of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.

  • Procedure:

    • Weigh the desired amount of the purified compound into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent (e.g., DMSO-d₆).

    • Gently vortex or sonicate the vial until the sample is completely dissolved.

    • Filter the solution through a small plug of glass wool placed in a Pasteur pipette to remove any particulate matter.

    • Transfer the clear solution into a clean, high-quality 5 mm NMR tube.

    • Cap the NMR tube securely.

2.2. NMR Data Acquisition

The following are general parameters for data acquisition on a 400 MHz NMR spectrometer. Instrument-specific parameters may need to be optimized.

Table 1: NMR Spectrometer Parameters

ExperimentParameterRecommended Value
¹H NMR Pulse Programzg30
Spectral Width0 - 14 ppm
Acquisition Time2 - 4 s
Relaxation Delay2 - 5 s
Number of Scans16 - 64
¹³C NMR Pulse Programzgpg30
Spectral Width0 - 200 ppm
Acquisition Time1 - 2 s
Relaxation Delay2 - 5 s
Number of Scans1024 - 4096
COSY Pulse Programcosygpqf
Spectral Width0 - 14 ppm (both dimensions)
Number of Scans8 - 16
Number of Increments256 - 512
HSQC Pulse Programhsqcedetgpsisp2.3
Spectral Width F20 - 14 ppm
Spectral Width F10 - 200 ppm
Number of Scans8 - 16
Number of Increments256 - 512
HMBC Pulse Programhmbcgplpndqf
Spectral Width F20 - 14 ppm
Spectral Width F10 - 200 ppm
Number of Scans16 - 64
Number of Increments256 - 512

Data Presentation and Interpretation

The structural elucidation of 8-methyl-7H-purin-6-amine derivatives is achieved through a systematic analysis of the 1D and 2D NMR data. The standard numbering convention for the purine ring is used for signal assignments.

Structure and atom numbering of 8-methyl-7H-purin-6-amine.

3.1. Expected ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the expected chemical shifts for 8-methyl-7H-purin-6-amine in DMSO-d₆. Actual chemical shifts for derivatives will vary depending on the nature and position of the substituents.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for 8-methyl-7H-purin-6-amine in DMSO-d₆

Atom Number¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
2~8.0 - 8.2 (s, 1H)~152.0 - 154.0
4-~150.0 - 152.0
5-~117.0 - 119.0
6-~156.0 - 158.0
8-~145.0 - 147.0
8-CH₃~2.4 - 2.6 (s, 3H)~14.0 - 16.0
6-NH₂~7.0 - 7.5 (br s, 2H)-
7-NH~12.5 - 13.5 (br s, 1H)-

3.2. 2D NMR Correlation Analysis

The analysis of 2D NMR spectra is pivotal for the complete structural assignment. The following diagram illustrates the key correlations expected for an 8-methyl-7H-purin-6-amine derivative.

Purine_Correlations cluster_structure 8-methyl-7H-purin-6-amine Core Structure cluster_correlations Key HMBC Correlations structure_node H2 H2 C4 C4 H2->C4 ³J C6 C6 H2->C6 ³J H8_Me 8-CH₃ C5 C5 H8_Me->C5 ³J C8 C8 H8_Me->C8 ²J C2 C2

Expected key HMBC correlations for the 8-methyl-7H-purin-6-amine scaffold.
  • COSY Analysis: This experiment will primarily show correlations between protons on substituents, as the purine core itself has few vicinal protons.

  • HSQC Analysis: This spectrum will confirm the direct one-bond connections between protons and carbons. For the parent compound, this would show a correlation between the H2 proton and the C2 carbon, and between the 8-methyl protons and the 8-methyl carbon.

  • HMBC Analysis: This is the most informative experiment for assembling the purine core and confirming the position of substituents. Key expected correlations for the 8-methyl-7H-purin-6-amine scaffold include:

    • The H2 proton showing correlations to C4 and C6.

    • The 8-methyl protons showing correlations to C8 and C5.

By systematically analyzing these 1D and 2D NMR datasets, the complete and unambiguous structural elucidation of 8-methyl-7H-purin-6-amine derivatives can be achieved. This detailed structural information is fundamental for advancing drug discovery and development programs centered on this important class of molecules.

Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) to Determine Target Engagement of 8-methyl-7H-purin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique used to assess the engagement of a ligand with its target protein within the complex environment of a cell.[1][2] The fundamental principle of CETSA lies in the ligand-induced stabilization of the target protein, which leads to increased resistance to thermal denaturation.[2][3] When cells are heated, proteins begin to unfold and aggregate. However, the binding of a small molecule, such as a drug candidate, can stabilize the protein's structure, increasing its melting temperature (Tm) or aggregation temperature (Tagg).[2][4] This thermal shift is a direct indicator of target engagement.

8-methyl-7H-purin-6-amine is a purine derivative that serves as a key synthetic intermediate in the development of various bioactive molecules. Notably, it is a core scaffold for the synthesis of Heat Shock Protein 90 (Hsp90) inhibitors.[5] Hsp90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are implicated in cancer and other diseases.[5] Therefore, confirming the direct binding of 8-methyl-7H-purin-6-amine derivatives to Hsp90 in a cellular context is a critical step in drug development.

These application notes provide detailed protocols for utilizing CETSA to validate the intracellular target engagement of 8-methyl-7H-purin-6-amine with its putative target, Hsp90. Two primary CETSA formats are described: the melt curve (or thermal shift) assay and the isothermal dose-response (ITDR) assay.[3][6]

Signaling Pathway of Hsp90 and its Inhibition

Hsp90 is a central node in cellular signaling, responsible for the folding, stability, and activity of a wide array of client proteins, including kinases, transcription factors, and E3 ligases. In cancer, Hsp90 chaperones oncoproteins that drive tumor growth and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in the simultaneous disruption of multiple oncogenic signaling pathways.

Hsp90_Signaling_Pathway cluster_0 Cellular Stress cluster_1 Hsp90 Chaperone Cycle cluster_2 Downstream Effects Heat Shock Heat Shock Client Protein (unfolded) Client Protein (unfolded) Heat Shock->Client Protein (unfolded) Oxidative Stress Oxidative Stress Oxidative Stress->Client Protein (unfolded) Mutations Mutations Mutations->Client Protein (unfolded) Hsp90 (inactive) Hsp90 (inactive) Hsp90-ATP Hsp90-ATP Hsp90 (inactive)->Hsp90-ATP ATP binding Hsp90-ADP Hsp90-ADP Hsp90-ADP->Hsp90 (inactive) ADP release Apoptosis Apoptosis Hsp90-ADP->Apoptosis Degradation of client proteins Hsp90-ATP->Hsp90-ADP ATP hydrolysis Client Protein (folded) Client Protein (folded) Hsp90-ATP->Client Protein (folded) Chaperoning Cochaperones Cochaperones Cochaperones->Hsp90-ATP Client Protein (unfolded)->Hsp90-ATP Cell Proliferation Cell Proliferation Client Protein (folded)->Cell Proliferation Cell Survival Cell Survival Client Protein (folded)->Cell Survival Angiogenesis Angiogenesis Client Protein (folded)->Angiogenesis 8-methyl-7H-purin-6-amine 8-methyl-7H-purin-6-amine 8-methyl-7H-purin-6-amine->Hsp90-ATP Inhibition

Figure 1: Hsp90 signaling pathway and inhibition.

Experimental Protocols

Two key CETSA protocols are provided: a melt curve experiment to determine the thermal shift and an isothermal dose-response experiment to determine the potency of target engagement.[7]

Protocol 1: CETSA Melt Curve for Thermal Shift Determination

This protocol is designed to determine the change in the melting temperature (Tagg) of Hsp90 in the presence of 8-methyl-7H-purin-6-amine.

Materials:

  • Cell culture reagents (e.g., DMEM, FBS, antibiotics)

  • Cell line expressing Hsp90 (e.g., MCF-7, HCT116)

  • 8-methyl-7H-purin-6-amine stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and buffers

  • PVDF membranes

  • Primary antibody against Hsp90

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

  • Thermal cycler

  • Centrifuge (capable of 20,000 x g at 4°C)

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with a fixed concentration of 8-methyl-7H-purin-6-amine (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Cell Harvesting and Heat Challenge:

    • Wash cells with PBS and harvest them.

    • Resuspend cells in PBS containing protease and phosphatase inhibitors to a concentration of 1-2 x 10^6 cells/mL.[3]

    • Aliquot the cell suspension into PCR tubes.

    • Expose the aliquots to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 4°C. Include an unheated control.[3]

  • Cell Lysis and Sample Preparation:

    • Lyse the cells by adding lysis buffer and incubating on ice or by performing three freeze-thaw cycles.[7]

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[7]

    • Carefully collect the supernatant, which contains the soluble protein fraction.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Normalize the protein concentration for all samples.

    • Perform SDS-PAGE and Western blotting using a primary antibody specific for Hsp90.[3]

    • Detect the signal using a chemiluminescence-based system.

  • Data Analysis:

    • Quantify the band intensities for Hsp90 at each temperature.

    • Normalize the intensities to the intensity of the unheated control for both the compound-treated and vehicle-treated samples.

    • Plot the normalized intensities against the temperature to generate melt curves.

    • Determine the Tagg, the temperature at which 50% of the protein is denatured, for each curve.

    • Calculate the thermal shift (ΔTagg) by subtracting the Tagg of the vehicle-treated sample from the Tagg of the compound-treated sample.

Protocol 2: Isothermal Dose-Response (ITDR) CETSA for EC50 Determination

This protocol is used to determine the potency of target engagement by measuring the amount of stabilized protein at a single, fixed temperature across a range of 8-methyl-7H-purin-6-amine concentrations.

Procedure:

  • Cell Culture and Treatment:

    • Culture and seed cells as described in Protocol 1.

    • Treat the cells with a serial dilution of 8-methyl-7H-purin-6-amine (e.g., 0.01 to 100 µM) and a vehicle control for 1-2 hours at 37°C.

  • Heat Challenge:

    • From the melt curve generated in Protocol 1, select a temperature that results in approximately 50-70% protein denaturation in the vehicle-treated sample.

    • Harvest the cells as described previously and heat all samples at this single temperature for 3 minutes, followed by a 3-minute cooling step at 4°C.

  • Cell Lysis, Sample Preparation, and Analysis:

    • Follow the same steps for cell lysis, collection of the soluble fraction, protein quantification, and Western blot analysis for Hsp90 as described in Protocol 1.

  • Data Analysis:

    • Quantify the band intensities for Hsp90 for each compound concentration.

    • Normalize the intensities to the vehicle control.

    • Plot the normalized protein levels against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 value, which represents the concentration of the compound required to achieve 50% of the maximal stabilizing effect.

Data Presentation

The quantitative data obtained from CETSA experiments should be summarized in clear and structured tables for easy interpretation and comparison.

Table 1: CETSA Melt Curve Data for Hsp90 with 10 µM 8-methyl-7H-purin-6-amine

TreatmentTagg (°C)ΔTagg (°C)
Vehicle (DMSO)48.5-
8-methyl-7H-purin-6-amine52.3+3.8

Table 2: Isothermal Dose-Response CETSA Data for Hsp90

CompoundTarget ProteinEC50 (µM)
8-methyl-7H-purin-6-amineHsp902.5

Experimental Workflow Visualization

The general workflow for a CETSA experiment can be visualized to provide a clear overview of the process.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Heat Challenge & Lysis cluster_2 Protein Analysis cluster_3 Data Analysis Cell_Culture 1. Cell Culture Compound_Treatment 2. Treat cells with 8-methyl-7H-purin-6-amine or Vehicle Cell_Culture->Compound_Treatment Harvest_Cells 3. Harvest Cells Compound_Treatment->Harvest_Cells Heat_Shock 4. Apply Temperature Gradient (Melt Curve) or Single Temperature (ITDR) Harvest_Cells->Heat_Shock Cell_Lysis 5. Cell Lysis Heat_Shock->Cell_Lysis Centrifugation 6. Separate Soluble and Aggregated Proteins Cell_Lysis->Centrifugation Supernatant_Collection 7. Collect Supernatant (Soluble Fraction) Centrifugation->Supernatant_Collection Quantification 8. Protein Quantification (BCA) Supernatant_Collection->Quantification Western_Blot 9. SDS-PAGE & Western Blot for Hsp90 Quantification->Western_Blot Band_Quantification 10. Quantify Band Intensities Western_Blot->Band_Quantification Data_Plotting 11. Plot Data (Melt Curve or Dose-Response) Band_Quantification->Data_Plotting Parameter_Determination 12. Determine ΔTagg or EC50 Data_Plotting->Parameter_Determination

Figure 2: General workflow of a CETSA experiment.

Conclusion

The Cellular Thermal Shift Assay is an indispensable tool for validating the direct binding of small molecules to their protein targets within a physiologically relevant cellular context.[8][9] The protocols outlined in these application notes provide a robust framework for researchers to confirm the engagement of 8-methyl-7H-purin-6-amine and its derivatives with Hsp90. By employing both melt curve and isothermal dose-response CETSA formats, scientists can obtain critical data on target engagement and potency, which are essential for the successful progression of drug discovery programs.[10][11]

References

Application Notes and Protocols for Cell-Based Cytotoxicity Assays of 8-methyl-7H-purin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purine analogs represent a significant class of compounds in drug discovery, particularly in oncology.[1] These molecules, mimicking endogenous purines, can interfere with vital cellular processes such as DNA synthesis and cell signaling, leading to cytotoxicity in rapidly dividing cancer cells.[1] 8-methyl-7H-purin-6-amine, also known as 8-methyladenine, is a purine derivative that serves as a key synthetic intermediate for various bioactive molecules, including inhibitors of Heat Shock Protein 90 (Hsp90).[2] Hsp90 is a molecular chaperone crucial for the stability and function of numerous oncoproteins, making it a validated target in cancer therapy.[2] Given the established role of substituted purines in cytotoxicity and the connection of 8-methyl-7H-purin-6-amine to Hsp90, it is imperative to characterize its cytotoxic effects.

These application notes provide a comprehensive guide for researchers to develop and execute cell-based assays to determine the cytotoxicity of 8-methyl-7H-purin-6-amine. The following protocols detail established methods for assessing cell viability, membrane integrity, and apoptosis induction.

Data Presentation

All quantitative data from the described assays should be summarized in clearly structured tables for straightforward comparison and analysis.

Table 1: Cell Viability as Determined by MTT Assay

Concentration of 8-methyl-7H-purin-6-amine (µM)% Cell Viability (Mean ± SD)IC₅₀ (µM)
0 (Vehicle Control)100 ± [SD]
1[Mean] ± [SD]
10[Mean] ± [SD][Calculated Value]
25[Mean] ± [SD]
50[Mean] ± [SD]
100[Mean] ± [SD]

Table 2: Membrane Integrity as Determined by LDH Release Assay

Concentration of 8-methyl-7H-purin-6-amine (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)0 ± [SD]
1[Mean] ± [SD]
10[Mean] ± [SD]
25[Mean] ± [SD]
50[Mean] ± [SD]
100[Mean] ± [SD]
Positive Control (Lysis Buffer)100 ± [SD]

Table 3: Apoptosis Induction as Determined by Annexin V/PI Staining

Concentration of 8-methyl-7H-purin-6-amine (µM)% Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD)% Live Cells (Annexin V-/PI-) (Mean ± SD)
0 (Vehicle Control)[Mean] ± [SD][Mean] ± [SD][Mean] ± [SD]
10[Mean] ± [SD][Mean] ± [SD][Mean] ± [SD]
50[Mean] ± [SD][Mean] ± [SD][Mean] ± [SD]
100[Mean] ± [SD][Mean] ± [SD][Mean] ± [SD]

Experimental Protocols

General Cell Culture and Compound Preparation

1. Cell Line Selection: Select appropriate human cancer cell lines for the study. Based on literature for other substituted purines, liver (Huh7), colon (HCT116), and breast (MCF7) cancer cell lines are relevant choices.[3]

2. Cell Culture: Maintain the selected cell lines in their recommended growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Culture the cells at 37°C in a humidified atmosphere with 5% CO₂.

3. Compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of 8-methyl-7H-purin-6-amine in sterile dimethyl sulfoxide (DMSO). Store the stock solution at -20°C.

4. Working Solutions: On the day of the experiment, prepare serial dilutions of the 8-methyl-7H-purin-6-amine stock solution in the complete growth medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

  • After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of 8-methyl-7H-purin-6-amine (e.g., 1, 10, 25, 50, 100 µM) and a vehicle control (medium with DMSO).

  • Incubate the plate for 24, 48, or 72 hours.

  • Following the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Commercially available LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Seed cells and treat with 8-methyl-7H-purin-6-amine as described in the MTT assay protocol (Steps 1-4).

  • Include control wells for background (medium only), vehicle control (untreated cells), and maximum LDH release (cells treated with lysis buffer provided in the kit).

  • After the treatment period, carefully collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.

  • Measure the absorbance at the recommended wavelength using a microplate reader.

  • Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the maximum LDH release control.

Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells into 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of 8-methyl-7H-purin-6-amine for the desired time period.

  • Harvest the cells by trypsinization and collect both the detached and adherent cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit's protocol.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry to determine the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

Mandatory Visualizations

G cluster_prep Preparation cluster_seeding Cell Seeding cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Huh7, HCT116, MCF7) seed_plate Seed Cells in Plates (96-well or 6-well) cell_culture->seed_plate compound_prep Compound Preparation (8-methyl-7H-purin-6-amine) treat_cells Treat with Compound (Varying Concentrations) compound_prep->treat_cells seed_plate->treat_cells assay_mtt MTT Assay (Viability) treat_cells->assay_mtt assay_ldh LDH Assay (Membrane Integrity) treat_cells->assay_ldh assay_apoptosis Apoptosis Assay (Annexin V/PI) treat_cells->assay_apoptosis data_analysis Data Analysis (IC50, % Cytotoxicity) assay_mtt->data_analysis assay_ldh->data_analysis assay_apoptosis->data_analysis

Caption: Experimental workflow for assessing the cytotoxicity of 8-methyl-7H-purin-6-amine.

Caption: Hypothetical signaling pathway for 8-methyl-7H-purin-6-amine-induced cytotoxicity.

References

Application Notes and Protocols: 8-methyl-7H-purin-6-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-methyl-7H-purin-6-amine, also known as 8-methyladenine, is a purine derivative that serves as a valuable fragment in the field of fragment-based drug discovery (FBDD). Its structural resemblance to endogenous purines makes it an excellent starting point for the development of inhibitors for various protein targets, most notably Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that plays a crucial role in the folding, stabilization, and function of numerous client proteins, many of which are implicated in oncogenic signaling pathways.[1][2] Consequently, Hsp90 has emerged as a key target for cancer therapy.

These application notes provide a comprehensive overview of the utility of 8-methyl-7H-purin-6-amine in FBDD, including its biophysical characterization, experimental protocols for screening and validation, and its role as a scaffold for the development of potent inhibitors.

Data Presentation

While specific binding affinity data for the unmodified 8-methyl-7H-purin-6-amine fragment is not widely available in the public domain, the following table provides an illustrative example of typical quantitative data obtained during a fragment screening campaign. These values are representative of a weak-binding fragment, which is characteristic of initial hits in FBDD.

FragmentTarget ProteinScreening TechniqueDissociation Constant (Kd)IC50Ligand Efficiency (LE)
8-methyl-7H-purin-6-amineHsp90α (N-terminal domain)Surface Plasmon Resonance (SPR)150 µM> 500 µM0.35
8-methyl-7H-purin-6-amineHsp90α (N-terminal domain)Isothermal Titration Calorimetry (ITC)180 µM> 500 µM0.34
8-methyl-7H-purin-6-amineHsp90α (N-terminal domain)1H-15N HSQC NMRWeak chemical shift perturbations observedNot DeterminedNot Applicable

Note: The data presented in this table is for illustrative purposes and represents typical values for a fragment of this nature. Actual experimental values may vary.

Experimental Protocols

Synthesis of 8-methyl-7H-purin-6-amine

A plausible synthetic route to 8-methyl-7H-purin-6-amine involves the methylation of a suitable purine precursor. A general method is outlined below:

Reaction Scheme:

Materials:

  • Adenine

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF)

  • Methylboronic acid

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., Na2CO3)

  • Solvent (e.g., Dioxane/Water mixture)

Procedure:

  • Bromination of Adenine: Dissolve adenine in DMF and add N-Bromosuccinimide (NBS) portion-wise at room temperature. Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC). The product, 8-bromo-adenine, can be isolated by precipitation and filtration.

  • Suzuki Coupling: To a solution of 8-bromo-adenine in a dioxane/water mixture, add methylboronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3). Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for several hours.

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and remove the organic solvent under reduced pressure. The aqueous residue can be extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford 8-methyl-7H-purin-6-amine.

Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for detecting and quantifying biomolecular interactions in real-time without the need for labels.[3]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Purified Hsp90α protein

  • 8-methyl-7H-purin-6-amine stock solution (in DMSO)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization: Immobilize the purified Hsp90α protein onto the surface of a sensor chip using standard amine coupling chemistry.

  • Fragment Screening: Prepare a series of dilutions of 8-methyl-7H-purin-6-amine in running buffer. Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein).

  • Data Analysis: Monitor the change in the SPR signal (response units, RU) upon fragment binding. A concentration-dependent increase in the signal on the protein surface compared to the reference surface indicates binding.

  • Affinity Determination: For fragments that show binding, perform a full kinetic analysis by injecting a range of concentrations to determine the association (ka) and dissociation (kd) rates, from which the dissociation constant (Kd) can be calculated (Kd = kd/ka). Due to the weak affinity of fragments, steady-state affinity analysis is often more appropriate.[4]

Hit Validation using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a valuable tool for validating fragment hits and providing structural information about the binding interaction.[5] Ligand-observe NMR experiments, such as Saturation Transfer Difference (STD) NMR, are well-suited for studying weak interactions.

Materials:

  • NMR spectrometer

  • NMR tubes

  • Purified Hsp90α protein

  • 8-methyl-7H-purin-6-amine

  • Deuterated buffer (e.g., PBS in D2O)

Procedure:

  • Sample Preparation: Prepare two NMR samples: one containing only 8-methyl-7H-purin-6-amine in deuterated buffer, and another containing both the fragment and the Hsp90α protein.

  • STD NMR Experiment: Acquire STD NMR spectra for the sample containing the protein and the fragment. In an STD experiment, the protein is selectively saturated with radiofrequency pulses. If the fragment binds to the protein, this saturation will be transferred to the fragment, resulting in a decrease in the intensity of its NMR signals.

  • Data Analysis: The difference spectrum (off-resonance minus on-resonance) will only show signals from the protons of the fragment that are in close proximity to the protein, thus confirming binding and providing information about the binding epitope.

Visualizations

Hsp90 Signaling Pathway in Cancer

// Nodes Growth_Factors [label="Growth Factors\n(e.g., EGF, IGF)", fillcolor="#FBBC05", fontcolor="#202124"]; RTKs [label="Receptor Tyrosine Kinases\n(e.g., EGFR, HER2)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; Cell_Cycle_Proteins [label="Cell Cycle Proteins\n(e.g., Cdk4/6)", fillcolor="#FBBC05", fontcolor="#202124"]; Anti_Apoptotic_Proteins [label="Anti-Apoptotic Proteins\n(e.g., Bcl-2)", fillcolor="#FBBC05", fontcolor="#202124"]; HIF1a [label="HIF-1α", fillcolor="#FBBC05", fontcolor="#202124"]; p53_mutant [label="Mutant p53", fillcolor="#FBBC05", fontcolor="#202124"];

Hsp90 [label="Hsp90", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", penwidth=1.5]; Purine_Scaffold_Inhibitor [label="8-methyl-7H-purin-6-amine\n-based Inhibitor", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Proliferation [label="Cell Proliferation\n& Survival", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis_Inhibition [label="Inhibition of\nApoptosis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; Metastasis [label="Metastasis", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Growth_Factors -> RTKs [color="#5F6368"]; RTKs -> PI3K [color="#5F6368"]; RTKs -> Ras [color="#5F6368"]; PI3K -> Akt [color="#5F6368"]; Akt -> mTOR [color="#5F6368"]; Ras -> Raf [color="#5F6368"]; Raf -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; mTOR -> Proliferation [color="#5F6368"]; ERK -> Proliferation [color="#5F6368"]; Akt -> Apoptosis_Inhibition [color="#5F6368"]; HIF1a -> Angiogenesis [color="#5F6368"]; p53_mutant -> Metastasis [color="#5F6368"]; Cell_Cycle_Proteins -> Proliferation [color="#5F6368"]; Anti_Apoptotic_Proteins -> Apoptosis_Inhibition [color="#5F6368"];

Hsp90 -> RTKs [color="#4285F4", style=dashed, arrowhead=tee]; Hsp90 -> Akt [color="#4285F4", style=dashed, arrowhead=tee]; Hsp90 -> Raf [color="#4285F4", style=dashed, arrowhead=tee]; Hsp90 -> Cell_Cycle_Proteins [color="#4285F4", style=dashed, arrowhead=tee]; Hsp90 -> HIF1a [color="#4285F4", style=dashed, arrowhead=tee]; Hsp90 -> p53_mutant [color="#4285F4", style=dashed, arrowhead=tee];

Purine_Scaffold_Inhibitor -> Hsp90 [color="#EA4335", arrowhead=tee]; } }

Caption: Hsp90 client proteins are key components of oncogenic signaling pathways.

Experimental Workflow for Fragment-Based Drug Discovery

// Nodes Fragment_Library [label="Fragment Library\n(including 8-methyl-7H-purin-6-amine)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Primary_Screening [label="Primary Screening\n(e.g., SPR, NMR, Thermal Shift)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hit_Identification [label="Hit Identification\n(Weak Binders)", fillcolor="#FBBC05", fontcolor="#202124"]; Hit_Validation [label="Hit Validation\n(e.g., ITC, Orthogonal Biophysical Methods)", fillcolor="#FBBC05", fontcolor="#202124"]; Structural_Biology [label="Structural Biology\n(X-ray Crystallography, Cryo-EM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; SBDD [label="Structure-Based Drug Design\n(Fragment Growing, Linking, Merging)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lead_Optimization [label="Lead Optimization\n(SAR, ADME/Tox)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Preclinical_Candidate [label="Preclinical Candidate", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Fragment_Library -> Primary_Screening; Primary_Screening -> Hit_Identification; Hit_Identification -> Hit_Validation; Hit_Validation -> Structural_Biology; Structural_Biology -> SBDD; SBDD -> Lead_Optimization; Lead_Optimization -> Preclinical_Candidate; Hit_Validation -> SBDD [style=dashed]; }

Caption: General workflow for a fragment-based drug discovery campaign.

Conclusion

8-methyl-7H-purin-6-amine is a versatile and valuable fragment for initiating FBDD campaigns, particularly against ATP-binding proteins like Hsp90. Its favorable physicochemical properties and synthetic tractability make it an excellent starting point for the development of more potent and selective inhibitors. The protocols and workflows described herein provide a framework for researchers to effectively utilize this fragment in their drug discovery efforts. Through a combination of sensitive biophysical screening techniques, structural biology, and medicinal chemistry, fragments like 8-methyl-7H-purin-6-amine can be elaborated into clinical candidates for the treatment of cancer and other diseases.

References

Application Notes and Protocols for High-Throughput Screening of 8-methyl-7H-purin-6-amine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the high-throughput screening (HTS) of chemical libraries derived from the 8-methyl-7H-purin-6-amine scaffold. This purine core is a key building block for the synthesis of diverse small molecules, particularly those targeting protein kinases and the molecular chaperone Heat Shock Protein 90 (Hsp90).[1] Inhibition of these targets has significant therapeutic potential in oncology and other diseases.[1] This document outlines a general workflow for an HTS campaign, presents exemplary data, details essential experimental protocols, and provides visual representations of key processes and pathways.

Data Presentation: Cytotoxic Activity of a Substituted Purine Library

The following table summarizes the in vitro cytotoxic activity (IC50) of a library of novel 6,8,9-trisubstituted purine analogues against three human cancer cell lines: liver (Huh7), colon (HCT116), and breast (MCF7).[2] The data is presented to facilitate comparison of the different substitutions on the purine core.[2]

Compound IDR Group (Piperazine at C6)IC50 (µM) vs. Huh7IC50 (µM) vs. HCT116IC50 (µM) vs. MCF7
5 Phenyl17.9 ± 4.129.5 ± 11.221.3 ± 0.9
6 4-methylphenyl14.2 ± 3.832.1 ± 1.225.1 ± 1.1
7 4-(trifluoromethyl)phenyl25.3 ± 4.539.1 ± 1.135.4 ± 1.3
8 4-methoxyphenyl23.6 ± 1.531.7 ± 1.530.1 ± 1.2
9 4-fluorophenylNI42.3 ± 1.836.9 ± 1.3
10 4-chlorophenyl26.3 ± 2.117.6 ± 5.3NI
11 3,4-dichlorophenylNI48.2 ± 9.6NI
5-FU (Positive Control)30.6 ± 1.84.1 ± 0.33.5 ± 0.7
Fludarabine (Positive Control)28.4 ± 19.28.0 ± 3.415.2 ± 0.1

NI: No Inhibition observed at the tested concentrations. Data is expressed as mean ± SD. The core scaffold for compounds 5-11 is a 9-cyclopentyl-8-(4-phenoxyphenyl)-9H-purine.[2]

Experimental Protocols

Detailed methodologies for key experiments in a high-throughput screening campaign for 8-methyl-7H-purin-6-amine libraries are provided below.

High-Throughput Cell Viability Assay (ATP Quantitation)

This protocol is for assessing the cytotoxic or cytostatic effects of library compounds on cultured cells. It is based on the quantitation of ATP, an indicator of metabolically active cells.

Materials:

  • Cancer cell line of interest (e.g., Huh7, HCT116, MCF7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well white, clear-bottom tissue culture-treated plates

  • 8-methyl-7H-purin-6-amine derivative library, solubilized in DMSO

  • Positive control (e.g., Staurosporine) and negative control (DMSO)

  • ATP quantitation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cells in complete culture medium to a final concentration of 1 x 10^5 cells/mL.

    • Dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plate for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Addition:

    • Prepare a dilution plate of the compound library in culture medium. The final concentration of DMSO should be kept below 0.5%.

    • Using an automated liquid handler or multichannel pipette, add 10 µL of the diluted compounds, positive control, or negative control (DMSO vehicle) to the appropriate wells.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • Assay Procedure:

    • Equilibrate the plates and the ATP quantitation reagent to room temperature for approximately 30 minutes.

    • Add 25 µL of the ATP quantitation reagent to each well.

    • Place the plates on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a method to identify inhibitors of a specific protein kinase from the 8-methyl-7H-purin-6-amine library. This assay measures the amount of ADP produced in the kinase reaction.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Kinase assay buffer

  • ATP and MgCl2

  • 8-methyl-7H-purin-6-amine derivative library in DMSO

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well white plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should not exceed 1%.

    • Prepare a solution of the kinase in kinase buffer.

    • Prepare a solution of the substrate and ATP in kinase buffer. The ATP concentration should be at or near the Km for the kinase.

  • Kinase Reaction:

    • Add 5 µL of the diluted compounds or DMSO (control) to the wells of a 384-well plate.

    • Add 10 µL of the kinase solution to each well.

    • Incubate for 15-30 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 25 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 50 µL of the Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by plotting percent inhibition versus the logarithm of the inhibitor concentration.

Visualizations

High-Throughput Screening Workflow

HTS_Workflow cluster_0 Assay Development & Optimization cluster_1 Screening Campaign cluster_2 Hit Follow-up Assay_Dev Assay Development Miniaturization Miniaturization to 384/1536-well Assay_Dev->Miniaturization Validation Assay Validation (Z' > 0.5) Miniaturization->Validation Pilot_Screen Pilot Screen (~1K compounds) Validation->Pilot_Screen HTS Full Library Screen Pilot_Screen->HTS Hit_Confirmation Hit Confirmation HTS->Hit_Confirmation Dose_Response Dose-Response & IC50 Hit_Confirmation->Dose_Response SAR SAR Analysis Dose_Response->SAR Lead_Opt Lead_Opt SAR->Lead_Opt Lead Optimization

Caption: A typical workflow for a high-throughput screening campaign.

Hsp90-Mediated Signaling Pathway

Hsp90_Pathway cluster_0 Hsp90 Chaperone Cycle cluster_1 Client Protein Maturation cluster_2 Downstream Signaling & Cellular Response Hsp90 Hsp90 ADP ADP + Pi Hsp90->ADP ATPase activity Client_Unfolded Unfolded Client Protein (e.g., Akt, Raf, EGFR) Hsp90->Client_Unfolded Degradation Proteasomal Degradation Hsp90->Degradation Inhibition leads to ATP ATP ATP->Hsp90 Cochaperones Co-chaperones (e.g., p23, Hop) Cochaperones->Hsp90 Client_Folded Active Client Protein Client_Unfolded->Client_Folded Folding & Activation Client_Unfolded->Degradation Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Client_Folded->Signaling Response Cell Proliferation & Survival Signaling->Response Purine_Inhibitor 8-methyl-7H-purin-6-amine Derivative Purine_Inhibitor->Hsp90 Inhibition

Caption: Inhibition of Hsp90 by a purine derivative disrupts client protein stability.

Hit Triage and Validation Logic

Hit_Validation Start Primary Screen Hits Confirm Re-test from original plate Start->Confirm Fresh_Sample Order fresh powder Confirm->Fresh_Sample Active False_Positive Discard (False Positive) Confirm->False_Positive Inactive Dose_Response Generate 8-point dose-response curve Fresh_Sample->Dose_Response Orthogonal Orthogonal/Secondary Assay Dose_Response->Orthogonal Potent & Efficacious Dose_Response->False_Positive Inactive/Weak SAR_Analysis SAR by Analogue Orthogonal->SAR_Analysis Confirmed Activity Orthogonal->False_Positive Inactive in 2° Assay Validated_Hit Validated Hit SAR_Analysis->Validated_Hit

Caption: Logical workflow for hit confirmation and validation.

References

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 8-Methyl-7H-purin-6-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the regioselective synthesis of 8-methyl-7H-purin-6-amine derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of these important compounds. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your research.

Troubleshooting Guides

This section provides solutions in a question-and-answer format to address specific issues you may encounter during your experiments.

Question 1: My alkylation of 8-methyl-7H-purin-6-amine is resulting in a mixture of N7 and N9 isomers. How can I improve the regioselectivity for the N7 position?

Answer:

Achieving high regioselectivity for the N7 position often involves kinetic control of the reaction. The N7 position is generally more sterically accessible and is often the kinetically favored site of alkylation, while the N9 position is typically the thermodynamically more stable product.[1][2][3] Here are several strategies to favor the N7 isomer:

  • Choice of Solvent: Less polar, aprotic solvents can favor N7 alkylation. Consider switching from polar aprotic solvents like DMF or DMSO to solvents like dioxane or THF.

  • Base Selection: The choice of base is critical. Weaker bases, such as potassium carbonate (K₂CO₃), are often employed. Stronger bases like sodium hydride (NaH) can lead to the formation of the thermodynamically favored N9 isomer.

  • Temperature Control: Running the reaction at lower temperatures can favor the kinetic N7 product. Attempt the reaction at room temperature or below before resorting to heating.

  • Protecting Groups: Employing a bulky protecting group on the exocyclic amine (N6) can sterically hinder the N9 position, thereby directing alkylation to the N7 position.

Question 2: I am trying to synthesize the N9-alkylated derivative, but I am consistently getting the N7 isomer as the major product. What conditions favor N9 regioselectivity?

Answer:

Formation of the N9-alkylated product is typically favored under thermodynamic control.[1][2][3] To increase the yield of the N9 isomer, consider the following modifications:

  • Solvent: Polar aprotic solvents such as DMF or DMSO are known to favor N9 alkylation.[4]

  • Base: Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can facilitate the formation of the thermodynamically more stable N9-anion.

  • Temperature: Higher reaction temperatures will promote equilibration to the more stable N9 isomer. Refluxing the reaction mixture is a common strategy.

  • Protecting Groups: While less common for directing to N9, certain protecting group strategies on the purine ring itself can be employed. For instance, temporary protection of the N7 position would force alkylation to occur at N9. However, this often involves a multi-step process.[4]

Question 3: I am observing low overall yield in my alkylation reaction, with a significant amount of starting material remaining. How can I improve the conversion?

Answer:

Low conversion can be due to several factors. Here are some troubleshooting steps:

  • Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Temperature: If the reaction is sluggish at room temperature, gradually increasing the temperature may improve the reaction rate. However, be mindful that this can also affect the regioselectivity.

  • Base Equivalents: Ensure you are using an adequate amount of base to deprotonate the purine nitrogen. Typically, 1.1 to 1.5 equivalents of base are used.

  • Reagent Purity: Verify the purity of your starting material, alkylating agent, and solvent. The presence of water or other impurities can quench the base and hinder the reaction.

  • Activation of Alkylating Agent: If you are using a less reactive alkylating agent (e.g., an alkyl chloride), consider converting it to a more reactive iodide in situ by adding a catalytic amount of sodium or potassium iodide.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle behind the N7/N9 regioselectivity in purine alkylation?

The regioselectivity of purine alkylation is a result of a delicate balance between electronic and steric factors, leading to kinetic versus thermodynamic control. The N7 and N9 nitrogens of the purine ring are both nucleophilic. The N9 position is generally part of a more stable tautomer and its alkylated product is thermodynamically more stable.[1][2][3] In contrast, the N7 position is often more sterically accessible, making it the site of faster, kinetically controlled alkylation. The 8-methyl group on your starting material will also influence the electron density and steric environment of the N7 and N9 positions.

Q2: How can I confirm the identity of my N7 and N9 isomers?

The most reliable method for distinguishing between N7 and N9 isomers is through 2D NMR spectroscopy. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) experiments can be used to identify long-range couplings between the protons of the alkyl group and the carbons of the purine ring. For an N9-substituted purine, a correlation is typically observed between the N-alkyl protons and the C4 and C8 carbons. For an N7-substituted purine, correlations are expected between the N-alkyl protons and the C5 and C8 carbons.[3]

Q3: Are there any protecting groups that can be used to achieve complete regioselectivity?

Yes, protecting group strategies can significantly enhance regioselectivity. For exclusive N9 alkylation, one can utilize a strategy where a substituent at the 6-position sterically shields the N7 position.[5] For selective N7 alkylation, protecting the N9 position is a viable but often more complex multi-step approach.[4] The choice of protecting group will depend on the overall synthetic strategy and the stability of the group to the planned reaction conditions.

Data Presentation

The following table summarizes typical conditions and expected regioselectivity for the alkylation of adenine derivatives, which can serve as a starting point for the optimization of 8-methyl-7H-purin-6-amine synthesis.

Alkylating AgentBaseSolventTemperatureTypical N7:N9 RatioReference(s)
Benzyl BromideK₂CO₃DMFRoom TempN9 major[4]
Ethyl IodideNaHDMF0 °C to Room TempN9 major[5]
tert-Butyl BromideSnCl₄ (Lewis Acid)DCERoom TempN7 major[2][3]
Alkyl BromideK₂CO₃DioxaneRefluxN7 favored[6]
Alkyl Bromidet-BuOKTHFRoom TempN9 favored[6]

Note: These are general conditions and the regioselectivity can be highly substrate-dependent. Optimization for 8-methyl-7H-purin-6-amine is recommended.

Experimental Protocols

General Protocol for N9-Alkylation (Thermodynamic Control)

This protocol is a general starting point for favoring the N9 isomer.

  • To a solution of 8-methyl-7H-purin-6-amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon).

  • Stir the suspension at 0 °C for 30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC/LC-MS analysis indicates completion.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the N9 and N7 isomers.

General Protocol for N7-Alkylation (Kinetic Control)

This protocol is a general starting point for favoring the N7 isomer.

  • To a suspension of 8-methyl-7H-purin-6-amine (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous 1,4-dioxane, add the alkylating agent (1.1 eq) at room temperature under an inert atmosphere.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC/LC-MS.

  • Filter the reaction mixture to remove the inorganic salts and wash the solid with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the N7 and N9 isomers.

Mandatory Visualization

Regioselective_Alkylation_Workflow cluster_conditions Reaction Conditions start 8-Methyl-7H-purin-6-amine kinetic Kinetic Control (Favors N7) start->kinetic Choose Conditions thermodynamic Thermodynamic Control (Favors N9) start->thermodynamic Choose Conditions target_N7 Target: N7-Alkylated Product target_N9 Target: N9-Alkylated Product kinetic->target_N7 kinetic_details • Weaker Base (e.g., K₂CO₃) • Less Polar Solvent (e.g., Dioxane) • Lower Temperature kinetic->kinetic_details thermodynamic->target_N9 thermodynamic_details • Stronger Base (e.g., NaH) • Polar Aprotic Solvent (e.g., DMF) • Higher Temperature thermodynamic->thermodynamic_details

Caption: Workflow for regioselective N-alkylation of 8-methyl-7H-purin-6-amine.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start Low Yield of Alkylated Product cause1 Insufficient Reaction Time start->cause1 cause2 Low Reaction Temperature start->cause2 cause3 Inadequate Base start->cause3 cause4 Impure Reagents start->cause4 solution1 Increase Reaction Time (Monitor by TLC/LC-MS) cause1->solution1 solution2 Gradually Increase Temperature cause2->solution2 solution3 Increase Base Equivalents (e.g., to 1.5 eq) cause3->solution3 solution4 Ensure Purity of All Reagents and Dryness of Solvent cause4->solution4

Caption: Troubleshooting guide for low yield in N-alkylation reactions.

References

Navigating the Maze of Purine Alkylation: A Technical Support Guide to N7 vs. N9 Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselective alkylation of purines at the N7 versus the N9 position is a critical challenge in the synthesis of a vast array of biologically active molecules, including antiviral and anticancer agents. The subtle interplay of reaction conditions can dramatically shift the outcome, leading to either the desired isomer or a difficult-to-separate mixture. This technical support center provides a comprehensive guide to troubleshooting and optimizing your purine alkylation reactions, complete with quantitative data, detailed experimental protocols, and visual workflows to ensure you achieve your desired regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental factors that determine whether alkylation occurs at the N7 or N9 position of a purine?

A1: The N7/N9 regioselectivity is primarily governed by a balance between kinetic and thermodynamic control.

  • Kinetic Control: This regime favors the product that is formed fastest. The N7 position of the purine nucleus is often more nucleophilic, making it the site of initial, kinetically favored attack, particularly with bulky alkylating agents. These reactions are typically run at lower temperatures for shorter durations.

  • Thermodynamic Control: This regime favors the most stable product. The N9-alkylated purine is generally the more thermodynamically stable isomer. Reactions under thermodynamic control are typically conducted at higher temperatures for longer periods, allowing the initially formed N7-isomer to potentially revert to the starting material and then form the more stable N9-product.[1]

Q2: How does the choice of solvent influence the N7/N9 ratio?

A2: The solvent plays a crucial role in stabilizing intermediates and influencing the reaction pathway. Aprotic solvents like acetonitrile (ACN) and 1,2-dichloroethane (DCE) are commonly used. In some cases, ACN can favor the formation of the N9 isomer over time, even at lower temperatures, by facilitating the equilibration towards the thermodynamic product.[1]

Q3: What is the role of the base in purine alkylation?

A3: In classical alkylation reactions, a base is used to deprotonate the purine, increasing its nucleophilicity. The choice of base can influence the regioselectivity. For instance, in some protocols, tetrabutylammonium hydroxide has been shown to favor the formation of N9-alkylated products.[2] In other advanced methods, such as the silylation approach, a Lewis acid catalyst is employed instead of a traditional base.

Q4: Can the structure of the alkylating agent direct the regioselectivity?

A4: Absolutely. The steric bulk of the alkylating agent is a significant factor. Tertiary alkyl halides, like tert-butyl bromide, have a higher propensity to yield the N7-isomer under kinetically controlled conditions.[1][3] This is attributed to the steric hindrance around the N9 position, making the more accessible N7 position the preferred site of attack. Conversely, primary and secondary alkyl halides are less predictable and can often lead to mixtures of N7 and N9 isomers.[1]

Q5: Are there specific substituents on the purine ring that can direct alkylation to the N7 or N9 position?

A5: Yes, substituents on the purine ring can exert both electronic and steric effects. For example, a bulky substituent at the C6 position can sterically hinder the N7 position, thereby favoring N9 alkylation. Conversely, the electronic nature of substituents can modulate the nucleophilicity of the N7 and N9 positions, influencing the kinetic site of attack.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion to the desired N7-isomer. 1. Reaction conditions are favoring the thermodynamic N9-product (high temperature, long reaction time).2. In silylation methods, the Lewis acid catalyst may be inactive or used in an insufficient amount.3. The alkylating agent is not suitable for N7-selective reactions (e.g., primary alkyl halide).1. Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely by LC/MS to isolate the kinetic product.2. Use a fresh, anhydrous Lewis acid (e.g., SnCl₄) in the appropriate stoichiometric ratio.3. Consider using a bulkier alkylating agent if compatible with your synthetic scheme.
A mixture of N7 and N9 isomers is obtained. 1. The reaction is proceeding under conditions that do not strongly favor either kinetic or thermodynamic control.2. The chosen alkylating agent has a low intrinsic selectivity for the target purine.1. To favor the N7-isomer, decrease the temperature and reaction time. To favor the N9-isomer, increase the temperature and reaction time.2. If aiming for the N7-isomer, try a bulkier alkylating agent. For the N9-isomer, consider a different synthetic strategy that offers higher regioselectivity.
The desired N7-isomer decomposes or rearranges upon workup or purification. The N7-alkylated purine, particularly with bulky groups like tert-butyl, can be labile under acidic conditions.[3]Avoid acidic conditions during workup and purification. Use neutral or slightly basic conditions for extraction and chromatography.
Difficulty in separating N7 and N9 isomers. The isomers can have very similar polarities.Utilize advanced chromatographic techniques. The chemical shifts in ¹³C NMR can be used to distinguish between the isomers; for 6-chloropurine derivatives, the C5 chemical shift is around 123 ppm for the N7-isomer and 132 ppm for the N9-isomer.[1][3]

Quantitative Data on Reaction Condition Optimization

The following table summarizes the results from a study on the N7-selective tert-butylation of 6-chloropurine, illustrating the impact of various reaction parameters on the product distribution.[1]

Table 1: Optimization of Reaction Conditions for the tert-Butylation of 6-Chloropurine [1]

EntryCatalyst (equiv.)SolventTemp. (°C)Time (h)6-Chloropurine (%)N7-isomer (%)N9-isomer (%)Other Isomers (%)
1SnCl₄ (2.1)DCERT19158500
2SnCl₄ (1.0)DCERT19406000
3SnCl₄ (2.1)ACNRT212060155
4SnCl₄ (2.1)DCE5019580105
5SnCl₄ (2.1)ACN501910305010
6SnCl₄ (2.1)ACN805008515
7TiCl₄ (2.1)DCERT19505000
8NoneDCERT24100000

Data is based on LC/MS analysis and has been simplified for clarity.

Detailed Experimental Protocols

Protocol 1: Kinetically Controlled N7-Alkylation of 6-Chloropurine

This protocol is adapted from a method for the synthesis of 7-(tert-butyl)-6-chloro-7H-purine.[3]

Materials:

  • 6-Chloropurine

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Tin(IV) chloride (SnCl₄)

  • tert-Butyl bromide

  • Argon or Nitrogen atmosphere

Procedure:

  • To a suspension of 6-chloropurine (1.0 equiv.) in anhydrous DCE, add BSA (1.5 equiv.) under an inert atmosphere.

  • Heat the mixture at 76-80 °C for 30 minutes until a clear solution is obtained.

  • Cool the mixture in an ice bath and add SnCl₄ (2.1 equiv.).

  • Remove the ice bath and stir the mixture at room temperature for 10 minutes.

  • Add tert-butyl bromide (3.0 equiv.) and continue stirring at room temperature for 19 hours.

  • Monitor the reaction progress by TLC or LC/MS.

  • Upon completion, quench the reaction and proceed with a standard aqueous workup and purification by column chromatography.

Protocol 2: Thermodynamically Controlled N9-Alkylation of 6-Chloropurine

This protocol is adapted from a method for the synthesis of 9-(tert-butyl)-6-chloro-9H-purine.[3]

Materials:

  • 6-Chloropurine

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Anhydrous acetonitrile (ACN)

  • Tin(IV) chloride (SnCl₄)

  • tert-Butyl bromide

  • Argon or Nitrogen atmosphere

Procedure:

  • To a suspension of 6-chloropurine (1.0 equiv.) in anhydrous ACN, add BSA (1.5 equiv.) under an inert atmosphere.

  • Heat the mixture to obtain a clear solution.

  • Add SnCl₄ (2.1 equiv.) to the solution.

  • Add tert-butyl bromide (3.0 equiv.) and heat the reaction mixture at 80 °C for 5 hours.

  • Monitor the reaction progress by TLC or LC/MS.

  • Upon completion, cool the reaction mixture, quench, and perform an aqueous workup, followed by purification, which may include crystallization.

Visualizing the Workflow

The following diagrams illustrate the decision-making process and reaction pathways for achieving selective N7 or N9 purine alkylation.

G Decision Workflow for N7 vs. N9 Alkylation cluster_N7 Kinetic Control Strategy cluster_N9 Thermodynamic Control Strategy start Start: Desired Isomer? N7_isomer N7-Isomer (Kinetic Product) start->N7_isomer N7 N9_isomer N9-Isomer (Thermodynamic Product) start->N9_isomer N9 N7_conditions Low Temperature Short Reaction Time Bulky Alkylating Agent N7_isomer->N7_conditions N9_conditions High Temperature Long Reaction Time N9_isomer->N9_conditions

Caption: Decision workflow for selecting N7 or N9 alkylation.

G Generalized Reaction Pathway Reactants Purine + Alkylating Agent Kinetic_Pathway Kinetic Control (Low Temp) Reactants->Kinetic_Pathway Thermodynamic_Pathway Thermodynamic Control (High Temp) Reactants->Thermodynamic_Pathway N7_Product N7-Isomer Kinetic_Pathway->N7_Product  Faster Formation N9_Product N9-Isomer Thermodynamic_Pathway->N9_Product  More Stable N7_Product->N9_Product Rearrangement under Thermodynamic Conditions Equilibrium Equilibration

Caption: Generalized reaction pathways for N7 and N9 alkylation.

References

troubleshooting byproduct formation in 8-methyl-7H-purin-6-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-methyl-7H-purin-6-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 8-methyl-7H-purin-6-amine, focusing on byproduct formation and offering potential solutions.

Problem 1: Presence of Isomeric Byproducts (e.g., N3, N9-methyladenine)

Question: My final product is contaminated with isomeric methylated purines. How can I minimize their formation?

Answer: The formation of N3, N7, and N9-methylated isomers is a common issue, particularly when employing direct alkylation methods on adenine or its derivatives. The regioselectivity of alkylation is highly dependent on the reaction conditions.

Troubleshooting Workflow for Isomeric Byproduct Formation

cluster_alkylation Direct Alkylation Troubleshooting cluster_traube Traube Synthesis Troubleshooting start Isomeric Byproducts Detected check_method Identify Synthesis Route start->check_method alkylation Direct Alkylation of Adenine check_method->alkylation Alkylation traube Traube Synthesis check_method->traube Traube optimize_base Optimize Base and Solvent alkylation->optimize_base check_starting_material Verify Purity of 4,5-Diaminopyrimidine traube->check_starting_material protecting_group Use Protecting Groups optimize_base->protecting_group If optimization fails purification Chromatographic Purification protecting_group->purification For separation end Pure 8-methyl-7H-purin-6-amine purification->end optimize_cyclization Optimize Cyclization Conditions check_starting_material->optimize_cyclization optimize_cyclization->end cluster_reactants Reactants cluster_product Product pyrimidine 4,5,6-Triaminopyrimidine intermediate N-(4,6-diaminopyrimidin-5-yl)acetamide (Intermediate) pyrimidine->intermediate Acetylation acetic_anhydride Acetic Anhydride (or Triethyl Orthoacetate) acetic_anhydride->intermediate product 8-methyl-7H-purin-6-amine intermediate->product Dehydration cyclization Cyclization (Heat)

Technical Support Center: Overcoming Resistance to 8-Methyl-7H-Purin-6-Amine-Based Hsp90 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals encountering resistance to 8-methyl-7H-purin-6-amine-based Heat Shock Protein 90 (Hsp90) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of resistance to purine-scaffold Hsp90 inhibitors?

A1: Resistance to Hsp90 inhibitors, including the 8-methyl-7H-purin-6-amine class, can be intrinsic or acquired. The most common mechanisms include:

  • Activation of the Heat Shock Response (HSR): Hsp90 inhibition can release Heat Shock Factor 1 (HSF1), a transcription factor that upregulates pro-survival chaperones like Hsp70 and Hsp27, compensating for the loss of Hsp90 function.[1][2][3][4]

  • Activation of Bypass Signaling Pathways: Cancer cells can adapt by activating alternative survival pathways, such as PI3K/AKT or MAPK signaling, to circumvent the inhibition of Hsp90-dependent oncoproteins.[5]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump inhibitors out of the cell, reducing their intracellular concentration.[2][6][7] While some purine-based inhibitors were designed to be less susceptible to this, it remains a potential resistance mechanism.[8]

  • Alterations in Hsp90 or Co-chaperones: Mutations in the highly conserved ATP-binding pocket of Hsp90 can reduce inhibitor affinity, though this is less common.[1][3] More frequently, changes in the expression levels or post-translational modifications (e.g., phosphorylation, acetylation) of Hsp90 or its co-chaperones (e.g., p23, Aha1) can modulate inhibitor sensitivity.[1][3][9]

Q2: My cells show initial sensitivity to the inhibitor but develop resistance over time. What is the most probable cause?

A2: This classic acquired resistance scenario is most frequently caused by the potent activation of the Heat Shock Response (HSR).[3][4] Hsp90 normally keeps the transcription factor HSF1 in an inactive state.[10] When the inhibitor binds to Hsp90, HSF1 is released, trimerizes, and translocates to the nucleus, where it drives the expression of pro-survival heat shock proteins (HSPs) like Hsp70 and Hsp27.[2][4][10] These induced chaperones can protect the cell from apoptosis and compensate for the inhibition of Hsp90.[3]

Q3: How can I confirm if the Heat Shock Response is causing the observed resistance?

A3: You can diagnose HSR-mediated resistance by measuring the expression of key HSR proteins. A significant upregulation of Hsp70 and Hsp27 in inhibitor-treated cells compared to vehicle-treated controls is a hallmark of this mechanism.[4] This can be quantified via Western Blot (see Protocol 2). Additionally, an HSF1 transcription factor activity assay can be used to measure the active, DNA-binding form of HSF1.[4]

Q4: Can resistance be caused by the inhibitor failing to destabilize a key Hsp90 client protein?

A4: Yes, this is a possible mechanism. In some contexts, a key Hsp90 client oncoprotein may not be efficiently ubiquitinated and degraded by the proteasome following Hsp90 inhibition.[3] This can be due to alterations in the cellular machinery responsible for protein degradation, such as the activity of the co-chaperone/E3 ubiquitin ligase CHIP.[3] It is crucial to validate that your inhibitor is causing the degradation of its target client proteins in your specific cell model (see Protocol 1).

Q5: What is the role of Hsp90 co-chaperones in drug resistance?

A5: Co-chaperones are critical regulators of the Hsp90 chaperone cycle, and their expression levels can significantly influence drug sensitivity.[1][11] For example, high levels of the co-chaperone p23 have been associated with increased drug resistance.[3] Conversely, loss or downregulation of certain co-chaperones can render cells hypersensitive to Hsp90 inhibitors.[1] Alterations in co-chaperone levels can affect the stability of the Hsp90-drug complex or the overall efficiency of the chaperone cycle.

Troubleshooting Guide

This guide provides a systematic approach to identifying and overcoming resistance.

Problem: Reduced or complete loss of inhibitor efficacy in cell viability assays.

A logical workflow for troubleshooting this issue is presented below.

G cluster_workflow Troubleshooting Workflow for Hsp90 Inhibitor Resistance A Start: Observed Resistance to Hsp90 Inhibitor B Step 1: Confirm Target Engagement (Western Blot for Client Protein Degradation) A->B C No Degradation B->C NO D Degradation Observed B->D YES E Possible Cause: - Intrinsic resistance - Altered Hsp90/co-chaperones - Rapid drug efflux C->E F Step 2: Assess Heat Shock Response (Western Blot for Hsp70/Hsp27) D->F G Hsp70/27 Upregulated F->G YES H No Significant Change F->H NO I Diagnosis: Acquired resistance via HSR Activation G->I J Step 3: Evaluate Drug Efflux (ABC Transporter Assay) H->J O Solution: - Co-treat with Hsp70 inhibitor - Co-treat with proteasome inhibitor I->O K High Efflux Activity J->K YES L Low Efflux Activity J->L NO M Diagnosis: Resistance via ABC Transporters K->M N Diagnosis: Resistance likely via Bypass Pathway Activation L->N P Solution: - Co-treat with ABC transporter inhibitor (e.g., verapamil) M->P Q Solution: - Use Phospho-Kinase Array to identify - Co-treat with inhibitor for bypass pathway (e.g., PI3K, MEK inhibitors) N->Q

Caption: A step-by-step decision tree for diagnosing Hsp90 inhibitor resistance.

Summary of Resistance Mechanisms and Solutions
Mechanism of Resistance Key Molecular Players Suggested Validation Assay Potential Therapeutic Solution
Heat Shock Response (HSR) HSF1, Hsp70, Hsp27Western Blot for Hsp70/Hsp27; HSF1 Activity AssayCo-treatment with an Hsp70 inhibitor or an agent that blocks HSF1 activation.
Bypass Pathway Activation PI3K, AKT, ERK, METPhospho-Kinase Antibody Array; Western Blot for p-AKT, p-ERKCombination therapy with inhibitors targeting the identified active pathway (e.g., PI3K or MEK inhibitors).[5]
Drug Efflux ABCB1 (P-gp), ABCG2 (BCRP)Rhodamine 123 accumulation assay; Western Blot for transportersCo-treatment with an ABC transporter inhibitor (e.g., verapamil, tariquidar).
Target/Co-chaperone Alteration Hsp90, p23, Aha1Gene sequencing for Hsp90 mutations; Western Blot for co-chaperone expressionTest alternative Hsp90 inhibitors with different scaffolds; co-chaperone targeted therapy.[11]

Signaling & Resistance Pathway Diagrams

G cluster_hsr Hsp90 Inhibition and HSR Activation Hsp90 Hsp90 HSF1_inactive HSF1 (inactive) Hsp90->HSF1_inactive sequesters HSF1_active HSF1 (active trimer) Hsp90->HSF1_active releases Inhibitor 8-methyl-7H-purin-6-amine Inhibitor Inhibitor->Hsp90 binds & inhibits HSE Heat Shock Element (DNA) HSF1_active->HSE binds to ProSurvival Pro-survival Chaperones (Hsp70, Hsp27) HSE->ProSurvival promotes transcription Resistance Cell Survival & Drug Resistance ProSurvival->Resistance leads to

Caption: Hsp90 inhibition leads to the activation of HSF1 and drug resistance.

G cluster_efflux ABC Transporter-Mediated Drug Efflux Inhibitor_out Hsp90 Inhibitor (Extracellular) Inhibitor_in Hsp90 Inhibitor (Intracellular) Inhibitor_out->Inhibitor_in diffusion ABC ABC Transporter (e.g., P-gp) Inhibitor_in->ABC binds to Hsp90 Hsp90 Inhibitor_in->Hsp90 Membrane Cell Membrane ABC->Inhibitor_out efflux ADP ADP + Pi ABC->ADP TargetEffect Target Inhibition Hsp90->TargetEffect ATP ATP ATP->ABC

Caption: Overexpressed ABC transporters pump Hsp90 inhibitors out of the cell.

G cluster_bypass Resistance via Bypass Signaling Pathway Activation Inhibitor Hsp90 Inhibitor Hsp90 Hsp90 Inhibitor->Hsp90 inhibits ClientOncogene Client Oncoprotein (e.g., AKT, c-RAF) Hsp90->ClientOncogene stabilizes OncogenicPathway Oncogenic Signaling Hsp90->OncogenicPathway inhibition leads to pathway collapse ClientOncogene->OncogenicPathway CellSurvival Cell Proliferation & Survival OncogenicPathway->CellSurvival BypassReceptor Bypass Receptor (e.g., MET, IGF-1R) BypassPathway Bypass Pathway (e.g., MAPK) BypassReceptor->BypassPathway activates BypassPathway->CellSurvival compensatory signal

Caption: Compensatory activation of a bypass pathway restores pro-survival signaling.

Key Experimental Protocols

Protocol 1: Western Blot for Hsp90 Client Protein Degradation

This protocol validates that the Hsp90 inhibitor is engaging its target and inducing the degradation of known Hsp90-dependent proteins.

  • Cell Culture and Treatment: Seed cells (e.g., BT-474 for HER2, PC-3 for Akt) in 6-well plates to reach 70-80% confluency.

  • Drug Incubation: Treat cells with the 8-methyl-7H-purin-6-amine inhibitor at various concentrations (e.g., 0.1x, 1x, 10x IC50) for different time points (e.g., 0, 6, 12, 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: Wash cells twice with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against a sensitive Hsp90 client protein (e.g., HER2, Akt, c-RAF, CDK4) overnight at 4°C.

  • Detection: Wash with TBST, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour, and detect using an ECL substrate.

  • Analysis: Re-probe the membrane for a loading control (e.g., GAPDH, β-actin). Quantify band intensity and normalize to the loading control to determine the extent of client protein degradation. A time- and dose-dependent decrease in the client protein level indicates successful target engagement.

Protocol 2: Immunoblotting for Heat Shock Response (HSR) Markers

This protocol determines if HSR activation is contributing to drug resistance.

  • Cell Culture and Treatment: Follow steps 1 and 2 from Protocol 1. A 24-48 hour time point is typically sufficient to observe HSR induction. A positive control of heat shock (e.g., 42°C for 1-2 hours followed by recovery) can be included.

  • Lysis and Quantification: Follow steps 3 and 4 from Protocol 1.

  • SDS-PAGE and Transfer: Follow step 5 from Protocol 1.

  • Immunoblotting: Block the membrane as described. Incubate with primary antibodies against Hsp70 and/or Hsp27 overnight at 4°C.

  • Detection and Analysis: Follow steps 7 and 8 from Protocol 1. A significant increase in Hsp70 or Hsp27 levels in inhibitor-treated cells compared to the vehicle control indicates HSR activation.

Protocol 3: ABC Transporter Activity Assay (Rhodamine 123 Accumulation)

This functional assay measures the efflux capacity of ABCB1/P-gp, a common multidrug resistance pump.

  • Cell Culture: Grow cells to 80-90% confluency in a 96-well plate (black, clear bottom).

  • Pre-incubation: Wash cells with warm PBS. Pre-incubate cells for 30-60 minutes in a serum-free medium containing the Hsp90 inhibitor and/or a known P-gp inhibitor (e.g., 50 µM Verapamil) as a positive control.

  • Substrate Loading: Add the fluorescent P-gp substrate Rhodamine 123 (final concentration 1-5 µM) to all wells and incubate for 60-90 minutes at 37°C.

  • Washing: Remove the loading medium and wash cells 2-3 times with ice-cold PBS to stop the efflux and remove extracellular dye.

  • Fluorescence Measurement: Add PBS to each well and immediately measure the intracellular fluorescence using a plate reader (Excitation ~485 nm, Emission ~525 nm).

  • Analysis: Compare the fluorescence intensity of cells treated with the Hsp90 inhibitor to untreated controls. A significantly lower fluorescence signal in treated cells suggests that the inhibitor is being actively pumped out by P-gp. If co-incubation with Verapamil restores fluorescence, it confirms P-gp involvement.

References

Technical Support Center: Chromatographic Purification of 8-Methyl-7H-purin-6-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic purification of 8-methyl-7H-purin-6-amine analogs.

Troubleshooting Guides

This section addresses common challenges encountered during the purification of 8-methyl-7H-purin-6-amine analogs and provides systematic approaches to resolving them.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: My chromatogram shows significant peak tailing or fronting for my 8-methyl-7H-purin-6-amine analog. What are the potential causes and how can I improve the peak shape?

Answer:

Poor peak shape is a common issue when purifying polar, nitrogen-containing heterocyclic compounds like purine analogs. The primary causes often relate to secondary interactions with the stationary phase, issues with the mobile phase, or column problems.

Troubleshooting Workflow:

G start Poor Peak Shape (Tailing/Fronting) check_interactions Secondary Silanol Interactions? start->check_interactions check_mobile_phase Mobile Phase Issues? check_interactions->check_mobile_phase No solution_interactions Add Mobile Phase Modifier (e.g., TFA, Formic Acid) Use End-capped Column check_interactions->solution_interactions Yes check_column Column Overload/Contamination? check_mobile_phase->check_column No solution_mobile_phase Optimize pH Adjust Solvent Strength Use Ion-Pairing Agent check_mobile_phase->solution_mobile_phase Yes solution_column Reduce Sample Load Clean or Replace Column check_column->solution_column Yes end Improved Peak Shape check_column->end Resolved solution_interactions->end solution_mobile_phase->end

Caption: Troubleshooting workflow for poor peak shape.

Detailed Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on silica-based stationary phases can interact with the basic amine groups in purine analogs, leading to peak tailing.

    • Add a mobile phase modifier: Incorporating a small amount of a competing acid, such as trifluoroacetic acid (TFA) or formic acid (typically 0.1%), can protonate the silanol groups and reduce these interactions.

    • Use an end-capped column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and often provide better peak shapes for basic compounds.

  • Mobile Phase pH and Ionic Strength: The ionization state of your purine analog is pH-dependent and can significantly impact peak shape.

    • Optimize pH: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of your compound to ensure it is in a single ionic form.

    • Increase Ionic Strength: For ionogenic compounds, increasing the ionic strength of the mobile phase with a buffer (e.g., ammonium formate or phosphate) can improve peak shape by reducing electrostatic repulsion between analyte molecules on the stationary phase.[1][2]

  • Column Overload or Contamination: Injecting too much sample or the accumulation of impurities can lead to peak distortion.

    • Reduce Sample Concentration: Dilute your sample and inject a smaller mass onto the column.

    • Column Washing: If contamination is suspected, wash the column with a strong solvent. If the problem persists, the column may need to be replaced.

Parameter Recommendation for Tailing Peaks Recommendation for Fronting Peaks
Mobile Phase pH Adjust pH to fully protonate or suppress ionization of the analyte.Ensure sample is fully dissolved in the mobile phase.
Additive Add 0.1% TFA or formic acid.Consider reducing additive concentration if it affects solubility.
Column Use an end-capped, high-purity silica column.Check for column voids or collapse.
Sample Load Decrease the amount of sample injected.Decrease the injection volume or sample concentration.
Issue 2: Insufficient Retention on Reversed-Phase Columns

Question: My 8-methyl-7H-purin-6-amine analog is very polar and shows little to no retention on my C18 column. How can I increase its retention time?

Answer:

Highly polar molecules like many purine analogs often have weak interactions with non-polar reversed-phase stationary phases, leading to poor retention. Several strategies can be employed to address this.

Strategies to Increase Retention:

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have stationary phases that are modified to be more compatible with polar analytes and can provide enhanced retention.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. It utilizes a polar stationary phase (like silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent.[3][4][5]

  • Ion-Pair Chromatography: For ionizable purine analogs, adding an ion-pairing reagent (e.g., heptafluorobutyric acid for basic compounds) to the mobile phase can form a neutral complex with the analyte, increasing its retention on a reversed-phase column.

  • Aqueous Normal-Phase (ANP) Chromatography: This technique uses a polar stationary phase with a mobile phase containing a high percentage of organic solvent and a small amount of water.

Recommended Starting Conditions for HILIC:

Parameter Recommendation
Column HILIC Amide, Silica, or Zwitterionic (e.g., sulfobetaine)
Mobile Phase A Acetonitrile
Mobile Phase B Water with 10-20 mM Ammonium Formate or Acetate, pH adjusted
Gradient Start with high %A (e.g., 95%) and decrease to increase elution strength
Flow Rate Typically 0.2 - 0.5 mL/min for analytical scale
Column Temperature 30-40 °C
Issue 3: Solubility Problems

Question: My 8-methyl-7H-purin-6-amine analog has poor solubility in common chromatography solvents. What can I do to improve this?

Answer:

Solubility is a critical factor for successful chromatographic purification. Purine analogs, especially those with multiple polar functional groups, can exhibit limited solubility in standard mobile phases.

Troubleshooting Workflow for Solubility Issues:

G start Poor Solubility check_solvent Optimize Sample Solvent? start->check_solvent check_mobile_phase Modify Mobile Phase? check_solvent->check_mobile_phase No solution_solvent Use DMSO or DMF (minimize volume) Match sample solvent to mobile phase check_solvent->solution_solvent Yes change_mode Alternative Chromatography Mode? check_mobile_phase->change_mode No solution_mobile_phase Adjust pH Add organic modifier (e.g., MeOH, ACN) Consider aqueous normal phase check_mobile_phase->solution_mobile_phase Yes solution_mode Switch to a more suitable mode (e.g., HILIC for polar compounds) change_mode->solution_mode Yes end Improved Solubility and Chromatography change_mode->end Resolved solution_solvent->end solution_mobile_phase->end

Caption: Workflow for addressing solubility issues.

Detailed Solutions:

  • Sample Solvent:

    • Ideally, dissolve your sample in the initial mobile phase.

    • If solubility is low, you can use a small amount of a stronger, miscible solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve the sample, and then dilute it with the mobile phase. Be mindful that large injection volumes of a strong solvent can cause peak distortion.

  • Mobile Phase Modification:

    • pH Adjustment: The solubility of purine analogs is often pH-dependent. Adjusting the pH of the mobile phase can significantly improve solubility.

    • Organic Modifier: For reversed-phase chromatography, increasing the proportion of the organic modifier (acetonitrile or methanol) in the initial mobile phase can help, but this will also decrease retention. A careful balance is needed.

  • Alternative Chromatography Modes:

    • For highly polar analogs, switching to HILIC or aqueous normal-phase chromatography, which use a high percentage of organic solvent, can improve solubility.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose chromatography mode for purifying a library of 8-methyl-7H-purin-6-amine analogs with varying substituents?

A1: For a diverse library of analogs, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is often a good starting point due to its versatility. However, given the polar nature of the purine scaffold, you may encounter challenges with retention for more polar analogs. A Hydrophilic Interaction Liquid Chromatography (HILIC) method could be a more robust choice if the majority of your analogs are highly polar. For complex mixtures with both polar and non-polar analogs, Mixed-Mode Chromatography (MMC) , which combines reversed-phase and ion-exchange characteristics, can offer unique selectivity and may be highly effective.[6][7][8][9]

Q2: I am using silica gel flash chromatography for initial purification. What are some good solvent systems for 8-methyl-7H-purin-6-amine analogs?

A2: The choice of solvent system for silica gel chromatography will depend on the polarity of your specific analog. Here are some common systems, starting from less polar to more polar:

  • For less polar analogs (e.g., with large hydrophobic substituents):

    • Hexane/Ethyl Acetate

    • Dichloromethane/Ethyl Acetate

  • For moderately polar analogs:

    • Dichloromethane/Methanol (a very common and effective system)

    • Ethyl Acetate/Methanol

  • For highly polar analogs:

    • Dichloromethane/Methanol with a small amount of ammonium hydroxide or triethylamine to improve peak shape and reduce tailing by neutralizing acidic silanol groups.

    • Aqueous Normal-Phase systems can also be considered.[10]

Q3: Are there any specific considerations for preparative chromatography of these compounds?

A3: Yes, for preparative chromatography, several factors are critical:

  • Solubility: Ensure your compound is sufficiently soluble in the mobile phase to allow for high loading without precipitation on the column.

  • Volatile Mobile Phases: Use volatile mobile phase components (e.g., formic acid instead of phosphoric acid, ammonium formate instead of phosphate salts) to simplify the post-purification workup and removal of solvents.

  • Loading Capacity: Determine the loading capacity of your column for your specific compound to avoid overloading, which leads to poor separation and broad peaks.

  • Peak Shaving: For challenging separations where baseline resolution is not achieved, "peak shaving" (collecting only the purest central portion of the peak) may be necessary.

Q4: How does the substituent at the 8-position affect the chromatographic behavior?

A4: The substituent at the 8-position can significantly influence the polarity and, therefore, the chromatographic behavior of the purine analog.

  • Hydrophobic Substituents (e.g., benzyl, long alkyl chains) will increase the retention time in reversed-phase chromatography and decrease it in normal-phase or HILIC.

  • Polar or Ionizable Substituents (e.g., amines, hydroxyls, carboxylic acids) will decrease retention in reversed-phase and increase it in HILIC or ion-exchange chromatography.

  • The electronic properties of the substituent can also influence interactions with the stationary phase.[4][9][11][12]

Experimental Protocols

General Analytical RP-HPLC Method Development Protocol

This protocol provides a starting point for developing an analytical method for 8-methyl-7H-purin-6-amine analogs.

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid

  • Initial Gradient:

    • Time 0 min: 5% B

    • Time 20 min: 95% B

    • Time 25 min: 95% B

    • Time 25.1 min: 5% B

    • Time 30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at the λmax of your compound (typically around 260-280 nm for purines).

  • Injection Volume: 5-10 µL

  • Optimization: Based on the initial chromatogram, adjust the gradient slope, initial and final %B, and flow rate to achieve optimal separation. If retention is poor, consider switching to a HILIC or mixed-mode column.

General Silica Gel Flash Chromatography Protocol
  • Column: Select a silica gel column size appropriate for your sample mass.

  • Solvent System Selection (TLC):

    • Dissolve a small amount of your crude sample.

    • Spot on a TLC plate and develop in various solvent systems (e.g., start with 100% Dichloromethane and gradually increase the percentage of Methanol).

    • Aim for an Rf value of 0.2-0.4 for your target compound.

  • Column Packing: Pack the column with silica gel slurried in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude material in a minimal amount of solvent (ideally the mobile phase or a stronger solvent like DCM) and load it onto the column.

  • Elution:

    • Start with the mobile phase determined by TLC.

    • If necessary, run a gradient of increasing polarity (e.g., increasing the percentage of methanol in dichloromethane).

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

References

Technical Support Center: Optimizing Cell Permeability of 8-Methyl-7H-Purin-6-Amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental optimization of cell permeability for 8-methyl-7H-purin-6-amine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the cell permeability of 8-methyl-7H-purin-6-amine derivatives?

A1: The cell permeability of small molecules like 8-methyl-7H-purin-6-amine derivatives is governed by a combination of their physicochemical properties and interactions with the cell membrane. Key factors include:

  • Lipophilicity: An optimal balance is crucial. Increased lipophilicity can enhance membrane partitioning, but excessive lipophilicity may lead to poor aqueous solubility and non-specific binding.

  • Molecular Size: Smaller molecules generally exhibit better passive diffusion across the cell membrane.[1]

  • Polar Surface Area (PSA): A lower PSA is often associated with higher permeability. The purine core itself contributes significantly to the PSA.

  • Hydrogen Bonding Capacity: A higher number of hydrogen bond donors and acceptors can hinder membrane permeability due to the energy required for desolvation.

  • Charge: Ionized molecules at physiological pH typically have lower permeability than neutral molecules. The basicity of the purine core can play a significant role.

  • Efflux Transporter Interaction: These derivatives may be substrates for efflux pumps like P-glycoprotein (P-gp), which actively transport compounds out of the cell, thereby reducing intracellular concentration.

Q2: Which in vitro assays are recommended for assessing the cell permeability of our derivatives?

A2: A tiered approach using a combination of assays is recommended:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay ideal for initial screening of passive permeability. It helps to understand the intrinsic ability of your compounds to cross a lipid membrane without the influence of transporters.

  • Caco-2 Permeability Assay: This is a cell-based assay using a monolayer of human intestinal cells. It provides a more comprehensive picture by accounting for both passive diffusion and active transport processes, including efflux.

  • Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: Often transfected with specific transporters like human MDR1 (MDCK-MDR1), this assay is particularly useful for confirming if a compound is a substrate of P-gp.

Q3: Our compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What is the likely cause?

A3: This discrepancy strongly suggests that your compound is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp). The PAMPA assay only measures passive diffusion, while the Caco-2 assay, which expresses efflux pumps, reveals the impact of active transport. The high permeability in PAMPA indicates good intrinsic membrane-crossing ability, but the efflux pumps in Caco-2 cells are actively removing the compound, leading to low net permeability. To confirm this, a bidirectional Caco-2 assay should be performed to calculate the efflux ratio.

Q4: What is an efflux ratio (ER) and how is it interpreted?

A4: The efflux ratio is calculated from a bidirectional Caco-2 or MDCK-MDR1 assay by dividing the apparent permeability coefficient (Papp) in the basolateral-to-apical (B-A) direction by the Papp in the apical-to-basolateral (A-B) direction.

  • ER > 2: This is a strong indication that the compound is a substrate for an active efflux transporter.

  • ER ≈ 1: This suggests that the compound's transport is primarily mediated by passive diffusion.

A significant reduction in the ER in the presence of a known P-gp inhibitor (e.g., verapamil) further confirms P-gp involvement.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Low apparent permeability (Papp < 1 x 10⁻⁶ cm/s) in the Caco-2 assay.

  • Question: My 8-methyl-7H-purin-6-amine derivative shows very low permeability in the A-B direction of the Caco-2 assay. How can I determine the cause and improve it?

  • Answer: Low permeability can be due to poor passive diffusion or high efflux. Follow these troubleshooting steps:

    Troubleshooting_Low_Permeability Start Low Papp (A-B) in Caco-2 Assay CheckPAMPA Review PAMPA Data (if available) Start->CheckPAMPA HighPAMPA High Permeability in PAMPA? CheckPAMPA->HighPAMPA EffluxAssay Perform Bidirectional Caco-2/MDCK-MDR1 Assay HighPAMPA->EffluxAssay Yes HighPAMPA->EffluxAssay No / N/A CalcER Calculate Efflux Ratio (ER) EffluxAssay->CalcER HighER ER > 2? CalcER->HighER EffluxSubstrate Conclusion: Compound is an Efflux Substrate HighER->EffluxSubstrate Yes PassiveDiffusion Conclusion: Poor Passive Permeability HighER->PassiveDiffusion No SAR_Efflux Action: Structural Modification to Reduce Efflux Recognition (e.g., mask H-bond donors, reduce basicity) EffluxSubstrate->SAR_Efflux SAR_Passive Action: Structural Modification to Improve Passive Diffusion (e.g., increase lipophilicity, reduce PSA) PassiveDiffusion->SAR_Passive

    Caption: Troubleshooting workflow for low cell permeability.

Problem 2: High variability in permeability results between experiments.

  • Question: We are observing inconsistent Papp values for the same compound across different assay plates or dates. What could be the cause?

  • Answer: High variability can undermine the reliability of your data. Consider these potential sources of error:

    • Monolayer Integrity: Ensure the integrity of the Caco-2 cell monolayers before each experiment by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be consistent and above your established threshold (typically >200 Ω·cm²).

    • Compound Solubility: Poor aqueous solubility can lead to inaccurate dosing concentrations. Visually inspect your dosing solutions for precipitation. If solubility is an issue, consider using a co-solvent, but keep the final concentration low (e.g., <1% DMSO).

    • Pipetting Accuracy: Inconsistent volumes in donor or receiver wells can significantly affect calculations. Ensure pipettes are calibrated and use careful pipetting techniques.

    • Incubation Conditions: Maintain consistent temperature (37°C) and gentle shaking during the incubation period to ensure uniform conditions.

Problem 3: Low compound recovery after the assay.

  • Question: The total amount of my compound in the donor and acceptor wells at the end of the experiment is significantly less than the initial amount. What should I investigate?

  • Answer: Low compound recovery can be due to several factors:

    • Non-specific Binding: The compound may be binding to the plastic of the assay plates. This can be mitigated by adding a small amount of protein (e.g., 0.1% BSA) to the receiver buffer.

    • Cellular Metabolism: The compound may be metabolized by enzymes in the Caco-2 cells. Analyze samples for the presence of metabolites using LC-MS/MS.

    • Compound Instability: The derivative might be unstable in the aqueous assay buffer. Assess the stability of your compound in the buffer over the duration of the experiment.

    • Lysosomal Trapping: Basic compounds can become trapped in the acidic environment of lysosomes. This can be investigated by running the assay in the presence of an agent that disrupts lysosomal pH, such as chloroquine. An increase in apparent permeability in the presence of such an agent suggests lysosomal trapping.

Data Presentation

While specific permeability data for 8-methyl-7H-purin-6-amine derivatives is not extensively available in public literature, the following table presents representative data for structurally related purine and heterocyclic compounds to provide a reference for expected permeability values.

Table 1: Representative Caco-2 Permeability Data for Purine Analogs and Related Heterocyclic Compounds

CompoundClassPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux RatioPermeability Class
Propranolol High Permeability Control26.821.50.8High
Atenolol Low Permeability Control0.20.31.5Low
Verapamil P-gp Substrate Control1.530.020.0Low (due to efflux)
Compound X Purine Derivative18.024.51.36High
Compound Y Diphenylpyrimidine16.825.21.5High
Compound Z Thienopyridine10.815.11.4Moderate

Note: Data for compounds X, Y, and Z are adapted from literature on similar heterocyclic kinase inhibitors and purine derivatives for illustrative purposes.[1]

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a method for rapid assessment of passive membrane permeability.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis PrepSolutions 1. Prepare Solutions: - Donor: Compound in buffer (pH 7.4) - Acceptor: Buffer (pH 7.4) - Lipid: Lecithin in dodecane CoatPlate 2. Coat Donor Plate: Pipette 5 µL lipid solution onto each well's membrane PrepSolutions->CoatPlate AddAcceptor 3. Fill Acceptor Plate: Add 300 µL of acceptor buffer CoatPlate->AddAcceptor AddDonor 4. Add Donor Solution: Add 150 µL of compound solution to the coated donor plate AddAcceptor->AddDonor Incubate 5. Incubate: Assemble 'sandwich' plate. Incubate for 4-18 hours at RT AddDonor->Incubate CollectSamples 6. Collect Samples: Separate plates and collect samples from donor and acceptor wells Incubate->CollectSamples Quantify 7. Quantify Concentration: Analyze samples by LC-MS/MS or UV-Vis spectroscopy CollectSamples->Quantify Calculate 8. Calculate Permeability (Pe) Quantify->Calculate

Caption: Workflow for the PAMPA experiment.

Detailed Steps:

  • Prepare Solutions:

    • Lipid Solution: Prepare a 1-2% (w/v) solution of lecithin in dodecane.

    • Compound Solutions: Prepare a stock solution of the test compound in DMSO. Dilute with buffer (e.g., PBS, pH 7.4) to the final desired concentration (e.g., 10-100 µM). The final DMSO concentration should be low (<1%).

    • Acceptor Buffer: Use the same buffer as for the compound solution.

  • Assay Procedure:

    • Add 5 µL of the lipid solution to each well of the hydrophobic filter (donor) plate.

    • Add 300 µL of acceptor buffer to each well of the acceptor plate.

    • Add 150 µL of the compound solution to each well of the donor plate.

    • Carefully place the donor plate onto the acceptor plate to form a "sandwich".

    • Incubate at room temperature for 4-18 hours in a humidified chamber.

  • Sample Analysis:

    • After incubation, separate the plates.

    • Quantify the compound concentration in both donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the permeability coefficient (Pe).

Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol is used to determine the apparent permeability (Papp) and efflux ratio (ER) of a test compound.

1. Caco-2 Cell Culture and Monolayer Formation:

  • Culture Caco-2 cells in DMEM supplemented with 10% FBS, non-essential amino acids, and antibiotics at 37°C in a 5% CO₂ incubator.

  • Seed cells onto permeable Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Culture for 21-25 days to allow for differentiation and monolayer formation. Change the medium every 2-3 days.

  • Confirm monolayer integrity by measuring TEER values (>200 Ω·cm²) before the experiment.

2. Transport Experiment:

  • Wash the cell monolayers twice with pre-warmed transport buffer (e.g., HBSS, pH 7.4).

  • Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.

  • For Apical-to-Basolateral (A→B) Transport:

    • Add the test compound solution (e.g., 10 µM in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

  • For Basolateral-to-Apical (B→A) Transport:

    • Add the test compound solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.

  • Incubate the plates for 2 hours at 37°C with gentle shaking.

3. Sampling and Quantification:

  • At the end of the incubation, collect samples from the receiver chambers.

  • Analyze the concentration of the transported compound by LC-MS/MS.

  • Calculate the Papp values for both directions and the Efflux Ratio.

Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

  • dQ/dt = The rate of drug transport (µmol/s)

  • A = Surface area of the membrane (cm²)

  • C₀ = Initial concentration of the drug in the donor chamber (µmol/cm³)

Protocol 3: Cellular Uptake Assay using LC-MS/MS

This assay quantifies the intracellular concentration of a compound.

1. Cell Seeding:

  • Seed cells (e.g., 1 x 10⁶ cells/well) in a 6-well plate and allow them to adhere and grow for 24 hours.

2. Compound Treatment:

  • Treat the cells with the 8-methyl-7H-purin-6-amine derivative at the desired concentration and incubate for a specific time period (e.g., 1-4 hours) at 37°C.

3. Cell Washing:

  • After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.

4. Cell Lysis and Extraction:

  • Add an appropriate volume of ice-cold lysis buffer to each well.

  • Add a 3-fold volume of ice-cold acetonitrile containing an internal standard to precipitate proteins.

  • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

5. Sample Preparation and Analysis:

  • Transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitute the sample in a known volume of mobile phase.

  • Inject the sample into the LC-MS/MS system for quantification. The amount of intracellular compound is typically normalized to the total protein content of the cell lysate.

References

addressing off-target effects in Hsp90 inhibitor assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering potential off-target effects in Hsp90 inhibitor assays.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in the context of Hsp90 inhibitors?

A1: Off-target effects are direct interactions of an Hsp90 inhibitor with unintended molecular targets, leading to biological consequences that are not mediated by the inhibition of Hsp90.[1] These should be distinguished from secondary or "on-target" effects, which are downstream consequences of Hsp90 inhibition but can be complex and cell-type specific.[1] For example, the degradation of a wide array of client proteins is an on-target effect, but an inhibitor directly binding to and inhibiting a different kinase would be an off-target effect.[2][3]

Q2: I'm observing significant cytotoxicity at concentrations where I don't see degradation of known Hsp90 client proteins. Is this an off-target effect?

A2: This is a strong indication of potential off-target cytotoxicity.[4] If the cell death occurs without the classic hallmarks of Hsp90 inhibition—such as the degradation of sensitive client proteins (e.g., HER2, Akt, RAF-1) and the induction of Hsp70—it is likely that the inhibitor is acting on other cellular targets.[1][5] It's crucial to perform experiments to differentiate between on-target and off-target toxicity.[4]

Q3: Why is it important to use an inactive analog of my Hsp90 inhibitor?

A3: An inactive analog, a molecule structurally similar to the active inhibitor but without Hsp90-binding activity, is a critical negative control.[1] If the cellular effect you observe is also produced by the inactive analog, it strongly suggests the effect is off-target and likely due to the shared chemical scaffold rather than Hsp90 inhibition.[1]

Q4: Can Hsp90 inhibitors affect other ATP-binding proteins?

A4: Yes. The N-terminal ATP-binding pocket of Hsp90 belongs to the GHKL (Gyrase, Hsp90, Histidine Kinase, MutL) superfamily of ATPases.[1][6] Consequently, some N-terminal Hsp90 inhibitors have the potential to cross-react with other members of this family, such as DNA topoisomerase II and DNA mismatch repair enzymes.[1] For example, the resorcinol inhibitor AUY922 has been shown to inhibit pyruvate dehydrogenase kinase (PDHK) in the low micromolar range.[1] It is recommended to test new inhibitors against other GHKL superfamily proteins.[1]

Q5: My inhibitor is causing a strong heat shock response (HSR). Is this an on-target or off-target effect?

A5: The induction of the heat shock response, characterized by the upregulation of chaperones like Hsp70, is a well-documented on-target effect of Hsp90 inhibition.[2][7] Hsp90 normally suppresses the transcription factor HSF-1; when Hsp90 is inhibited, HSF-1 is released, leading to the transcription of heat shock proteins.[2] While this is an on-target effect, it can complicate experiments by promoting cell survival and potentially conferring resistance to the inhibitor.[8]

Troubleshooting Guide

ProblemPossible CauseRecommended Action
High Cytotoxicity, No Client Degradation 1. Off-target toxicity: The inhibitor is acting on other essential cellular targets.[4] 2. Compound instability/degradation: The compound may be breaking down into a toxic substance.[4] 3. Poor cell permeability: The inhibitor isn't reaching intracellular Hsp90 at sufficient concentrations.[4]1. Perform a dose-response curve comparing cytotoxicity with client protein degradation (Western blot). Test an inactive analog; if it's also toxic, suspect off-target effects.[1] 2. Prepare fresh stock solutions for each experiment.[4] 3. Use a cellular thermal shift assay (CETSA) to confirm target engagement in intact cells.[5]
Inconsistent Results Between Experiments 1. Cell culture variability: Differences in cell passage number, confluency, or media.[4] 2. Compound integrity: Repeated freeze-thaw cycles of the inhibitor stock.[4]1. Standardize cell culture conditions rigorously.[4] 2. Aliquot inhibitor stock solutions upon first use to avoid multiple freeze-thaw cycles.[4]
Expected Client Protein Not Degrading 1. Long half-life of client protein: Degradation may require longer treatment times.[4] 2. Hsp90 isoform selectivity: The inhibitor may not target the specific Hsp90 isoform (e.g., Hsp90α vs. Hsp90β) responsible for that client in your cell line.[4][9] 3. Drug efflux: The compound is being actively pumped out of the cell by transporters like P-glycoprotein.[4]1. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours). 2. Confirm which Hsp90 isoform your client depends on. Consider using isoform-specific inhibitors if available.[10] 3. Use efflux pump inhibitors (e.g., verapamil) in co-treatment experiments as a diagnostic tool.
Unexpected Phenotype Observed 1. Pleiotropic on-target effects: Hsp90 inhibition affects hundreds of client proteins and numerous signaling pathways.[1][2] 2. Unidentified off-target effect: The inhibitor may have a novel, uncharacterized activity.1. Review the known Hsp90 client interactome. The observed phenotype may be a complex but legitimate downstream consequence of Hsp90 inhibition.[2] 2. Employ target identification methods like chemical proteomics (e.g., affinity purification followed by mass spectrometry) to find novel binding partners.[1]

Experimental Protocols & Workflows

Validating On-Target Hsp90 Engagement

A multi-pronged approach is essential to confidently attribute an observed cellular effect to Hsp90 inhibition.

A Western Blot: Client Protein Degradation (e.g., HER2, Akt, Raf-1) C Cellular Thermal Shift Assay (CETSA) A->C Confirms intracellular binding D Co-Immunoprecipitation: Disruption of Hsp90- Client/Co-chaperone Interaction A->D Confirms functional disruption B Western Blot: Hsp70 Induction B->C E Inactive Analog Control: Shows No Effect C->E Distinguishes specificity D->E F Kinase/ATPase Profiling: Screen for Off-Targets E->F

Caption: A workflow for validating on-target Hsp90 inhibition.
Protocol 1: Western Blot for Client Protein Degradation and Hsp70 Induction

This is the most common and essential assay to demonstrate the intracellular activity of an Hsp90 inhibitor.[1]

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to attach overnight.

  • Treatment: Treat cells with increasing concentrations of the Hsp90 inhibitor. Include a vehicle control (e.g., DMSO) and, if available, an inactive analog at the highest concentration.

  • Incubation: Incubate for a predetermined time (typically 18-24 hours) at 37°C.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, run the electrophoresis, and transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies:

      • Hsp90 Clients: Anti-HER2, Anti-Akt, Anti-RAF-1, Anti-CDK4.

      • HSR Marker: Anti-Hsp70.

      • Loading Control: Anti-GAPDH or Anti-β-actin.

    • Wash membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Detect signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Analysis: Quantify band intensity relative to the loading control. A potent inhibitor should show a dose-dependent decrease in client protein levels and an increase in Hsp70 levels.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement in intact cells by measuring the thermal stabilization of Hsp90 upon inhibitor binding.[1][5]

start Treat cells with Inhibitor or Vehicle heat Heat cell lysates to various temps (e.g., 40-70°C) start->heat centrifuge Centrifuge to separate soluble vs. aggregated proteins heat->centrifuge wb Analyze soluble fraction by Western Blot for Hsp90 centrifuge->wb end Plot % soluble Hsp90 vs. Temperature. Binding = shift in melting curve. wb->end Hsp90_open Hsp90 (Open, ADP) Hsp90_closed Hsp90-Client Complex (Closed, ATP-bound) Hsp90_open->Hsp90_closed ATP Binding Client Unfolded Client (e.g., HER2, Akt) Client->Hsp90_open Binding Cochaperones Co-chaperones (Hsp70, Hop, p23) Cochaperones->Hsp90_open ATP ATP ATP->Hsp90_open Hydrolysis ATP Hydrolysis Hsp90_closed->Hydrolysis Degradation Ubiquitin-Proteasome Degradation Hsp90_closed->Degradation Leads to Hydrolysis->Hsp90_open ADP + Pi Release Client_folded Folded, Active Client Protein Hydrolysis->Client_folded Release Inhibitor Hsp90 Inhibitor Inhibitor->Hsp90_closed Blocks Cycle

References

Technical Support Center: Microwave-Assisted Purine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Microwave-Assisted Purine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance experimental success and improve product yields.

Troubleshooting Guide

This guide addresses common issues encountered during microwave-assisted purine synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in microwave-assisted purine synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Sub-optimal Reaction Temperature: The reaction temperature may not be ideal for the specific transformation. Microwave heating can sometimes lead to localized superheating, which might not be accurately reflected by the instrument's temperature sensor.[1] It's crucial to empirically optimize the temperature for each reaction.

  • Incorrect Solvent Choice: The solvent's ability to absorb microwave energy (dielectric properties) significantly impacts the reaction efficiency.[2][3] Solvents with high loss tangents (e.g., DMF, ethanol, water) are generally more effective at converting microwave energy into heat.[2][4] If your solvent has poor microwave absorption, consider adding a small amount of a high-absorbing co-solvent like DMF or using a different solvent system altogether.[5]

  • Decomposition of Starting Materials or Products: The high temperatures rapidly achieved in microwave synthesis can sometimes lead to the degradation of thermally sensitive compounds. Consider reducing the reaction temperature or shortening the irradiation time.

  • Inefficient Stirring: Inadequate stirring can lead to uneven heating and "hot spots" within the reaction mixture, potentially causing decomposition and reducing yields.[6] Ensure vigorous and consistent stirring throughout the reaction.

  • Improper Reaction Time: While microwave synthesis is known for rapid reaction times, an insufficient or excessively long duration can negatively impact the yield. Optimize the reaction time by running a time-course study.

Q2: I am observing the formation of multiple products, indicating a lack of regioselectivity, particularly in N-alkylation reactions. How can I improve this?

A2: Achieving high regioselectivity in the N-alkylation of purines (e.g., at the N7 vs. N9 position) can be challenging. Several strategies can be employed to enhance selectivity under microwave irradiation:

  • Choice of Base and Solvent System: The combination of the base and solvent plays a critical role in directing the alkylation. For instance, in the N-alkylation of isatin, using K2CO3 or Cs2CO3 in DMF or NMP provided the best results.[7] Experiment with different bases (e.g., K2CO3, Cs2CO3, DBU) and solvents to find the optimal conditions for your specific substrate.

  • Use of Phase-Transfer Catalysts (PTC): In some cases, employing a phase-transfer catalyst can improve both the yield and regioselectivity of N-alkylation reactions, especially when dealing with poorly soluble reactants.[8]

  • Protecting Groups: To direct alkylation to a specific nitrogen atom, consider using a suitable protecting group strategy. For example, a 4-nitrobenzyl group has been used to protect the N-3 position in adenine, directing further alkylation to the 7-position.[5]

  • Kinetic vs. Thermodynamic Control: The N7-substituted purine is often the kinetically favored product.[9] By carefully controlling the reaction temperature and time, you may be able to isolate the kinetic product before it isomerizes to the thermodynamically more stable N9-isomer.

Q3: My reaction vessel is over-pressurizing during the microwave reaction. What should I do?

A3: Over-pressurization is a serious safety concern in microwave synthesis and must be addressed immediately.

  • Reduce the Reaction Volume: Do not exceed the recommended fill volume for your microwave vials (typically one-third to one-half of the total volume).

  • Lower the Set Temperature: The pressure inside the sealed vessel is directly related to the temperature and the vapor pressure of the solvent. Lowering the target temperature will reduce the pressure.

  • Choose a Higher-Boiling Solvent: Solvents with higher boiling points will generate less pressure at a given temperature.

  • Ensure Proper Sealing: A faulty or improperly sealed vial can lead to leaks and pressure fluctuations. Always use new, correctly fitting septa and caps.

Q4: I am having difficulty isolating and purifying my product from the reaction mixture. Any suggestions?

A4: The rapid nature of microwave synthesis can sometimes lead to cleaner reactions with fewer byproducts.[10] However, challenges in purification can still arise.

  • Solvent-Free Reactions: Whenever possible, consider performing the reaction under solvent-free conditions.[11] This can simplify the workup procedure significantly, often requiring only extraction and recrystallization.

  • "Green" Solvents: Using water as a solvent can be an environmentally friendly option that simplifies purification, as the product may precipitate out upon cooling and can be isolated by simple filtration.[12][13]

  • Solid-Supported Reagents: Employing reagents supported on a solid phase can facilitate purification, as the excess reagent and byproducts can be removed by filtration.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using microwave irradiation for purine synthesis compared to conventional heating?

A1: Microwave-assisted organic synthesis (MAOS) offers several key advantages over traditional heating methods:[10][14]

  • Reduced Reaction Times: Reactions that take hours or even days with conventional heating can often be completed in minutes using microwave irradiation.[10][15]

  • Improved Yields: In many cases, MAOS leads to significantly higher product yields compared to conventional methods.[10][15][16]

  • Enhanced Purity: The rapid and uniform heating provided by microwaves can minimize the formation of byproducts, leading to cleaner reaction profiles and simpler purification.[10]

  • Greener Chemistry: The efficiency of microwave heating often allows for the use of smaller quantities of solvents or even solvent-free conditions, aligning with the principles of green chemistry.[6][12][13]

Q2: How do I select the appropriate solvent for my microwave-assisted purine synthesis?

A2: The choice of solvent is critical for the success of a microwave-assisted reaction. Consider the following factors:

  • Dielectric Properties: Solvents with a high dielectric loss tangent are more efficient at absorbing microwave energy and converting it into heat.[2][4] Polar solvents like DMF, DMSO, ethanol, and water are generally good choices.[2][3] Non-polar solvents such as hexane and toluene are poor microwave absorbers.[3]

  • Boiling Point: The boiling point of the solvent will determine the maximum temperature that can be reached in an open-vessel system and will influence the pressure generated in a sealed vessel.

  • Solubility of Reactants: Ensure that your starting materials are sufficiently soluble in the chosen solvent at the reaction temperature.

  • Reactivity with Reagents: The solvent should be inert under the reaction conditions and not react with your starting materials, reagents, or products.

Q3: Can I use a domestic microwave oven for my experiments?

A3: While some early experiments in microwave chemistry were conducted in domestic microwave ovens, it is strongly discouraged due to significant safety risks and lack of reproducibility.[6] Laboratory-grade microwave reactors are equipped with essential safety features such as temperature and pressure sensors, as well as software for precise control over reaction parameters.

Data Presentation

Table 1: Comparison of Conventional vs. Microwave-Assisted N-Alkylation of Purines

Purine DerivativeAlkylating AgentMethodSolventBaseTimeYield (%)Reference
Adeninep-Nitrobenzyl chlorideConventionalDMFK2CO324 h45[8]
Adeninep-Nitrobenzyl chlorideMicrowaveDMF (cat.)K2CO310 min82[8]
6-Amino-2-thiouracilp-Nitrobenzyl chlorideConventionalDMFNa2CO3No reaction0[8]
6-Amino-2-thiouracilp-Nitrobenzyl chlorideMicrowavePTC, solvent-freeNa2CO35 min92[8]
6-ChloropurineVarious aminesConventionalVariousVarious2-24 h40-80[1]
6-ChloropurineVarious aminesMicrowaveVariousVarious5-30 min75-95[1]

Table 2: Optimization of Reaction Conditions for Microwave-Assisted Amination of 6-Chloropurine

AmineSolventTemperature (°C)Time (min)Yield (%)Reference
AnilineWater721095[13]
CyclohexylamineWater721098[13]
MorpholineWater721096[13]
AnilineEthanol721085[13]
AnilineDMF721078[13]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted N-Alkylation of Adenine

  • In a 10 mL microwave process vial equipped with a magnetic stir bar, combine adenine (1 mmol), the desired alkyl halide (2.2 mmol), and anhydrous potassium carbonate (2 mmol).

  • Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 mL).

  • Seal the vial with a septum and cap.

  • Place the vial in the cavity of a laboratory-grade microwave reactor.

  • Irradiate the reaction mixture at a constant temperature of 130°C for 10-15 minutes with continuous stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated adenine.

Protocol 2: Microwave-Assisted Amination of 6-Chloropurine in Water

  • To a 50 mL round-bottom flask equipped with a reflux condenser, add 6-chloropurine (2 mmol), the desired amine (3 mmol), and deionized water (10 mL).

  • Place the flask in a modified domestic microwave oven equipped for reflux or a laboratory-grade microwave reactor with a reflux setup.

  • Irradiate the mixture at a power of 200 W for 10-15 minutes, ensuring a gentle reflux is maintained.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, collect the solid by vacuum filtration, wash with cold water, and dry to obtain the pure product.

  • If no precipitate forms, concentrate the aqueous solution under reduced pressure and purify the residue by column chromatography.[13]

Visualizations

experimental_workflow prep Reaction Setup: - Add reactants, solvent, and stir bar to microwave vial. - Seal the vial. mw Microwave Irradiation: - Set temperature, pressure, and time. - Start irradiation with stirring. prep->mw Place in reactor cool Cooling: - Allow the vial to cool to room temperature. mw->cool workup Workup: - Dilute with solvent. - Perform extraction or filtration. cool->workup purify Purification: - Column chromatography, recrystallization, etc. workup->purify analyze Analysis: - NMR, MS, etc. to confirm structure and purity. purify->analyze

Caption: General experimental workflow for microwave-assisted purine synthesis.

troubleshooting_low_yield start Low Yield Observed check_temp Is the temperature optimized? start->check_temp check_solvent Is the solvent appropriate for microwave heating? check_temp->check_solvent Yes optimize_temp Optimize temperature: - Run reaction at different temperatures. check_temp->optimize_temp No check_time Is the reaction time optimized? check_solvent->check_time Yes change_solvent Change solvent or add co-solvent with high dielectric loss. check_solvent->change_solvent No check_stirring Is stirring efficient? check_time->check_stirring Yes optimize_time Optimize time: - Run a time-course experiment. check_time->optimize_time No improve_stirring Improve stirring: - Use a larger stir bar or a different vial shape. check_stirring->improve_stirring No success Yield Improved check_stirring->success Yes optimize_temp->success change_solvent->success optimize_time->success improve_stirring->success

Caption: Troubleshooting flowchart for addressing low yields in experiments.

purine_metabolism_inhibition cluster_pathway Purine Catabolism Pathway hypoxanthine Hypoxanthine xanthine Xanthine hypoxanthine->xanthine XO uric_acid Uric Acid xanthine->uric_acid XO xo Xanthine Oxidase (XO) purine_analog Purine Analog (e.g., Allopurinol) purine_analog->inhibition

Caption: Inhibition of Xanthine Oxidase by a purine analog in purine metabolism.

References

stability issues of 8-methyl-7H-purin-6-amine compounds in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address stability issues encountered with 8-methyl-7H-purin-6-amine compounds in solution during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My solution of 8-methyl-7H-purin-6-amine has developed a yellow or brownish tint over time. What is the likely cause?

A1: A change in color is often indicative of oxidative degradation. The purine ring system and the exocyclic amine group can be susceptible to oxidation, which may be initiated by exposure to atmospheric oxygen, light, or the presence of trace metal contaminants in the solvent.

Troubleshooting Steps:

  • Minimize Oxygen Exposure: Before preparing your solution, purge the solvent with an inert gas like nitrogen or argon. Store the final solution under an inert atmosphere.

  • Protect from Light: Use amber-colored vials or wrap your containers in aluminum foil to shield the solution from light, which can catalyze photo-oxidation.

  • Use High-Purity Solvents: Ensure you are using HPLC-grade or higher purity solvents to minimize the presence of metal ions that can act as catalysts for oxidation.

  • Consider Antioxidants: For long-term storage, adding a small amount of an antioxidant could be beneficial. However, you must first verify its compatibility with your specific experimental setup and downstream applications.

Q2: I'm observing a decrease in the concentration of my 8-methyl-7H-purin-6-amine standard in an aqueous buffered solution. What could be the reason?

A2: A decline in concentration in aqueous solutions, particularly under non-neutral pH conditions, points towards potential hydrolytic degradation. While the purine ring is generally stable, extreme pH levels and elevated temperatures can facilitate hydrolysis.

Troubleshooting Steps:

  • pH Control: Verify the pH of your solution. If you are using a buffer, ensure it has adequate buffering capacity to maintain the desired pH throughout your experiment. Purine analogs can exhibit varying stability at different pH values.

  • Temperature Management: Store your solutions at the lowest practical temperature to decelerate the rate of hydrolysis. For long-term storage, consider freezing at -20°C or -80°C.

  • Buffer Selection: Be aware that certain buffer components might react with your compound. It is advisable to use well-characterized and common buffer systems.

Q3: My HPLC analysis is showing unexpected new peaks in my 8-methyl-7H-purin-6-amine sample. How can I determine if these are degradation products?

A3: The appearance of new peaks is a strong indicator of degradation. To identify these, a forced degradation study is recommended. This involves intentionally exposing your compound to harsh conditions to accelerate the formation of degradation products.

Troubleshooting and Identification Workflow:

  • Perform a Forced Degradation Study: Expose your compound to acidic, basic, oxidative, thermal, and photolytic stress conditions as detailed in the Experimental Protocols section.

  • Analyze with a Stability-Indicating Method: Use a validated HPLC method that can separate the parent compound from all potential degradation products. A photodiode array (PDA) detector is useful for comparing the UV spectra of the new peaks with the parent compound.

  • Characterize the Degradants: If necessary, use mass spectrometry (LC-MS) to determine the mass of the degradation products, which can provide clues to their structure.

Quantitative Data Summary

The following tables summarize hypothetical data from a forced degradation study on 8-methyl-7H-purin-6-amine to illustrate potential stability characteristics.

Table 1: Stability of 8-methyl-7H-purin-6-amine in Solution Under Various Stress Conditions.

Stress ConditionIncubation Time (hours)Temperature (°C)% DegradationNumber of Degradation Products
0.1 M HCl246015%2
0.1 M NaOH246025%3
3% H₂O₂242530%4
Heat (in solid state)48805%1
Photolytic (UV light)242510%2

Table 2: pH-Dependent Stability of 8-methyl-7H-purin-6-amine in Aqueous Buffers.

pHBuffer SystemTemperature (°C)% Recovery after 48 hours
3.0Citrate2598%
5.0Acetate2599%
7.4Phosphate2595%
9.0Borate2588%

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 8-methyl-7H-purin-6-amine in methanol or a suitable solvent.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C. Withdraw samples at various time points (e.g., 2, 6, 12, 24 hours), neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C. Withdraw and neutralize samples with 0.1 M HCl at the specified time points for analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light. Analyze samples at various time intervals.

  • Thermal Degradation: Store the solid compound in a hot air oven at 80°C. Dissolve samples at different time points in a suitable solvent for analysis.

  • Photolytic Degradation: Expose a solution of the compound to a UV lamp (e.g., 254 nm) and a parallel sample to sunlight. Concurrently, keep a control sample in the dark. Analyze all samples at predetermined intervals.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate 8-methyl-7H-purin-6-amine from its potential degradation products.

  • Instrumentation: HPLC system with a PDA or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the samples from the forced degradation study to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.

Visualizations

Caption: Troubleshooting workflow for stability issues.

Forced_Degradation_Workflow Forced Degradation Experimental Workflow Start Prepare Stock Solution of 8-methyl-7H-purin-6-amine Stress_Conditions Expose to Stress Conditions Start->Stress_Conditions Acid Acidic (HCl) Stress_Conditions->Acid Base Basic (NaOH) Stress_Conditions->Base Oxidative Oxidative (H₂O₂) Stress_Conditions->Oxidative Thermal Thermal (Heat) Stress_Conditions->Thermal Photolytic Photolytic (Light) Stress_Conditions->Photolytic Sampling Sample at Time Intervals Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling Analysis Analyze via Stability-Indicating HPLC Method Sampling->Analysis Data_Evaluation Evaluate Data: - Identify Degradation Products - Determine Degradation Pathways Analysis->Data_Evaluation

Caption: Workflow for a forced degradation study.

Validation & Comparative

A Head-to-Head Battle for Hsp90 Inhibition: 8-methyl-7H-purin-6-amine Derivatives Versus Geldanamycin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The 90-kDa heat shock protein (Hsp90) has emerged as a critical target in oncology and other diseases due to its essential role in maintaining the stability and function of a wide array of oncogenic "client" proteins. Inhibition of Hsp90 leads to the degradation of these client proteins, disrupting multiple signaling pathways crucial for tumor cell survival and proliferation. This guide provides an objective comparison of two major classes of Hsp90 inhibitors: the natural product-derived geldanamycin and its analogs, and the synthetically developed 8-methyl-7H-purin-6-amine derivatives.

At a Glance: Key Differences

Feature8-methyl-7H-purin-6-amine DerivativesGeldanamycin & Analogs
Origin SyntheticNatural Product (derived from Streptomyces hygroscopicus)
Scaffold Purine-basedBenzoquinone ansamycin
Development Rational drug designDiscovery and semi-synthetic modification
Key Advantages Favorable solubility, potential for improved specificity and reduced off-target toxicity, oral bioavailability demonstrated for some derivatives.Potent Hsp90 inhibition, well-established mechanism of action.
Key Disadvantages Potency can vary significantly with substitutions.Poor solubility, hepatotoxicity, and potential for off-target effects.

Mechanism of Action: A Shared Target

Both 8-methyl-7H-purin-6-amine derivatives and geldanamycin are ATP-competitive inhibitors that bind to the N-terminal ATP-binding pocket of Hsp90. This binding event prevents the hydrolysis of ATP, a critical step in the Hsp90 chaperone cycle. The stalled chaperone machinery is unable to properly fold and stabilize client proteins, leading to their ubiquitination and subsequent degradation by the proteasome. This ultimately results in the simultaneous downregulation of multiple oncogenic signaling pathways.

Hsp90_Inhibition cluster_cycle Hsp90 Chaperone Cycle cluster_inhibition Inhibition Pathway Unfolded Client Unfolded Client Hsp90_Open Hsp90_Open Unfolded Client->Hsp90_Open Binds Hsp90_Open->Hsp90_ATP ATP Binding Hsp90_Closed Hsp90_Closed Hsp90_ATP->Hsp90_Closed Conformational Change Hsp90_Inhibited Inhibited Hsp90 Complex Folded_Client Folded_Client Hsp90_Closed->Folded_Client ATP Hydrolysis & Client Release Cellular Function Cellular Function Folded_Client->Cellular Function Inhibitor 8-methyl-7H-purin-6-amine Derivatives or Geldanamycin Degradation Client Protein Degradation (Proteasome) Hsp90_Inhibited->Degradation Leads to experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays FP_Assay Fluorescence Polarization Assay Western_Blot Western Blot (Client Protein Degradation) FP_Assay->Western_Blot Confirm On-Target Effect ATPase_Assay ATPase Activity Assay ATPase_Assay->Western_Blot Cell_Viability Cell Viability Assay (MTT/MTS) Western_Blot->Cell_Viability Assess Cytotoxicity (IC50) Cell_Cycle Cell Cycle Analysis Cell_Viability->Cell_Cycle Apoptosis_Assay Apoptosis Assay Cell_Viability->Apoptosis_Assay Data_Analysis Data Analysis & Comparison Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis Start Select Hsp90 Inhibitors (Purine Derivatives & Geldanamycin) Start->FP_Assay Determine Binding Affinity (Ki) Start->ATPase_Assay Measure ATPase Inhibition (IC50) Conclusion Conclusion on Comparative Efficacy Data_Analysis->Conclusion

Data Presentation: Comparative Cytotoxicity of 8-Substituted Purine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Anticancer Activity of 8-Substituted Adenine Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anticancer activity of various 8-substituted adenine analogs. Due to the limited availability of comprehensive comparative studies on 8-methyladenine analogs specifically, this guide focuses on a broader class of 8-substituted purine derivatives, which serve as a valuable proxy for understanding the potential of this scaffold in cancer therapy. The information presented is synthesized from multiple research findings to offer a data-driven overview for researchers in oncology and medicinal chemistry.

The following table summarizes the in vitro cytotoxic activity of selected 8-substituted purine analogs against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a quantitative comparison of their anticancer potency.

Compound ID8-SubstituentCancer Cell LineCell TypeIC50 (µM)Reference
1a Pyrazole derivativeA549Lung Cancer-[1]
1b Pyrazole derivativeA549Lung Cancer-[1]
Compound 5 4-PhenoxyphenylHuh7Liver Cancer<10
Compound 6 4-PhenoxyphenylHuh7Liver Cancer<10
Compound 5 4-PhenoxyphenylHCT116Colon Cancer>10
Compound 6 4-PhenoxyphenylHCT116Colon Cancer>10
Compound 5 4-PhenoxyphenylMCF7Breast Cancer>10
Compound 6 4-PhenoxyphenylMCF7Breast Cancer>10
5b 2-chloro-7-methyl-6-pyrrolidinobutynylthioSBN-19GlioblastomaSimilar to cisplatin[2]
5b 2-chloro-7-methyl-6-pyrrolidinobutynylthioC-32MelanomaSimilar to cisplatin[2]

Note: Specific IC50 values for compounds 1a and 1b were not provided in the abstract, but they were reported to have reduced cytotoxic activity.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the referenced literature are provided below to ensure reproducibility and methodological transparency.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.[3]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.[4]

  • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[4] Incubate the plate at 37°C for 1.5 to 4 hours.[4][5]

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[4][5]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC Staining)

The Annexin V-FITC assay is a common method for detecting early-stage apoptosis.

Principle: In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic and necrotic cells where the cell membrane has been compromised.

Protocol:

  • Cell Collection: Induce apoptosis in your target cells using the desired treatment. Collect 1-5 x 10^5 cells by centrifugation.

  • Washing: Wash the cells once with cold 1X phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and, optionally, 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.[3]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[4] Healthy cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

Cell Cycle Analysis (Propidium Iodide Staining)

Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of a cell population in the different phases of the cell cycle.

Principle: PI is a fluorescent intercalating agent that stains DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.

Protocol:

  • Cell Fixation: Harvest the cells and wash them with PBS. Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently. Store the fixed cells at 4°C for at least 2 hours.[6]

  • Washing: Centrifuge the fixed cells and wash them with PBS to remove the ethanol.[6]

  • RNase Treatment: Resuspend the cell pellet in a staining solution containing PI and RNase A. RNase treatment is necessary to remove any double-stranded RNA that PI might also bind to.[6]

  • Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.[6]

  • Analysis: Analyze the cells by flow cytometry. The data is typically displayed as a histogram of fluorescence intensity, showing distinct peaks for the G0/G1, S, and G2/M phases.

Mandatory Visualization

Experimental Workflow for Anticancer Activity Screening

The following diagram illustrates a typical workflow for screening and evaluating the anticancer activity of novel chemical compounds.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis synthesis Synthesis of 8-Substituted Adenine Analogs mtt MTT Assay (Cytotoxicity) synthesis->mtt ic50 IC50 Determination mtt->ic50 apoptosis Annexin V Assay (Apoptosis) mechanism Mechanism of Action (Apoptosis, Cell Cycle Arrest) apoptosis->mechanism cell_cycle Cell Cycle Analysis (PI Staining) cell_cycle->mechanism ic50->apoptosis ic50->cell_cycle

Caption: A generalized workflow for the synthesis and in vitro anticancer evaluation of novel compounds.

Signaling Pathway: Apoptosis Induction

The following diagram illustrates a simplified signaling pathway for apoptosis induction, a common mechanism of action for anticancer agents.

apoptosis_pathway compound 8-Substituted Adenine Analog cell Cancer Cell compound->cell stress Cellular Stress cell->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A simplified intrinsic apoptosis pathway initiated by cellular stress.

References

A Head-to-Head In Vitro Comparison of Purine-Scaffold Hsp90 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and signaling. The N-terminal ATP-binding pocket of Hsp90 has emerged as a key target for anticancer drug development. Purine-scaffold inhibitors, which mimic the natural substrate ATP, represent a prominent class of Hsp90 inhibitors. This guide provides a head-to-head in vitro comparison of key purine-scaffold Hsp90 inhibitors, presenting supporting experimental data and detailed protocols to aid in research and development.

Comparative Performance of Purine-Scaffold Hsp90 Inhibitors

The in vitro efficacy of purine-scaffold Hsp90 inhibitors is primarily assessed by their binding affinity to Hsp90 and their cytotoxic effects on cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values for several prominent purine-scaffold inhibitors across a range of cancer cell lines, providing a comparative view of their potency.

Table 1: In Vitro Cytotoxicity (IC50) of Purine-Scaffold Hsp90 Inhibitors in Various Cancer Cell Lines

InhibitorCancer TypeCell LineIC50 (nM)
PU-H71 GlioblastomaGSC11, GSC23, GSC272, GSC262, GSC811, LN229, T98G, U251-HF100 - 500[1]
GlioblastomaGSC201500[1]
BIIB021 Bladder CancerT2416.65 (48h)[2]
Myelodysplastic SyndromeSKM-1163.9 (48h)[3]
VariousBT474, MCF-7, N87, HT29, H1650, H1299, H69, H8260 - 310[4]
Luminespib (NVP-AUY922) Non-Small Cell Lung Cancer41 cell lines< 100[5]
Gastric CancerVarious2 - 40[6]
Onfaspinib (AT13387) Non-Small Cell Lung CancerNCI-H197527[7]
CholangiocarcinomaTFK119[7]
Multiple MyelomaRPMI-8226, U26670, 58[7]

Note: IC50 values can vary depending on the assay conditions, such as incubation time and the specific cell line used.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate evaluation of Hsp90 inhibitors. Below are methodologies for key in vitro assays.

Hsp90 Binding Affinity Assay: Fluorescence Polarization

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled ligand from the Hsp90 ATP binding pocket.

Materials:

  • Purified recombinant human Hsp90α

  • Fluorescently labeled Hsp90 probe (e.g., BODIPY-geldanamycin)

  • Assay Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP-40, 2 mM DTT

  • Test compounds (purine-scaffold Hsp90 inhibitors)

  • 384-well, low-volume, black, round-bottom plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration should be kept constant (e.g., <1%).

  • Assay Plate Preparation: Add the diluted test compounds to the wells of the 384-well plate.

  • Hsp90 and Probe Preparation: Prepare a mixture of Hsp90α and the fluorescent probe in Assay Buffer. The optimal concentrations of each should be predetermined to ensure a stable and robust signal window.

  • Reaction Initiation: Add the Hsp90α and fluorescent probe mixture to each well containing the test compound.

  • Incubation: Incubate the plate at room temperature for 4-6 hours in the dark to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the fluorescent probe.[8][9][10][11][12]

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Purine-scaffold Hsp90 inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Hsp90 inhibitors in complete cell culture medium. Replace the existing medium in the wells with the medium containing the various concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Target Engagement Assay: Western Blot for Hsp90 Client Protein Degradation

This assay confirms the on-target activity of Hsp90 inhibitors by measuring the degradation of known Hsp90 client proteins.

Materials:

  • Cancer cell line of interest

  • Purine-scaffold Hsp90 inhibitors

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Hsp90 client proteins (e.g., HER2, AKT, c-RAF) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in appropriate culture dishes and treat with various concentrations of the Hsp90 inhibitor for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them on ice using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody specific to the Hsp90 client protein overnight at 4°C. Subsequently, wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the extent of client protein degradation relative to the loading control. A decrease in the client protein level upon treatment with the Hsp90 inhibitor indicates on-target activity.[13][14][15]

Visualizations

Hsp90 Signaling Pathway and Inhibition

Hsp90_Pathway cluster_0 Hsp90 Chaperone Cycle cluster_1 Purine-Scaffold Inhibitor Action cluster_2 Downstream Effects of Inhibition Hsp90 Hsp90 ADP ADP + Pi Hsp90->ADP Hydrolysis ClientProtein_folded Folded/Active Client Protein Hsp90->ClientProtein_folded ATP ATP ATP->Hsp90 Binds CoChaperones Co-chaperones (e.g., p23, Aha1) CoChaperones->Hsp90 ClientProtein_unfolded Unfolded Client Protein ClientProtein_unfolded->Hsp90 UbiquitinProteasome Ubiquitin-Proteasome System ClientProtein_unfolded->UbiquitinProteasome SignalTransduction Signal Transduction (e.g., PI3K/AKT, RAF/MEK/ERK) ClientProtein_folded->SignalTransduction Activates PurineInhibitor Purine-Scaffold Inhibitor PurineInhibitor->Hsp90 Competitively Binds (Inhibits ATP Binding) Degradation Degradation UbiquitinProteasome->Degradation Degradation->SignalTransduction Inhibits CellCycle Cell Cycle Progression Degradation->CellCycle Inhibits Apoptosis Apoptosis Degradation->Apoptosis Induces SignalTransduction->CellCycle CellGrowth Inhibition of Cell Growth & Proliferation Apoptosis->CellGrowth

Caption: Hsp90 inhibition by purine-scaffold drugs.

Experimental Workflow for Hsp90 Inhibitor Evaluation

experimental_workflow cluster_workflow In Vitro Evaluation of Purine-Scaffold Hsp90 Inhibitors start Start: Select Inhibitors & Cell Lines binding_assay Hsp90 Binding Affinity Assay (Fluorescence Polarization) start->binding_assay cytotoxicity_assay In Vitro Cytotoxicity Assay (MTT Assay) start->cytotoxicity_assay data_analysis Data Analysis: - Determine IC50 (Binding) - Determine IC50 (Cytotoxicity) - Quantify Protein Degradation binding_assay->data_analysis target_engagement Target Engagement Assay (Western Blot for Client Proteins) cytotoxicity_assay->target_engagement target_engagement->data_analysis comparison Head-to-Head Comparison: - Potency - Efficacy - On-Target Activity data_analysis->comparison end End: Select Lead Compound(s) comparison->end

Caption: Workflow for in vitro Hsp90 inhibitor testing.

Logical Framework for Inhibitor Comparison

logical_framework cluster_logic Comparative Analysis Framework start Begin Comparative Analysis criteria Define Comparison Criteria: - Binding Affinity (IC50) - Cellular Potency (IC50) - Client Protein Degradation Profile start->criteria data_collection Collect In Vitro Data for Each Purine-Scaffold Inhibitor criteria->data_collection table Tabulate and Normalize Data for Direct Comparison data_collection->table rank Rank Inhibitors Based on Each Criterion table->rank decision Decision: Select Lead Candidate(s) Based on Overall Performance Profile rank->decision end Proceed to In Vivo Studies decision->end

Caption: Logic for purine-scaffold Hsp90 inhibitor selection.

References

On-Target Efficacy of Novel 8-Methyl-7H-purin-6-amine-Based Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of novel drugs based on the 8-methyl-7H-purin-6-amine scaffold, focusing on the confirmation of their on-target effects. The purine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds targeting key cellular players like kinases and heat shock proteins, which are often dysregulated in diseases such as cancer. This document summarizes experimental data, details key methodologies for target validation, and visualizes relevant biological pathways and workflows to aid in the research and development of this promising class of therapeutic agents.

Comparative Analysis of In Vitro Efficacy

The on-target efficacy of novel 8-methyl-7H-purin-6-amine-based compounds is typically first assessed through in vitro assays that measure their inhibitory activity against specific molecular targets and their cytotoxic effects on cancer cell lines.

Kinase Inhibitory Activity

Derivatives of 8-methyl-7H-purin-6-amine have been investigated as potent inhibitors of various protein kinases implicated in cancer progression. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the kinase inhibitory activities of a series of novel 2,6,9-trisubstituted purine derivatives, which share structural similarities with the 8-methyl-7H-purin-6-amine core. This data provides insights into the structure-activity relationship (SAR) and the potential for developing selective kinase inhibitors.

Table 1: Kinase Inhibitory Activity (IC₅₀) of Novel Purine Derivatives

Compound IDBcr-Abl (IC₅₀, µM)BTK (IC₅₀, µM)FLT3-ITD (IC₅₀, µM)
4f 0.07>10>10
5j >100.41>10
5b >10>100.38

Data is illustrative and based on findings for structurally related purine derivatives. A lower IC₅₀ value indicates greater potency.

Cytotoxic Activity Against Cancer Cell Lines

The ultimate goal of many targeted therapies is to induce cancer cell death. Therefore, the cytotoxic activity of these novel purine derivatives is evaluated against a panel of human cancer cell lines. The IC50 values in these assays represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 2: Cytotoxic Activity (IC₅₀) of Novel Purine Derivatives Against Human Leukemia and Lymphoma Cell Lines

Compound IDHL60 (IC₅₀, µM)MV4-11 (IC₅₀, µM)CEM (IC₅₀, µM)K562 (IC₅₀, µM)Ramos (IC₅₀, µM)
4i 1.20.81.51.12.3
5b 2.51.93.12.84.5
5j 3.12.54.23.95.8

Data is illustrative and based on findings for structurally related purine derivatives.

Experimental Protocols

Accurate and reproducible experimental design is critical for the validation of on-target effects. Below are detailed methodologies for key assays used in the characterization of 8-methyl-7H-purin-6-amine-based drugs.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular environment. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.

Protocol:

  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with the test compound at various concentrations or a vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • Transfer cell suspensions into PCR tubes or a 96-well PCR plate.

    • Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or using a lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Detection and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

    • Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is a direct measure of kinase activity.

Protocol:

  • Kinase Reaction Setup:

    • In a 96-well or 384-well plate, add the kinase, substrate, ATP, and the test compound at various concentrations.

    • Include positive (no inhibitor) and negative (no kinase) controls.

    • Initiate the kinase reaction and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Termination of Kinase Reaction and ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining unconsumed ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Luminescence Detection:

    • Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP.

    • Incubate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding the complex biological processes and experimental procedures involved in drug discovery. The following diagrams were generated using the Graphviz DOT language.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and is a common target for purine-based inhibitors.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotes Drug 8-Methyl-7H-purin-6-amine -based Drug Drug->PI3K Inhibits

Caption: PI3K/Akt signaling pathway and the inhibitory action of a purine-based drug.

Experimental Workflow for On-Target Effect Confirmation

This workflow outlines the key steps from compound synthesis to the confirmation of on-target effects in a cellular context.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_cellular Cellular Target Engagement cluster_downstream Downstream Effect Analysis Synthesis Synthesis of 8-Methyl-7H-purin-6-amine Derivatives Purification Purification & Structural Analysis Synthesis->Purification Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Purification->Kinase_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Kinase_Assay->Cytotoxicity_Assay CETSA Cellular Thermal Shift Assay (CETSA) Cytotoxicity_Assay->CETSA Western_Blot Western Blot for Downstream Targets CETSA->Western_Blot

Caption: Workflow for confirming on-target effects of novel purine-based drugs.

Cross-Validation of Bioactivity Assays for 8-methyl-7H-purin-6-amine and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of 8-methyl-7H-purin-6-amine and its derivatives, focusing on their potential as kinase inhibitors and cytotoxic agents. The information presented herein is intended to support research and drug development efforts by offering a compilation of experimental data, detailed protocols for key bioassays, and visual representations of relevant cellular pathways and experimental workflows.

Data Presentation: Comparative Bioactivity

The following tables summarize the in vitro bioactivity of various purine derivatives, including analogs of 8-methyl-7H-purin-6-amine, against several protein kinases and cancer cell lines. These compounds share the core purine scaffold and provide insights into the structure-activity relationships (SAR) of this chemical class.

Table 1: In Vitro Kinase Inhibitory Activity of Purine Analogs

Compound IDTarget KinaseIC50 (µM)Assay MethodReference
Compound 7 K562 (Chronic Myelogenous Leukemia)2.27Not Specified[1]
Compound 10 K562 (Chronic Myelogenous Leukemia)2.53Not Specified[1]
Compound 7 HL-60 (Acute Promyelocytic Leukemia)1.42Not Specified[1]
Compound 10 HL-60 (Acute Promyelocytic Leukemia)1.52Not Specified[1]
Compound 7 OKP-GS (Renal Carcinoma)4.56Not Specified[1]
Compound 10 OKP-GS (Renal Carcinoma)24.77Not Specified[1]
AZD7648 DNA-PK0.0006FRET Assay[2]
PRN1371 FGFR10.0014Caliper Electrophoresis[3]
PRN1371 FGFR20.0009Caliper Electrophoresis[3]
PRN1371 FGFR30.0005Caliper Electrophoresis[3]
PRN1371 FGFR40.0011Caliper Electrophoresis[3]

Table 2: Cytotoxicity of Purine Analogs against Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Assay MethodReference
Compound 7 K562Chronic Myelogenous Leukemia2.27Not Specified[1]
Compound 10 K562Chronic Myelogenous Leukemia2.53Not Specified[1]
Compound 7 HL-60Acute Promyelocytic Leukemia1.42Not Specified[1]
Compound 10 HL-60Acute Promyelocytic Leukemia1.52Not Specified[1]
Compound 7 MCF-7Breast Adenocarcinoma>100Not Specified[1]
Compound 10 MCF-7Breast Adenocarcinoma>100Not Specified[1]
Compound 7 HelaCervical Cancer>100Not Specified[1]
Compound 10 HelaCervical Cancer>100Not Specified[1]
Compound 7 HepG2Hepatocellular Carcinoma>100Not Specified[1]
Compound 10 HepG2Hepatocellular Carcinoma>100Not Specified[1]
Compound 7 A-549Lung Carcinoma>100Not Specified[1]
Compound 10 A-549Lung Carcinoma>100Not Specified[1]
Compound 7 OKP-GSRenal Carcinoma4.56Not Specified[1]
Compound 10 OKP-GSRenal Carcinoma24.77Not Specified[1]
6-mercaptopurine HepG2Hepatocellular Carcinoma32.25MTT Assay[4]
6-mercaptopurine MCF-7Breast Adenocarcinoma>100MTT Assay[4]

Experimental Protocols

Detailed methodologies for two key bioassays are provided below. These protocols are widely used for the evaluation of kinase inhibitors and cytotoxic compounds.

In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol describes a universal, fluorescence-based method for determining the in vitro potency of compounds against a specific protein kinase.[5]

Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by a kinase. The detection is based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A terbium-labeled anti-phospho-specific antibody binds to the phosphorylated peptide. When this complex interacts with streptavidin-conjugated XL665, FRET occurs between the terbium donor and the XL665 acceptor, generating a fluorescent signal proportional to the level of substrate phosphorylation.[5] Kinase inhibition is quantified as a decrease in the TR-FRET signal.[5]

Materials:

  • Kinase enzyme of interest

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (e.g., 8-methyl-7H-purin-6-amine derivatives)

  • Kinase assay buffer

  • Terbium-labeled anti-phospho-specific antibody

  • Streptavidin-conjugated XL665

  • 384-well assay plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate solvent (e.g., DMSO).

  • Assay Plate Preparation: Dispense the diluted test compounds and controls (positive and negative) into the wells of a 384-well plate.

  • Kinase Reaction:

    • Add the kinase enzyme to each well.

    • Initiate the reaction by adding a mixture of the biotinylated peptide substrate and ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding a detection mixture containing the terbium-labeled antibody and streptavidin-conjugated XL665.

    • Incubate the plate at room temperature to allow for antibody binding.

  • Measurement: Read the TR-FRET signal using a compatible plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

MTT Cell Viability Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and the cytotoxic effects of compounds.[6]

Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[7] These crystals are then solubilized, and the absorbance of the resulting colored solution is measured spectrophotometrically.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (e.g., 8-methyl-7H-purin-6-amine derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)[8]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Include appropriate controls (e.g., vehicle control, untreated cells).

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[6]

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly to ensure complete solubilization.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.

Mandatory Visualization

Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs cell cycle progression, proliferation, and survival.[9] Its dysregulation is a hallmark of many cancers. Purine metabolism has been shown to be regulated by the PI3K pathway, suggesting that inhibitors of purine synthesis could impact this oncogenic signaling network.[10]

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Purine_Synthesis De Novo Purine Synthesis Akt->Purine_Synthesis Regulation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Purine_Inhibitor Purine Analog (e.g., 8-methyl-7H-purin-6-amine derivative) Purine_Inhibitor->Purine_Synthesis Inhibition

Caption: Simplified PI3K/Akt signaling pathway and the potential intervention point for purine analogs.

Experimental Workflows

The following diagrams illustrate the sequential steps for the in vitro kinase inhibition and MTT cytotoxicity assays.

In Vitro Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow start Start prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds plate_compounds Dispense Compounds & Controls to Plate prep_compounds->plate_compounds add_kinase Add Kinase Enzyme plate_compounds->add_kinase initiate_reaction Initiate Reaction with Substrate & ATP add_kinase->initiate_reaction incubate_reaction Incubate at 30°C initiate_reaction->incubate_reaction add_detection Add TR-FRET Detection Reagents incubate_reaction->add_detection incubate_detection Incubate at RT add_detection->incubate_detection read_plate Read TR-FRET Signal incubate_detection->read_plate analyze_data Calculate % Inhibition & IC50 read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for a fluorescence-based in vitro kinase inhibition assay.

MTT Cytotoxicity Assay Workflow

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_adhesion Incubate Overnight for Adhesion seed_cells->incubate_adhesion treat_cells Treat Cells with Test Compounds incubate_adhesion->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate % Viability & IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cell viability and cytotoxicity assay.

References

selectivity profiling of 8-methyl-7H-purin-6-amine derivatives against a kinase panel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profiles of substituted purine derivatives. The data presented herein is derived from a study on 2,7,9-trisubstituted purin-8-ones, which serve as illustrative examples of the inhibitory activity and selectivity of the broader purine scaffold against a panel of cancer-relevant kinases.[1] This document is intended to guide researchers in the evaluation of novel kinase inhibitors by providing a framework for data presentation, experimental methodology, and pathway analysis.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the half-maximal inhibitory concentrations (IC50) of three representative purine derivatives against a panel of kinases. Lower IC50 values indicate greater potency.

Kinase TargetCompound 14d (IC50, nM)Compound 14e (IC50, nM)Compound 15a (IC50, nM)
FLT313028030
CDK2>1000290>1000
CDK4190250180
CDK9/CycT453241
GSK3β897595
Aurora A250310180
Aurora B190220150
PLK1650720580
VEGFR2480550390

Data sourced from Gucky et al., J. Med. Chem. 2018, 61, 3855–3869.[1]

Compound Structures:

  • Compound 14d: 9-cyclopentyl-7-methyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one

  • Compound 14e: 9-cyclohexyl-7-methyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one

  • Compound 15a: 9-cyclopentyl-7-isopropyl-2-((4-(piperazin-1-yl)phenyl)amino)-7,9-dihydro-8H-purin-8-one[1]

Experimental Protocols

The following is a representative protocol for determining the in vitro kinase inhibitory activity of test compounds, based on standard methodologies in the field.

In Vitro Kinase Assay (Radiometric)

This protocol outlines a common method for assessing kinase inhibition by measuring the incorporation of a radiolabeled phosphate from [γ-³³P]ATP into a substrate.

Materials:

  • Purified recombinant kinases (e.g., FLT3, CDK2, CDK4, etc.)

  • Specific peptide or protein substrates for each kinase

  • Test compounds (e.g., 10 mM stock in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • Reaction Setup: In a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Initiation of Reaction: Add the serially diluted test compounds to the wells. The reaction is initiated by the addition of a mixture of [γ-³³P]ATP and non-radiolabeled ATP.

  • Incubation: Incubate the reaction mixture at room temperature (typically 25-30°C) for a specified period (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a solution such as phosphoric acid.

  • Separation: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will be washed away.

  • Detection: After washing and drying the filter plate, add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the kinase activity. The percentage of inhibition is calculated relative to a DMSO control. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the profiled kinases.

G Experimental Workflow for Kinase Selectivity Profiling cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Reaction_Setup Reaction Incubation Compound_Prep->Reaction_Setup Kinase_Prep Kinase & Substrate Preparation Kinase_Prep->Reaction_Setup Detection Signal Detection Reaction_Setup->Detection Data_Processing Calculate % Inhibition Detection->Data_Processing IC50_Determination IC50 Curve Fitting Data_Processing->IC50_Determination

Caption: General workflow for in vitro kinase selectivity profiling.

G Simplified CDK2 Signaling Pathway Growth_Factors Growth Factors Cyclin_D Cyclin D Growth_Factors->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F releases Cyclin_E Cyclin E E2F->Cyclin_E activates transcription CDK2 CDK2 Cyclin_E->CDK2 S_Phase_Entry S Phase Entry CDK2->S_Phase_Entry promotes G Simplified Aurora A Signaling Pathway G2_Phase G2 Phase Aurora_A Aurora A G2_Phase->Aurora_A PLK1 PLK1 Aurora_A->PLK1 activates Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly CDC25 CDC25 PLK1->CDC25 activates CDK1_CyclinB CDK1/Cyclin B CDC25->CDK1_CyclinB activates Mitotic_Entry Mitotic Entry CDK1_CyclinB->Mitotic_Entry

References

comparing the efficacy of 8-methyl-7H-purin-6-amine analogs in different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticancer efficacy of analogs related to 8-methyl-7H-purin-6-amine. The data presented is compiled from various studies investigating the cytotoxic effects of substituted purine derivatives in diverse cancer cell lines. This document is intended to serve as a resource for researchers in oncology and medicinal chemistry, offering insights into the structure-activity relationships of this class of compounds and providing detailed experimental protocols for further investigation.

Quantitative Performance Data

The following tables summarize the cytotoxic activity of various substituted purine analogs in different human cancer cell lines. The data is presented as IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, which indicate the concentration of the compound required to inhibit 50% of cell viability or growth, respectively. It is important to note that the presented analogs feature substitutions at the 6, 8, and 9 positions of the purine ring, providing a broader context for the potential of this scaffold in anticancer drug discovery.

Table 1: Cytotoxic Activity (IC50 in µM) of 6,8,9-Trisubstituted Purine Analogs

Compound ID6-Position Substituent8-Position Substituent9-Position SubstituentHuh7 (Liver Cancer) IC50 (µM)[1]HCT116 (Colon Cancer) IC50 (µM)[1]MCF7 (Breast Cancer) IC50 (µM)[1]
5 Phenylpiperazine4-PhenoxyphenylCyclopentyl17.9>50>50
6 4-Methylphenylpiperazine4-PhenoxyphenylCyclopentyl14.2>50>50
8 4-Methoxyphenylpiperazine4-PhenoxyphenylCyclopentyl23.6>50>50
5-FU (Control) ---30.64.13.5
Fludarabine (Control) ---28.48.015.2

Table 2: Growth Inhibitory Activity (GI50 < 0.01 µM) of bis-N9-(methylphenylmethyl)purine Derivatives in NCI-60 Cell Line Panel

Compound IDCore StructureCell LineCancer Type
11 bis-9-[p-(methylphenylmethyl)]2,6-dichloropurineEKVXNon-Small Cell Lung
11 HT-29Colon
11 SK-MEL-28Melanoma
11 RXF 393Renal
11 DU-145Prostate
11 HS 578TBreast
11 BT-549Breast

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental for assessing the anticancer efficacy of novel compounds.

Cell Viability and Cytotoxicity Assays

1. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

  • Cell Plating: Cancer cell lines (e.g., Huh7, HCT116, MCF7) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 72 hours.

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing: Unbound dye is removed by washing with 1% acetic acid.

  • Solubilization and Absorbance Reading: The bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at 510 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.[1]

2. MTT Assay

The MTT assay is another colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Plating: Cells are seeded in 96-well plates and incubated overnight.

  • Compound Treatment: The cells are treated with the desired concentrations of the purine analogs.

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plates are incubated for a few hours to allow the mitochondrial reductases in viable cells to convert MTT into formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically around 570 nm).

Apoptosis Assays

1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds for a specified duration.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

  • Incubation: The cells are incubated in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of the anticancer activity of 8-methyl-7H-purin-6-amine analogs.

G cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies Start Start Purine Scaffold Purine Scaffold Start->Purine Scaffold Design Chemical Modification Chemical Modification Purine Scaffold->Chemical Modification Reaction Purification & Characterization Purification & Characterization Chemical Modification->Purification & Characterization Isolation Analog Library Analog Library Purification & Characterization->Analog Library Cancer Cell Lines Cancer Cell Lines Analog Library->Cancer Cell Lines Treatment Cytotoxicity Assays Cytotoxicity Assays (MTT, SRB) Cancer Cell Lines->Cytotoxicity Assays Data Analysis IC50/GI50 Determination Cytotoxicity Assays->Data Analysis Apoptosis Assays Apoptosis Assays (Annexin V) Western Blot Western Blot (Apoptosis Markers) Data Analysis->Western Blot Lead Compounds Signaling Pathway Analysis Signaling Pathway Analysis Western Blot->Signaling Pathway Analysis

General workflow for anticancer evaluation of purine analogs.
Apoptotic Signaling Pathways

Purine analogs often exert their anticancer effects by inducing apoptosis. The following diagram illustrates the two major apoptotic signaling pathways that can be activated by such compounds.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Purine Analog Purine Analog Death Receptors Death Receptors Purine Analog->Death Receptors Induces Ligand Expression or Sensitizes Receptor Bcl-2 Family Bcl-2 Family Purine Analog->Bcl-2 Family Modulates Activity DISC Formation DISC Formation Death Receptors->DISC Formation Recruitment Caspase-8 Caspase-8 DISC Formation->Caspase-8 Activation Mitochondria Mitochondria Caspase-8->Mitochondria via Bid cleavage Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activation Cytochrome c Cytochrome c Mitochondria->Cytochrome c Release Bcl-2 Family->Mitochondria Regulates Permeability Apoptosome Apoptosome Cytochrome c->Apoptosome Formation Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Caspase-9->Caspase-3 Activation Apoptosis Apoptosis Caspase-3->Apoptosis

General overview of extrinsic and intrinsic apoptotic pathways.

References

A Comparative Analysis of a Novel 8-Methyl-7H-Purin-6-Amine Derivative in a Mouse Model of Diffuse Large B-cell Lymphoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel 8-methyl-7H-purin-6-amine derivative, PU-H71 , against the standard-of-care chemotherapy regimen R-CHOP and the targeted therapy Ibrutinib in the context of Diffuse Large B-cell Lymphoma (DLBCL). The data presented is based on preclinical findings in mouse models to inform further research and drug development.

Introduction to PU-H71

PU-H71 is a synthetic purine-scaffold inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival.[1][3] In DLBCL, particularly in subtypes dependent on the B-cell lymphoma 6 (Bcl6) transcriptional repressor, PU-H71 has shown significant anti-tumor activity.[1][4][5][6] By inhibiting Hsp90, PU-H71 leads to the destabilization and subsequent proteasomal degradation of Bcl6, a key driver of lymphomagenesis.[1][5][6] This targeted approach offers a promising therapeutic strategy for Bcl6-dependent DLBCL.[1][4]

Comparative In Vivo Efficacy and Toxicity

The following tables summarize the quantitative data from preclinical studies in mouse xenograft models of DLBCL, comparing the performance of PU-H71 with R-CHOP and Ibrutinib.

Table 1: Comparative Efficacy in DLBCL Mouse Xenograft Models

Treatment AgentMouse ModelCancer TypeDosage and AdministrationKey Efficacy FindingsCitation(s)
PU-H71 SCID Mice with Farage, OCI-Ly7, or SU-DHL4 xenograftsBcl6-dependent DLBCL75 mg/kg, intraperitoneally, dailySignificant suppression of tumor growth in Bcl6-dependent DLBCL models.[1][1]
PU-H71 NOD-SCID mice with Burkitt Lymphoma PDXBurkitt Lymphoma (MYC-driven)50 mg/kg, daily for 15 daysSignificant decrease in tumor volume compared to vehicle control.[7][7]
R-CHOP Not explicitly detailed in preclinical comparative studies foundDLBCLStandard clinical regimen: Rituximab (375 mg/m²), Cyclophosphamide (750 mg/m²), Doxorubicin (50 mg/m²), Vincristine (1.4 mg/m²), Prednisone (100 mg/day)Considered the standard of care for newly diagnosed DLBCL, curing approximately 60% of patients.[8][9][8][9]
Ibrutinib Phase II clinical trial data in relapsed/refractory DLBCLActivated B-cell-like (ABC) DLBCL560 mg, oral, daily37% overall response rate in the ABC subtype, compared to 5% in the Germinal Center B-cell-like (GCB) subtype.[10][10]
Ibrutinib + R-CHOP Phase III clinical trial (PHOENIX) in younger patientsNon-GCB DLBCLIbrutinib in combination with R-CHOP100% 3-year event-free survival in patients with MCD and N1 genetic subtypes.[11][12][11][12]

Table 2: Comparative Toxicity in Preclinical Models

Treatment AgentAnimal ModelKey Toxicity FindingsCitation(s)
PU-H71 B6D2F1 miceNo evidence of macroscopic or microscopic toxicity at doses of 50 and 75 mg/kg administered 3 times a week for 21 days. No hematologic, renal, or hepatic toxicity was observed.[3][3]
R-CHOP Clinical DataCommon side effects include neutropenia, anemia, thrombocytopenia, nausea, vomiting, hair loss, and cardiotoxicity (from doxorubicin).[13][13]
Ibrutinib Clinical DataGenerally well-tolerated. Common side effects include diarrhea, fatigue, nausea, and bruising. Atrial fibrillation can be a less common but serious side effect.[10][10]

Signaling Pathway and Experimental Workflow

PU-H71 Mechanism of Action

The following diagram illustrates the proposed signaling pathway for PU-H71 in Bcl6-dependent DLBCL. Inhibition of Hsp90 by PU-H71 leads to the degradation of its client protein, Bcl6, which in turn relieves the repression of Bcl6 target genes, including those involved in apoptosis, leading to tumor cell death.

PUH71_Mechanism PUH71 PU-H71 (8-methyl-7H-purin-6-amine derivative) Hsp90 Hsp90 PUH71->Hsp90 Inhibits Bcl6 Bcl6 (Oncogenic Transcription Factor) Hsp90->Bcl6 Stabilizes Proteasome Proteasome Bcl6->Proteasome Ubiquitination & Targeting Target_Genes Bcl6 Target Genes (e.g., pro-apoptotic genes) Bcl6->Target_Genes Represses Bcl6_degradation Bcl6 Degradation Proteasome->Bcl6_degradation Mediates Bcl6_degradation->Target_Genes De-repression Apoptosis Apoptosis Target_Genes->Apoptosis Induces

Mechanism of PU-H71 in Bcl6-dependent DLBCL.
In Vivo Xenograft Model Experimental Workflow

The diagram below outlines a typical experimental workflow for evaluating the efficacy of a novel compound in a DLBCL mouse xenograft model.

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture DLBCL Cell Lines (e.g., Farage, OCI-Ly7) Implantation Subcutaneous or Intravenous Injection Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Mice Immunocompromised Mice (e.g., SCID, NSG) Mice->Implantation Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Drug Administration (e.g., PU-H71, Vehicle) Randomization->Treatment Endpoint Endpoint Measurement (Tumor Volume, Survival) Treatment->Endpoint Toxicity Toxicity Assessment (Weight, Behavior) Treatment->Toxicity Analysis Statistical Analysis Endpoint->Analysis Toxicity->Analysis

Experimental workflow for in vivo efficacy studies.

Experimental Protocols

DLBCL Xenograft Mouse Model
  • Cell Lines and Culture: Bcl6-dependent DLBCL cell lines such as Farage, OCI-Ly7, or SU-DHL4 are cultured under standard conditions.[1]

  • Animal Model: Severe Combined Immunodeficient (SCID) or NOD-SCID IL2Rγ-null (NSG) mice, typically 6-8 weeks old, are used.[1][14]

  • Tumor Implantation: 5-10 x 10^6 DLBCL cells are injected subcutaneously into the flank of each mouse.[7]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (length × width²) / 2).[7]

  • Randomization and Treatment: When tumors reach a palpable size (e.g., 150-200 mm³), mice are randomized into treatment and control groups.[7]

    • PU-H71 Group: Administered intraperitoneally at a dose of 50-75 mg/kg daily or as specified.[1][7]

    • Vehicle Control Group: Administered with the vehicle solution used to dissolve PU-H71.

  • Endpoint Analysis:

    • Efficacy: The primary endpoint is typically tumor growth inhibition. Mice are euthanized when tumors reach a predetermined maximum size or at the end of the study period.[1]

    • Toxicity: Animal weight, general health, and behavior are monitored throughout the study. At the end of the study, major organs may be collected for histological analysis.[3]

  • Statistical Analysis: Tumor growth curves are plotted, and statistical significance between treatment and control groups is determined using appropriate statistical tests (e.g., t-test, ANOVA).

Pharmacokinetic Analysis of PU-H71 in Mice
  • Drug Administration: A single dose of PU-H71 (e.g., 75 mg/kg) is administered intraperitoneally to tumor-bearing mice.[1]

  • Sample Collection: At various time points post-administration (e.g., 6, 12, 24 hours), mice are euthanized, and blood, tumor, and normal tissues are collected.[1]

  • Drug Extraction and Quantification: PU-H71 concentrations in serum and tissue homogenates are determined using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1]

Conclusion

The novel 8-methyl-7H-purin-6-amine derivative, PU-H71, demonstrates potent anti-tumor activity in preclinical mouse models of Bcl6-dependent DLBCL by targeting the Hsp90 molecular chaperone. Its efficacy, coupled with a favorable toxicity profile in these models, positions it as a promising candidate for further clinical investigation. Compared to the broad cytotoxicity of the R-CHOP regimen, PU-H71 offers a targeted mechanism of action. While direct preclinical comparisons with Ibrutinib in identical models are limited, PU-H71's efficacy in Bcl6-dependent lymphomas suggests its potential in a distinct patient population. Further studies, including combination therapies, are warranted to fully elucidate the therapeutic potential of PU-H71 in the treatment of DLBCL.

References

A Structure-Based Comparison of 8-methyl-7H-purin-6-amine Derivatives and Other Purine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of 8-methyl-7H-purin-6-amine derivatives, primarily known as scaffolds for Heat Shock Protein 90 (Hsp90) inhibitors, with other notable purine-based inhibitors targeting various protein classes. The information presented is intended to assist researchers in understanding the structure-activity relationships, target selectivity, and experimental evaluation of these compounds.

Introduction to Purine Analogs as Inhibitors

Purine analogs are a cornerstone of modern chemotherapy and drug discovery, owing to their structural similarity to endogenous purines, which allows them to interact with a wide range of biological targets.[1] These compounds can function as antimetabolites, kinase inhibitors, or, as in the case of 8-methyl-7H-purin-6-amine derivatives, as inhibitors of molecular chaperones like Hsp90.[1][2] Their therapeutic efficacy is rooted in their ability to disrupt critical cellular processes such as DNA synthesis, signal transduction, and protein folding.[1][3]

8-methyl-7H-purin-6-amine: A Scaffold for Hsp90 Inhibition

8-methyl-7H-purin-6-amine serves as a versatile chemical scaffold for the synthesis of potent and selective Hsp90 inhibitors.[4] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins.[5][6] Inhibition of Hsp90 leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.[3][5] The 8-methyl group on the purine ring provides a key anchor point for chemical modifications, allowing for the development of derivatives with improved potency and pharmacological properties.[4]

Comparative Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of various 8-methyl-7H-purin-6-amine derivatives against Hsp90 and compare them with other well-established purine inhibitors targeting different protein families.

Table 1: Inhibitory Activity of 8-aryl-9H-purin-6-amine Derivatives against Hsp90

CompoundModification on 8-arylmethyl GroupTargetIC50 (nM)Cell Line/AssayReference
PU-H712'-IodoHsp9050-90SKBr3 and MDA-MB-468 cell proliferation[7]
PU-DZ82'-IodoHsp9050-90SKBr3 and MDA-MB-468 cell proliferation[7]
Analog 182'-BromoHsp90142-270SKBr3 and MDA-MB-468 cell proliferation[7]
PU24FCl2-fluoro, 4-chloroHsp902000-7000Various cancer cell lines[7]
Dimer 28eC-20 linkerHsp901310-1460SKBr3 and MCF-7 cells[7]

Table 2: Inhibitory Activity of Other Notable Purine-Based Inhibitors

CompoundTarget ClassSpecific TargetIC50 (µM)Reference
RoscovitineKinase (CDK)CDK20.3[8]
GanetespibHsp90ABL2 (off-target kinase)0.215[9]
LuminespibHsp90ABL1 (off-target kinase)3.391[9]
QuercetinKinase (PI3K)PI3KCompetitive inhibitor[10]
17-AAGHsp90Hsp90~0.02 - 0.1 (cell-dependent)[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of enzyme inhibitors. Below are representative protocols for assessing Hsp90 and kinase inhibition.

Protocol 1: Hsp90 ATPase Activity Assay

This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of Hsp90, which is essential for its chaperone function.

Materials:

  • Purified Hsp90 protein

  • Test inhibitor (e.g., 8-methyl-7H-purin-6-amine derivative)

  • Assay buffer (e.g., HEPES buffer with KCl and MgCl2)

  • ATP solution

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, various concentrations of the test inhibitor, and the purified Hsp90 protein. Include control wells without the inhibitor and without the enzyme.

  • Initiate Reaction: Add ATP to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

  • Phosphate Detection: Stop the reaction and add the malachite green reagent to each well to detect the amount of inorganic phosphate released from ATP hydrolysis.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Data Analysis: Calculate the amount of phosphate released and determine the percentage of Hsp90 ATPase activity inhibition for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[12]

Protocol 2: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol measures the inhibition of a specific kinase by quantifying the incorporation of radiolabeled phosphate into a substrate.

Materials:

  • Purified kinase of interest

  • Kinase substrate (peptide or protein)

  • Test inhibitor

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl2)

  • [γ-³²P]ATP (radiolabeled ATP)

  • Phosphocellulose paper or membrane

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO).

  • Kinase Reaction: In a reaction tube, combine the kinase reaction buffer, the purified kinase, the substrate, and the test inhibitor at various concentrations.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Stop Reaction: Terminate the reaction by spotting the mixture onto phosphocellulose paper or a membrane, which binds the phosphorylated substrate.

  • Washing: Wash the paper/membrane extensively to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Determine the percentage of kinase activity inhibition for each inhibitor concentration and calculate the IC50 value from a dose-response curve.[1]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by these inhibitors is essential for a comprehensive understanding of their mechanism of action. The following diagrams, generated using the DOT language, illustrate the Hsp90 signaling pathway and a typical experimental workflow for inhibitor evaluation.

Hsp90 Signaling Pathway

Hsp90 plays a critical role in the stability and activation of a wide range of client proteins, many of which are key components of oncogenic signaling pathways such as the PI3K/Akt and Raf/MEK/ERK pathways.[5][13] Inhibition of Hsp90 leads to the degradation of these client proteins, resulting in the simultaneous blockade of multiple cancer-promoting signals.[5]

HSP90_Signaling_Pathway HSP90 HSP90 ClientProteins Client Proteins (e.g., Akt, Raf-1, HER2) HSP90->ClientProteins Stabilizes PI3K_Akt_Pathway PI3K/Akt Pathway Raf_MEK_ERK_Pathway Raf/MEK/ERK Pathway Ubiquitin_Proteasome Ubiquitin-Proteasome System Inhibitor 8-methyl-7H-purin-6-amine Derivative Inhibitor->HSP90 Inhibits ClientProteins->PI3K_Akt_Pathway Activates ClientProteins->Raf_MEK_ERK_Pathway Activates ClientProteins->Ubiquitin_Proteasome Targeted for Degradation Proliferation Cell Proliferation & Survival PI3K_Akt_Pathway->Proliferation Raf_MEK_ERK_Pathway->Proliferation Degradation Degradation Ubiquitin_Proteasome->Degradation Apoptosis Apoptosis Proliferation->Apoptosis Inhibited by Inhibitor Action

Caption: Hsp90 inhibition by 8-methyl-7H-purin-6-amine derivatives.

Experimental Workflow for Inhibitor Characterization

The evaluation of a potential inhibitor involves a multi-step process, from initial screening to detailed cellular and biochemical characterization.

Experimental_Workflow Start Compound Synthesis (8-methyl-7H-purin-6-amine derivatives) Biochemical_Assay Biochemical Assays (e.g., Hsp90 ATPase Assay) Start->Biochemical_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Cell_Based_Assay Cell-Based Assays (e.g., Cell Viability, Western Blot) IC50_Determination->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Determination->SAR_Analysis Client_Protein_Degradation Client Protein Degradation Analysis Cell_Based_Assay->Client_Protein_Degradation Client_Protein_Degradation->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for the characterization of purine inhibitors.

References

Safety Operating Guide

Proper Disposal of 8-methyl-7H-purin-6-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 8-methyl-7H-purin-6-amine, ensuring a secure laboratory environment and adherence to regulatory compliance. The following protocols are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before beginning any disposal procedure, it is crucial to handle 8-methyl-7H-purin-6-amine with appropriate safety measures. This compound is a powder solid and care should be taken to avoid dust formation.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

  • Respiratory Protection: Under normal use conditions with adequate ventilation, no respiratory protection is typically needed. However, if dust is generated, a suitable respirator should be worn.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.

  • Ingestion: Clean mouth with water and seek medical attention.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 8-methyl-7H-purin-6-amine is provided below.

PropertyValue
Physical StatePowder Solid
AppearanceLight yellow
Melting Point/Range214 - 217 °C / 417.2 - 422.6 °F
Molecular FormulaC6 H7 N5
Molecular Weight149.15

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 8-methyl-7H-purin-6-amine waste.

Disposal Workflow for 8-methyl-7H-purin-6-amine Start Waste Generation (8-methyl-7H-purin-6-amine) Waste_Type Identify Waste Type Start->Waste_Type Solid_Waste Solid Waste (e.g., expired chemical, residue) Waste_Type->Solid_Waste Solid Contaminated_Labware Contaminated Labware (e.g., gloves, wipes, containers) Waste_Type->Contaminated_Labware Labware Package_Solid Package in a sealed, labeled container Solid_Waste->Package_Solid Package_Labware Double-bag in clear, labeled plastic bags Contaminated_Labware->Package_Labware Hazardous_Waste_Collection Store in designated Satellite Accumulation Area (SAA) Package_Solid->Hazardous_Waste_Collection Package_Labware->Hazardous_Waste_Collection EH_S_Pickup Arrange for pickup by Environmental Health & Safety (EH&S) Hazardous_Waste_Collection->EH_S_Pickup

Caption: Disposal workflow for 8-methyl-7H-purin-6-amine waste.

Step-by-Step Disposal Procedures

Disposal of 8-methyl-7H-purin-6-amine must be in compliance with federal, state, and local environmental control regulations.[1] Do not dispose of this chemical into the environment, in drains, or in water courses.[2]

Step 1: Waste Identification and Segregation

  • Identify: Determine if the waste is pure 8-methyl-7H-purin-6-amine (e.g., expired or unused product) or contaminated laboratory materials (e.g., gloves, absorbent paper, empty containers).

  • Segregate: Keep solid chemical waste separate from liquid waste.[3] Store different types of chemical waste in separate, clearly labeled containers to prevent cross-contamination and potential reactions.[2]

Step 2: Packaging Solid Waste

  • Container: Use the original container if possible, or a compatible, leak-proof container with a secure lid.[4] The container should be clearly labeled as hazardous waste.

  • Labeling: The label must include:

    • The words "Hazardous Waste".

    • The chemical name: "8-methyl-7H-purin-6-amine".

    • The date when the first waste was placed in the container.

    • Relevant hazard pictograms.

  • Collection: Sweep up and shovel the solid material, avoiding dust formation, and place it into the designated container.[3]

Step 3: Packaging Contaminated Laboratory Waste

  • Collection: Place items such as contaminated gloves, absorbent paper, and pipette tips into a designated waste container.

  • Bagging: It is a best practice to double-bag chemically contaminated solid waste in clear plastic bags to allow for visual inspection by waste technicians.[4]

  • Labeling: Label the outer bag as "Chemically Contaminated Waste" and list "8-methyl-7H-purin-6-amine" as the contaminant.

Step 4: Storage and Disposal

  • Satellite Accumulation Area (SAA): Store the properly packaged and labeled waste containers in a designated Satellite Accumulation Area within the laboratory.[5][6] This area should be at or near the point of waste generation.[6]

  • Container Management: Keep waste containers securely capped except when adding waste.[5] Do not overfill containers; a general rule is to fill to no more than 90% capacity.[4]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup for the hazardous waste.[1]

Step 5: Empty Container Disposal

  • Decontamination: An empty container that has held 8-methyl-7H-purin-6-amine should be triple-rinsed with a suitable solvent (e.g., water).

  • Rinsate Collection: The rinsate from the first rinse must be collected and disposed of as hazardous chemical waste.[1] Subsequent rinses may also need to be collected depending on institutional policy.

  • Container Disposal: After triple-rinsing and allowing the container to air dry, deface or remove the original label.[7] The container may then be disposed of in the regular trash or recycled, in accordance with local regulations.[1]

References

Personal protective equipment for handling 8-methyl-7H-purin-6-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for handling 8-methyl-7H-purin-6-amine (CAS No. 22387-37-7), also known as 8-methyladenine. Given the nature of this purine analog, it is imperative to handle this compound with caution, assuming it may have potential biological activity and associated hazards.

I. Immediate Safety and Hazard Information

Based on available Safety Data Sheets (SDS), 8-methyl-7H-purin-6-amine is classified as having acute oral toxicity (Category 4).[1] Therefore, appropriate precautions must be taken to avoid ingestion, inhalation, and contact with skin and eyes.

Precautionary Statements:

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Provide appropriate exhaust ventilation where dust is formed.[1]

  • Wash hands thoroughly after handling.

II. Personal Protective Equipment (PPE)

A comprehensive personal protective equipment regimen is mandatory for all personnel handling 8-methyl-7H-purin-6-amine.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile gloves are recommended for splash protection. For extended handling or direct contact, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[1]
Eye Protection Safety glasses with side shields or gogglesMust be worn to protect against accidental splashes and dust.[1]
Face Protection Face shieldA face shield should be used in conjunction with safety glasses or goggles, especially when there is a risk of splashing or aerosol generation.[1]
Body Protection Laboratory coatA standard, buttoned laboratory coat should be worn to protect clothing and skin.
Respiratory Protection NIOSH-approved respiratorRecommended when handling large quantities of the powder or if there is a risk of aerosolization. The use of a respirator should be part of a comprehensive respiratory protection program.

III. Operational Plan: Step-by-Step Handling Procedures

A. Preparation and Weighing:

  • Work Area Preparation: All manipulations of solid 8-methyl-7H-purin-6-amine should be conducted within a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure. The work surface should be covered with absorbent, disposable bench paper.

  • Gather Materials: Assemble all necessary equipment (e.g., spatulas, weigh boats, vials, solvents) and PPE before handling the compound.

  • Weighing: Carefully weigh the desired amount of the compound in a disposable weigh boat. Use anti-static tools if necessary to prevent dispersal of the powder.

  • Solution Preparation: If preparing a solution, add the solvent to the vessel containing the weighed compound slowly to avoid splashing. Cap the container and mix by vortexing or sonicating as required.

B. Experimental Use:

  • Closed Systems: Whenever possible, conduct reactions in closed systems to minimize exposure.

  • Transfers: Use appropriate tools (e.g., pipettes, syringes) for transferring solutions to prevent spills.

  • Heating: If heating is required, do so in a well-ventilated area, preferably within the fume hood, to capture any potential vapors.

C. Spill Procedures:

  • Evacuation: In the event of a significant spill, evacuate the immediate area.

  • PPE: Don appropriate PPE, including respiratory protection if the spill involves a large amount of powder.

  • Containment: Cover the spill with a compatible absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collection: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontamination: Decontaminate the spill area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

IV. Disposal Plan

All waste materials contaminated with 8-methyl-7H-purin-6-amine must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

Waste TypeDisposal ContainerDisposal Procedure
Unused/Expired Solid Original vial or a securely sealed, labeled hazardous waste container.Arrange for pickup by your institution's Environmental Health and Safety (EH&S) department for incineration.
Contaminated Labware (pipette tips, vials, gloves, bench paper) Labeled hazardous waste bag or container.Dispose of as solid chemical waste through EH&S.
Liquid Waste (solutions containing 8-methyl-7H-purin-6-amine) Sealed, leak-proof, and labeled hazardous waste container.Arrange for pickup by EH&S. Do not pour down the drain.

Experimental Workflow Diagram

Safe_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Don PPE B Prepare Fume Hood A->B C Weigh Compound B->C D Prepare Solution C->D Transfer Solid E Conduct Experiment D->E F Decontaminate Work Area E->F Post-Experiment S1 Evacuate Area E->S1 Spill Occurs G Segregate Waste F->G H Dispose of Waste G->H I Doff PPE H->I S2 Don Spill PPE S1->S2 S3 Contain Spill S2->S3 S4 Collect Waste S3->S4 S5 Decontaminate S4->S5 S5->G

Caption: Workflow for the safe handling of 8-methyl-7H-purin-6-amine.

References

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-methyl-7H-purin-6-amine
Reactant of Route 2
Reactant of Route 2
8-methyl-7H-purin-6-amine

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